11-Ketotestosterone
Description
RN given refers to cpd without isomeric designation
Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPMRQZHJLJSBO-XQALERBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8036499, DTXSID20859491 | |
| Record name | 11-Ketotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-17beta-Hydroxyandrost-4-ene-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
564-35-2, 87583-72-0 | |
| Record name | 11-Ketotestosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=564-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Ketotestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Ketotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8036499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-17beta-Hydroxyandrost-4-ene-3,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-KETOTESTOSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF38W1A85U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
11-Ketotestosterone: A Technical Guide to its Core Biochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketotestosterone (11-KT) is an oxidized and potent androgen that plays a significant role in vertebrate physiology. Historically recognized as the principal androgen in teleost fish, recent research has illuminated its importance as a key bioactive steroid in mammals, including humans. Unlike testosterone (B1683101), which is primarily of gonadal origin, 11-KT is synthesized in both the adrenal glands and peripheral tissues. Its unique metabolic pathway and potent androgenic activity, comparable to that of testosterone, underscore its involvement in a variety of physiological and pathophysiological processes, including adrenarche, polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth overview of the fundamental biochemical properties of this compound, with a focus on its biosynthesis, mechanism of action, and metabolism, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways.
Biosynthesis of this compound
The synthesis of this compound is a multi-step enzymatic process that can originate from two primary precursors: androstenedione (B190577) (A4) and testosterone (T). The key enzymes governing these pathways are cytochrome P450 11β-hydroxylase (CYP11B1) and 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). In humans, CYP11B1 is predominantly expressed in the adrenal glands, while HSD11B2 is found in various peripheral tissues, including the kidneys and gonads.[1][2]
There are two main pathways for the biosynthesis of 11-KT:
-
From Androstenedione (A4): This is considered the major pathway for 11-KT production.[3]
-
Step 1: 11β-Hydroxylation. Androstenedione is converted to 11β-hydroxyandrostenedione (11-OHA4) by CYP11B1 in the adrenal gland.[3]
-
Step 2: Oxidation. 11-OHA4 is then oxidized to 11-ketoandrostenedione (11-KA4) by HSD11B2 in peripheral tissues.[3]
-
Step 3: Reduction. Finally, 11-KA4 is reduced to this compound by aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5.[3][4]
-
-
From Testosterone (T): This is a less prominent pathway.
The adrenal gland's production of precursors is a critical control point in the overall synthesis of 11-KT.[2]
Mechanism of Action: Androgen Receptor Signaling
This compound exerts its biological effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. The AR signaling pathway is a cornerstone of androgen physiology.
Upon entering a target cell, 11-KT binds to the AR located in the cytoplasm, which is typically complexed with heat shock proteins (HSPs). This binding induces a conformational change in the AR, leading to the dissociation of the HSPs. The activated AR-ligand complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. This binding initiates the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the physiological effects of androgens.[5][6]
11-KT is a potent agonist of the human AR, with an efficacy comparable to that of testosterone.[5][7] A significant biochemical feature of 11-KT is that it is a non-aromatizable androgen, meaning it cannot be converted to estrogens, unlike testosterone. This makes it a "pure" androgen, and its biological effects are not confounded by estrogenic activity.[6][8]
Metabolism
The metabolism of this compound primarily involves its conversion to the even more potent androgen, 11-ketodihydrotestosterone (B1662675) (11-KDHT), by the action of 5α-reductase enzymes (SRD5A1 and SRD5A2). 11-KDHT binds to the androgen receptor with an affinity similar to that of dihydrotestosterone (B1667394) (DHT).[5] Inactivation of 11-KT and its metabolites occurs mainly through glucuronidation, which increases their water solubility and facilitates their excretion.
Quantitative Data
Table 1: Comparative Androgen Receptor Binding Affinity and Potency
| Compound | Binding Affinity (Ki, nM) | EC50 (nM) |
| This compound (11-KT) | 80.8[5] | 0.74[7][9] |
| Testosterone (T) | 34.3[5][6] | 0.22[7][9] |
| Dihydrotestosterone (DHT) | 22.7[5] | ~0.1-0.3 |
| 11-Ketodihydrotestosterone (11-KDHT) | 20.4[5] | Not widely reported |
Note: Ki and EC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: Enzyme Kinetic Parameters for this compound Biosynthesis
| Enzyme | Substrate | Product | Km (µM) | Vmax (relative activity) | Catalytic Efficiency (Vmax/Km) |
| CYP11B1 | Androstenedione | 11β-Hydroxyandrostenedione | Data not readily available | Data not readily available | Data not readily available |
| HSD11B2 | 11β-Hydroxyandrostenedione | 11-Ketoandrostenedione | Data not readily available | Data not readily available | Data not readily available |
| AKR1C3 | 11-Ketoandrostenedione | This compound | Data not readily available | Data not readily available | 8- to 24-fold higher than for Androstenedione[5][10] |
| AKR1C3 | Androstenedione | Testosterone | Data not readily available | Data not readily available | Baseline |
Table 3: Circulating Levels of this compound
| Species/Condition | Sex/Age Group | Mean/Median Concentration (ng/dL) | Range (ng/dL) |
| Human | Men (15-18 years) | 36.5[11] | 14.0 - 91.3[11] |
| Men (70-79 years) | 24.2[11] | 6.9 - 53.7[11] | |
| Women (15-18 years) | 29.1[11] | 11.0 - 75.1[11] | |
| Women (70-79 years) | 21.6[11] | 8.8 - 46.8[11] | |
| Girls with Premature Adrenarche (4-7 years) | Significantly higher than age-matched controls[12][13] | - | |
| Human (CRPC) | Men | Median: 12.9 (0.39 nmol/L)[2][8] | 1.0 - 79.3 (0.03 - 2.39 nmol/L)[2][8] |
| Teleost Fish (Rainbow Trout) | Male (Spawning) | ~9800 | 8000 - 10000 |
| Teleost Fish (Betta splendens) | Male | Varies with social context | - |
| Shark (Bonnethead) | Mature Male | Highest levels at maturity | - |
Note: Concentrations are approximate and can vary based on the analytical method, time of day of sample collection, and the physiological state of the individual.
Experimental Protocols
Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound (like 11-KT) to the androgen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Rat prostate cytosol (as a source of AR) or recombinant human AR
-
Radiolabeled androgen (e.g., [³H]-R1881 or [³H]-Mibolerone)
-
Unlabeled competitor (e.g., 11-KT, Testosterone, DHT)
-
Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Hydroxyapatite (HAP) slurry or other separation method
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor compounds and a standard curve of the radiolabeled ligand in the assay buffer.
-
Incubation: In microcentrifuge tubes or a 96-well plate, combine the AR preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor. Include controls for total binding (radioligand + AR) and non-specific binding (radioligand + AR + a large excess of unlabeled ligand). Incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to bind the AR-ligand complexes. Incubate on ice with intermittent mixing. Centrifuge to pellet the HAP.
-
Washing: Carefully aspirate the supernatant and wash the HAP pellet with cold assay buffer to remove unbound radioligand.
-
Quantification: Add scintillation cocktail to each tube, vortex, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each competitor concentration. Plot the percentage of specific binding against the log of the competitor concentration to generate a competition curve and determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay for AR Activation
This cell-based assay measures the ability of a compound to activate the AR and induce the transcription of a reporter gene (luciferase).
Materials:
-
A suitable cell line (e.g., PC-3, LNCaP, or other cells transfected with an AR expression vector and a luciferase reporter plasmid containing AREs).
-
Cell culture medium (e.g., RPMI or DMEM) with charcoal-stripped fetal bovine serum (to remove endogenous steroids).
-
Test compounds (e.g., 11-KT, T, DHT).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with a medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., DHT).
-
Incubation: Incubate the cells for 24-48 hours to allow for AR activation and luciferase expression.[3]
-
Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a measure of cell viability if necessary. Plot the luminescence signal against the log of the compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).
References
- 1. researchgate.net [researchgate.net]
- 2. Impaired 11β-Hydroxysteroid Dehydrogenase Type 2 Activity in Kidney Disease Disrupts 11-Oxygenated Androgen Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. espeyearbook.org [espeyearbook.org]
- 5. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): implications for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. academic.oup.com [academic.oup.com]
- 9. 11β-Hydroxyandrostenedione Returns to the Steroid Arena: Biosynthesis, Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): Implications for castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sensusimpact.com [sensusimpact.com]
- 12. AKR1C3 (type 5 17β-hydroxysteroid dehydrogenase/prostaglandin F synthase): Roles in malignancy and endocrine disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
The Emergence of 11-Ketotestosterone: A Pivotal Androgen in the Human Endocrine System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Long considered the primary androgen in teleost fish, 11-Ketotestosterone (B164220) (11-KT) is now recognized as a potent and significant androgen in the human endocrine system.[1][2] Unlike testosterone (B1683101), which is predominantly of gonadal origin, 11-KT is synthesized from both adrenal and gonadal precursors, contributing substantially to the circulating androgen pool, particularly in women and children.[1][3][4] Its unique non-aromatizable nature and potent androgenic activity, comparable to that of testosterone, underscore its importance in various physiological and pathophysiological states, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer (CRPC).[5][6][7][8] This technical guide provides a comprehensive overview of the physiological role of 11-KT, its biosynthesis and metabolism, signaling pathways, and its involvement in human health and disease. Detailed experimental protocols for its quantification and functional characterization are provided, alongside a quantitative summary of its circulating levels and receptor interaction dynamics.
Introduction
The landscape of human androgen physiology is expanding beyond the classical understanding centered on testosterone and its potent metabolite, dihydrotestosterone (B1667394) (DHT). Recent advancements in analytical chemistry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have unveiled the significant contribution of 11-oxygenated C19 steroids to the human androgenome.[9] At the forefront of this emerging class of androgens is this compound (11-KT), a potent agonist of the androgen receptor (AR).[7][10]
Initially identified as the principal androgen in fish, 11-KT is now understood to be a key player in human endocrinology.[1] Its production from both adrenal and gonadal sources provides a unique perspective on androgen balance, especially in conditions where traditional androgen markers may not fully capture the androgenic status.[3][11] This guide aims to provide a detailed technical resource for the scientific community, summarizing the current knowledge on the physiological role of 11-KT in the human endocrine system.
Biosynthesis and Metabolism of this compound
The synthesis of 11-KT in humans is a multi-step enzymatic process that can originate from either androstenedione (B190577) or testosterone, involving key enzymes primarily located in the adrenal glands and gonads, with further metabolism occurring in peripheral tissues.[1][2]
Biosynthetic Pathways
There are two primary pathways for the biosynthesis of 11-KT:
-
From Androstenedione (A4): This is considered the major pathway for 11-KT production.[7]
-
11β-hydroxylation: Androstenedione is converted to 11β-hydroxyandrostenedione (11-OHA4) by the enzyme cytochrome P450 11β-hydroxylase (CYP11B1) , which is predominantly expressed in the adrenal glands.[1][7]
-
Oxidation: 11-OHA4 is then oxidized to 11-ketoandrostenedione (11-KA4) by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) in peripheral tissues.[1][2]
-
Reduction: Finally, 11-KA4 is reduced to 11-KT by enzymes such as aldo-keto reductase 1C3 (AKR1C3) .[12]
-
-
From Testosterone (T):
While the adrenal gland is the primary site for the initial 11-hydroxylation step due to high CYP11B1 expression, evidence also points to gonadal production of 11-KT.[3][11] Studies have shown the expression of both CYP11B1 and HSD11B2 in testicular Leydig cells and ovarian theca cells, suggesting a local synthesis pathway within the gonads.[3]
Metabolism
Similar to testosterone, 11-KT can be metabolized to a more potent 5α-reduced form, 11-ketodihydrotestosterone (11-KDHT) , by the action of 5α-reductase.[7] 11-KDHT exhibits a binding affinity and potency for the androgen receptor comparable to DHT.[7] A key metabolic feature of 11-KT is its inability to be aromatized to estrogens, making it a purely androgenic steroid.[5] The inactivation of 11-KT and its metabolites can occur through glucuronidation.[7]
Caption: Biosynthesis and metabolism of this compound.
Signaling Pathway
This compound exerts its biological effects through the classical androgen receptor (AR) signaling pathway.[10]
-
Ligand Binding: 11-KT, being a lipophilic molecule, diffuses across the cell membrane and binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).[10]
-
Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs.[10]
-
Nuclear Translocation and Dimerization: The activated AR-ligand complex translocates into the nucleus and forms a homodimer with another AR-ligand complex.[10]
-
DNA Binding and Gene Transcription: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[10] This binding, along with the recruitment of co-activator proteins, initiates the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the physiological effects of androgens.[10]
Caption: Classical androgen receptor signaling pathway of 11-KT.
Quantitative Data
Comparative Androgenic Activity
The androgenic potency of 11-KT and its metabolite 11-KDHT is comparable to that of testosterone and DHT, respectively. This is reflected in their binding affinities to the human androgen receptor and their ability to activate AR-mediated gene transcription.
Table 1: Comparative Binding Affinity to the Human Androgen Receptor (AR)
| Compound | Ki (nM) | Relative Binding Affinity (%) vs. Mibolerone | Reference |
| Mibolerone (synthetic) | 0.38 | 100 | [3] |
| Dihydrotestosterone (DHT) | 22.7 | 58.0 ± 10.0 | [7] |
| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 | 73.0 ± 12.0 | [7] |
| Testosterone (T) | 34.3 | 21.0 ± 2.6 | [7] |
| This compound (11-KT) | 80.8 | 10.9 ± 1.8 | [7] |
Table 2: Androgen Receptor Transactivation Potency (EC50)
| Compound | EC50 (nM) | Relative Potency (%) vs. Mibolerone | Reference |
| Dihydrotestosterone (DHT) | 3.0 | 120.4 ± 11.0 | [7] |
| 11-Ketodihydrotestosterone (11-KDHT) | 1.3 | 108.4 ± 11.2 | [7] |
| Testosterone (T) | 0.66 | 23.6 ± 2.9 | [7][13] |
| This compound (11-KT) | ~1.0 | 15.3 ± 2.2 | [7][10] |
Note: Ki and EC50 values can vary between different studies and experimental conditions.
Circulating Levels of this compound
Circulating levels of 11-KT show significant variation depending on age, sex, and clinical condition.
Table 3: Circulating Levels of this compound in Various Human Populations
| Population | Median/Mean Concentration (ng/dL) | Range (ng/dL) | Reference |
| Healthy Adult Males | 24.2 (70-79 years) - 36.5 (15-18 years) | 6.9 - 91.3 | [14] |
| Healthy Adult Females | 19.0 (0-2 years) - 29.1 (15-18 years) | 2.3 - 75.1 | [14] |
| Children (Premature Adrenarche) | Significantly higher than controls | - | [4][15][16][17] |
| Polycystic Ovary Syndrome (PCOS) | 43.3 | 5.0 - 60.6 | [6][11][18] |
| Congenital Adrenal Hyperplasia (21-hydroxylase deficiency) | ~3 times higher than controls | - | [8][12] |
| Castration-Resistant Prostate Cancer (CRPC) | 0.39 nmol/L (~11.8 ng/dL) | 0.03 - 2.39 nmol/L | [1][5][19] |
Physiological and Pathophysiological Roles
The emerging understanding of 11-KT's presence and activity in humans points to its involvement in a range of physiological and pathological processes.
-
Adrenarche: 11-KT is a dominant bioactive androgen during both normal and premature adrenarche, suggesting a key role in the development of pubic and axillary hair.[4][15][16][17]
-
Female Androgen Excess Disorders: Elevated levels of 11-KT are observed in women with PCOS and CAH, contributing to the hyperandrogenic phenotype.[6][8][12][20]
-
Prostate Cancer: In CRPC, where gonadal testosterone production is suppressed, adrenal-derived androgens, including 11-KT, can drive continued AR signaling and tumor progression.[1][2][5][19]
-
Skeletal Maturation: The potent androgenic nature of 11-KT suggests a role in skeletal development and maturation.[1]
-
Immune and Stress Response: 11-KT may modulate the immune system and the hypothalamic-pituitary-adrenal (HPA) axis, influencing the stress response.[1]
-
Metabolism: While considered weakly anabolic compared to testosterone, 11-KT may play a role in preventing muscle breakdown.[21]
Experimental Protocols
Quantification of this compound in Human Serum by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific measurement of 11-KT.
Caption: General workflow for LC-MS/MS quantification of 11-KT.
Methodology:
-
Sample Preparation:
-
To a serum sample (e.g., 200 µL), add an internal standard (e.g., ¹³C₃-labeled 11-KT) to correct for extraction losses and matrix effects.[22][23]
-
Perform protein precipitation followed by liquid-liquid extraction (e.g., with methyl tert-butyl ether) or solid-phase extraction to isolate the steroids.[22][23]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Use a suitable C18 column for chromatographic separation of 11-KT from other steroids.
-
Employ electrospray ionization (ESI) in positive mode for ionization of the analytes.
-
Monitor specific precursor-to-product ion transitions for 11-KT and its internal standard in multiple reaction monitoring (MRM) mode for quantification.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known 11-KT concentrations.
-
Calculate the concentration of 11-KT in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Whole-Cell Androgen Receptor Competitive Binding Assay
This assay determines the binding affinity (Ki) of 11-KT for the androgen receptor.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., COS-1 cells) and transiently transfect them with a human AR expression vector.[3]
-
-
Binding Assay:
-
Incubate the transfected cells with a fixed concentration of a radiolabeled androgen (e.g., [³H]-Mibolerone) and increasing concentrations of unlabeled competitor steroids (including 11-KT, testosterone, and DHT).[3]
-
After incubation, wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.[3]
-
Luciferase Reporter Gene Assay for AR Transactivation
This assay measures the ability of 11-KT to activate AR-mediated gene transcription.
Caption: Workflow for an AR luciferase reporter gene assay.
Methodology:
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293 or PC-3) in a multi-well plate.[3][24][25]
-
Co-transfect the cells with a human AR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an ARE-containing promoter.[3][24] A control plasmid expressing Renilla luciferase can be co-transfected for normalization.[3]
-
-
Compound Treatment:
-
Treat the transfected cells with serial dilutions of 11-KT and control androgens (e.g., testosterone, DHT).
-
-
Luciferase Assay:
-
Data Analysis:
Conclusion
This compound has emerged from relative obscurity to be recognized as a key androgen in the human endocrine system. Its significant contribution to the circulating androgen pool, potent androgenic activity, and unique metabolic profile necessitate its inclusion in the assessment of androgen status in both physiological and pathological contexts. For researchers, scientists, and drug development professionals, a thorough understanding of 11-KT's biology is crucial for advancing our knowledge of androgen-related disorders and for the development of novel diagnostic and therapeutic strategies. The data and protocols presented in this guide provide a foundational resource for the continued investigation of this important and intriguing steroid hormone.
References
- 1. This compound IS THE MOST ABUNDANT ANDROGEN IN CASTRATION-RESISTANT PROSTATE CANCER PATIENTS. - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 2. High this compound Linked to Shorter Time to Castration Resistance in Recurrent Nonmetastatic Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is the predominant active androgen in prostate cancer patients after castration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 11-oxygenated C19 steroids as circulating androgens in women with polycystic ovary syndrome [jstage.jst.go.jp]
- 7. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 8. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Congenital Adrenal Hyperplasia—Current Insights in Pathophysiology, Diagnostics, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 7823 11-Keto Testosterone Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] this compound Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pure.eur.nl [pure.eur.nl]
- 20. mdpi.com [mdpi.com]
- 21. Molecular cloning and characterization of a nuclear androgen receptor activated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and this compound LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Ketotestosterone and its binding affinity to the androgen receptor
An In-depth Technical Guide on 11-Ketotestosterone and its Binding Affinity to the Androgen Receptor
Introduction
This compound (11-KT) is an oxidized and potent agonist of the androgen receptor (AR).[1] Historically recognized as the principal androgen in teleost fish, recent research has underscored its significance as a bioactive androgen in humans.[1][2] 11-KT is implicated in various physiological and pathophysiological states, including adrenarche, polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer (CRPC).[1] A key characteristic of 11-KT is that it is a non-aromatizable androgen, meaning it cannot be converted into estrogens. This property makes it a molecule of considerable interest for therapeutic applications where pure androgenic effects are desired without estrogen-mediated side effects.[1][3]
This technical guide provides a comprehensive overview of 11-KT's interaction with the androgen receptor, focusing on its binding affinity, the signaling pathways it activates, and the experimental methodologies used for its characterization. The content is intended for researchers, scientists, and professionals involved in drug development, endocrinology, and oncology.
Androgen Receptor Signaling Pathway
This compound exerts its biological effects through the classical androgen receptor signaling pathway. As a potent agonist, it binds to and activates the androgen receptor, a ligand-activated nuclear transcription factor.[3][4] Upon entering the cell, 11-KT binds to the AR, which resides in the cytoplasm complexed with heat shock proteins (HSPs).[2][5] This binding induces a conformational change in the receptor, leading to the dissociation of the HSPs.[2][5] The activated AR-ligand complex then dimerizes and translocates into the nucleus.[4][5][6] Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.[3][5][7] This interaction modulates the transcription of these genes, leading to the synthesis of proteins that mediate the androgenic response.[5][8]
Quantitative Data: Binding Affinity to the Androgen Receptor
The binding affinity of 11-KT and related androgens to the human androgen receptor has been quantified using competitive whole-cell binding assays. The inhibition constant (Ki) is a measure of a ligand's binding affinity, where a lower Ki value signifies a higher affinity.[3] Studies show that 11-KT and its 5α-reduced metabolite, 11-ketodihydrotestosterone (B1662675) (11-KDHT), bind to the human AR with affinities comparable to testosterone (B1683101) (T) and dihydrotestosterone (B1667394) (DHT), respectively.[9][10]
| Compound | Ki (nM) | Relative Binding Affinity vs. Testosterone | Reference |
| Mibolerone (synthetic) | 0.38 | Much Higher | [11] |
| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 | Higher | [9][10] |
| Dihydrotestosterone (DHT) | 22.7 | Higher | [9][10] |
| Testosterone (T) | 34.3 | Baseline | [9][10] |
| This compound (11-KT) | 80.8 | Lower | [3][9][10] |
Table 1: Comparative binding affinities of various androgens to the human androgen receptor. Data sourced from Pretorius E, et al. (2016).[3][9]
Experimental Protocols
The characterization of 11-KT's androgenic activity relies on established in vitro assays. The two primary methodologies are competitive binding assays and reporter gene transactivation assays.
Competitive Androgen Receptor Binding Assay
This assay is employed to determine the relative binding affinity of a test compound, such as 11-KT, to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.[11]
-
Principle: A non-radiolabeled test compound competes with a fixed concentration of a radiolabeled androgen (e.g., [³H]-Mibolerone) for binding to the AR expressed in host cells. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which is then used to calculate the Ki value.[1][11]
-
Cell Line: COS-1 cells (or other suitable lines) are transiently transfected with a human androgen receptor expression vector, such as pSVARo.[1][9][11]
-
Reagents:
-
Procedure:
-
Cell Culture and Transfection: Seed COS-1 cells in multi-well plates and transfect them with the AR expression vector.[1]
-
Incubation: Incubate the transfected cells with a fixed concentration of [³H]-Mibolerone (e.g., 0.2 nM) in the absence and presence of increasing concentrations of the unlabeled test compounds.[9][10] This incubation is typically carried out for 16-24 hours.[9][12]
-
Washing: After incubation, wash the cells to remove unbound ligands.[11]
-
Quantification: Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.[11]
-
Data Analysis: Plot the percentage of specific [³H]-Mibolerone binding against the logarithm of the competitor compound's concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[1][11]
-
Reporter Gene Transactivation Assay
This assay measures the functional consequence of AR binding—the ability of a compound to activate the receptor and induce the transcription of a target gene.
-
Principle: Cells are co-transfected with an AR expression vector and a reporter plasmid. The reporter plasmid contains an androgen-responsive promoter driving the expression of a quantifiable reporter gene, such as luciferase. The amount of reporter protein produced is proportional to the level of AR activation by the test compound.[11]
-
Cell Line: COS-1 cells are commonly used.[10]
-
Reagents:
-
COS-1 cells
-
AR expression vector (e.g., pSVARo)
-
Reporter plasmid (e.g., 4xSC ARE1.2-luc) containing AREs linked to a luciferase gene[12]
-
Test compounds (e.g., 11-KT, DHT)
-
Luciferase assay substrate
-
-
Procedure:
-
Co-transfection: Co-transfect COS-1 cells with the AR expression vector and the ARE-luciferase reporter construct.[12]
-
Treatment: Treat the transfected cells with increasing concentrations of the test compounds for a set period (e.g., 24 hours).[12]
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
-
Luminometry: Add the luciferase substrate to the cell lysate and measure the resulting luminescence, which is reported in relative light units (RLUs).[12]
-
Data Analysis: Plot the luminescence against the concentration of the test compound. The data is often normalized to the maximal response of a potent synthetic androgen like Mibolerone. The EC50 value (the concentration required to elicit 50% of the maximal response) is determined as a measure of the compound's potency.[11]
-
Conclusion
This compound is a bona fide androgen that binds to and activates the human androgen receptor, subsequently inducing androgen-dependent gene expression and cellular proliferation.[9][10] While its binding affinity (Ki = 80.8 nM) is lower than that of testosterone (Ki = 34.3 nM) and DHT (Ki = 22.7 nM), it is a potent and efficacious full agonist of the AR.[3][9][10] The non-aromatizable nature of 11-KT, combined with evidence that it may be metabolized more slowly than testosterone in cancer cells, makes it a molecule of high interest in endocrinology and for the development of novel therapeutics targeting androgen-driven pathologies.[3][8] The experimental protocols detailed herein provide a robust framework for the continued investigation of 11-KT and other novel androgens.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound|Potent Androgen|For Research [benchchem.com]
- 9. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
Endogenous Production of 11-Ketotestosterone in Adrenal Glands: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
11-Ketotestosterone (B164220) (11-KT) is emerging as a potent and clinically relevant androgen in human physiology and pathophysiology. Unlike testosterone (B1683101), which is primarily of gonadal origin, the biosynthesis of 11-KT is critically dependent on enzymes located within the adrenal glands. This technical guide provides an in-depth exploration of the endogenous production of 11-KT, focusing on the core biochemical pathways, enzymatic reactions, and regulatory mechanisms within the adrenal cortex. Detailed experimental protocols for the quantification and functional characterization of 11-KT are provided, alongside a comprehensive summary of quantitative data to serve as a valuable resource for researchers and professionals in the field of endocrinology and drug development.
Introduction
Historically recognized as the principal androgen in teleost fish, this compound (11-KT) is now acknowledged as a significant bioactive androgen in humans.[1][2] Its production is intricately linked to the adrenal cortex, which synthesizes the necessary C19 steroid precursors.[2][3] Elevated levels of 11-KT and other 11-oxygenated androgens have been implicated in various endocrine disorders, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and premature adrenarche.[4][5] This guide delineates the adrenal-centric biosynthesis of 11-KT, offering a technical overview for researchers investigating its physiological roles and its potential as a therapeutic target and clinical biomarker.
Biosynthetic Pathways of this compound
The adrenal cortex, specifically the zona fasciculata and zona reticularis, is the primary site for the initial steps of 11-KT synthesis due to the exclusive expression of the enzyme cytochrome P450 11β-hydroxylase (CYP11B1).[6][7][8] The production of 11-KT proceeds via two main pathways originating from androstenedione (B190577) (A4) and testosterone (T). While the initial 11β-hydroxylation occurs in the adrenal glands, subsequent conversion steps can take place in peripheral tissues.[2][6]
Pathway 1: The Androstenedione Pathway
This is considered the major route for 11-KT production.[2]
-
11β-Hydroxylation of Androstenedione: The rate-limiting step involves the conversion of androstenedione (A4) to 11β-hydroxyandrostenedione (11-OHA4). This reaction is catalyzed by CYP11B1 within the adrenal mitochondria.[2][6]
-
Oxidation to 11-Ketoandrostenedione: 11-OHA4 is then oxidized to 11-ketoandrostenedione (11-KA4) by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). This conversion predominantly occurs in peripheral tissues.[2][6]
-
Reduction to this compound: The final step is the reduction of 11-KA4 to 11-KT, catalyzed by aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5. AKR1C3 is expressed in various tissues, including the adrenal gland.[8][9][10]
Pathway 2: The Testosterone Pathway
A secondary, less prominent pathway for 11-KT synthesis involves the direct conversion from testosterone.[2]
-
11β-Hydroxylation of Testosterone: Testosterone can be directly hydroxylated by CYP11B1 in the adrenal glands to form 11β-hydroxytestosterone (11-OHT).[2][10]
-
Oxidation to this compound: 11-OHT is subsequently oxidized to 11-KT by HSD11B2 in peripheral tissues.[2][10]
Key Enzymes and Their Regulation
The synthesis of 11-KT is dependent on the coordinated action and regulation of three principal enzymes:
-
CYP11B1 (11β-hydroxylase): A mitochondrial cytochrome P450 enzyme predominantly expressed in the zona fasciculata and zona reticularis of the adrenal cortex.[7][8] Its expression and activity are primarily regulated by the hypothalamic-pituitary-adrenal (HPA) axis, with adrenocorticotropic hormone (ACTH) serving as the main stimulator.[2] ACTH binding to its receptor (MC2R) on adrenal cells activates the cAMP/PKA signaling cascade, leading to increased CYP11B1 transcription.[2]
-
HSD11B2 (11β-hydroxysteroid dehydrogenase type 2): A microsomal enzyme responsible for the oxidation of 11β-hydroxysteroids. It is widely expressed in various tissues, including the kidneys, colon, and salivary glands.[9]
-
AKR1C3 (Aldo-keto reductase family 1 member C3 / 17β-hydroxysteroid dehydrogenase type 5): This enzyme catalyzes the reduction of 17-ketosteroids to their active 17β-hydroxy forms. It is expressed in the adrenal zona reticularis and various peripheral tissues and is crucial for the conversion of 11-KA4 to 11-KT.[11][12][13]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes involved in 11-KT synthesis and the circulating levels of 11-oxygenated androgens.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Product | Km (µM) | Vmax (relative activity) | Catalytic Efficiency (Vmax/Km) | Reference |
| HSD11B2 | 11β-hydroxyandrostenedione | 11-ketoandrostenedione | 0.77 | 0.52 µM/h | 0.68 | [14] |
| HSD11B2 | 11β-hydroxytestosterone | This compound | 0.10 | 0.08 µM/h | 0.8 | [14] |
| HSD11B2 | Cortisol | Cortisone | 0.38 | 0.03 µM/h | 0.08 | [14] |
| AKR1C3 | 11-Ketoandrostenedione | This compound | - | - | - | [2] |
Note: Comprehensive kinetic data for all enzymatic steps, particularly for human enzymes under physiological conditions, is an active area of research. Values can vary based on experimental conditions.
Table 2: Circulating Levels of 11-Oxygenated Androgens (Median, ng/dL)
| Steroid | Healthy Women | Women with PCOS | Healthy Men | Reference |
| 11β-Hydroxyandrostenedione | 169 | 768 | - | [3] |
| 11-Ketoandrostenedione | 81 | 402 | - | [3] |
| This compound | 45 | 73 | - | [3] |
| Testosterone | 20 | 29 | 351 | [3] |
Note: Concentrations are approximate and can vary based on age, sex, time of day, and analytical methodology.
Table 3: Relative Androgenic Potency
| Androgen | Relative Potency/Binding (DHT = 100%) | Reference |
| Dihydrotestosterone (DHT) | 100 | [15] |
| This compound (11-KT) | Comparable to Testosterone | [15] |
| Testosterone (T) | ~50 | [15] |
Experimental Protocols
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of 11-KT in biological matrices.
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard (e.g., deuterated 11-KT).
-
Perform protein precipitation by adding 300 µL of acetonitrile, followed by vortexing and centrifugation.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).
-
Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Quantify 11-KT based on the peak area ratio to the internal standard against a calibration curve.
-
H295R Steroidogenesis Assay
The human H295R adrenocortical carcinoma cell line is a widely used in vitro model to study the effects of compounds on steroid hormone production.
-
Cell Culture and Plating:
-
Culture H295R cells in a complete medium (e.g., DMEM/F12 supplemented with serum and ITS+).
-
Seed cells in a 24-well plate at a density that allows for confluence after the exposure period.
-
-
Chemical Exposure:
-
After cell attachment, replace the medium with a serum-free medium containing the test compound at various concentrations.
-
Include a vehicle control (e.g., DMSO) and positive controls for induction (e.g., forskolin) and inhibition (e.g., prochloraz) of steroidogenesis.
-
Incubate the plates for 48 hours.
-
-
Sample Collection and Analysis:
-
After incubation, collect the cell culture medium for hormone analysis.
-
Quantify 11-KT and its precursors in the medium using a validated LC-MS/MS method.
-
Assess cell viability using a standard method (e.g., MTT assay) to control for cytotoxicity.
-
Androgen Receptor (AR) Transactivation Assay
This assay determines the biological activity of 11-KT by measuring its ability to activate the androgen receptor.
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., PC-3, HEK293) that is co-transfected with an AR expression vector and a reporter plasmid containing androgen response elements (AREs) linked to a luciferase gene.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with serial dilutions of 11-KT, a positive control (e.g., DHT), and a vehicle control.
-
Incubate for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Express the results as fold induction over the vehicle control to determine the dose-response relationship.
-
Conclusion
The endogenous production of this compound is a complex process initiated in the adrenal glands and often completed in peripheral tissues. The adrenal-specific expression of CYP11B1 is the critical determinant for the synthesis of 11-oxygenated androgens. Understanding the biosynthetic pathways, the key enzymes involved, and their regulation is paramount for elucidating the role of 11-KT in health and disease. The methodologies and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals to further investigate this potent and clinically significant androgen. Future research focusing on the tissue-specific regulation of these pathways will be crucial for developing targeted therapeutic strategies for a range of androgen-related disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Adrenal gland involvement in this compound production analyzed using LC-MS/MS [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Impaired 11β-Hydroxysteroid Dehydrogenase Type 2 Activity in Kidney Disease Disrupts 11-Oxygenated Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
11-Ketotestosterone as a non-aromatizable androgen
An In-Depth Technical Guide to 11-Ketotestosterone: A Core Non-Aromatizable Androgen
Abstract
This compound (11-KT) is a potent, oxidized androgen that has transitioned from a molecule of interest in comparative endocrinology to a significant steroid in human physiology and disease.[1][2] Unlike testosterone (B1683101), 11-KT is a non-aromatizable androgen, meaning it cannot be converted into estrogens, making its biological effects purely androgenic.[1][3] Primarily synthesized from adrenal precursors, it is a key androgen in conditions of adrenal androgen excess and is increasingly implicated in polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia (CAH), and castration-resistant prostate cancer (CRPC).[2][4][5] This technical guide provides a comprehensive overview of 11-KT, detailing its biosynthesis, mechanism of action, comparative androgenic potency, and the experimental protocols essential for its characterization, aimed at researchers, scientists, and drug development professionals.
Introduction
Historically identified as the principal androgen in teleost fish, this compound (11-KT) is now recognized as a significant bioactive androgen in humans.[1][6] While testosterone is mainly of gonadal origin in males, 11-KT is largely derived from the adrenal glands, contributing substantially to the circulating androgen pool, especially in women and children.[6][7][8] Its defining characteristic is its inability to be aromatized into estrogen, which obviates the estrogen-mediated side effects that can confound the action of other androgens like testosterone.[1][3] This unique property, combined with its potent agonism of the androgen receptor (AR), positions 11-KT as a crucial molecule in both physiological and pathophysiological contexts.[9][10]
Biosynthesis and Metabolism
The synthesis of 11-KT occurs in the adrenal glands and peripheral tissues from C19 steroid precursors.[4] The two primary pathways originate from androstenedione (B190577) (A4) and testosterone (T).[4]
-
From Androstenedione (Major Pathway): Androstenedione is converted to 11β-hydroxyandrostenedione (11-OHA4) by the adrenal enzyme cytochrome P450 11β-hydroxylase (CYP11B1).[4] Subsequently, 11-OHA4 is oxidized to 11-ketoandrostenedione (11-KA4) by 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) in peripheral tissues.[4] Finally, 11-KA4 is reduced to 11-KT.[6]
-
From Testosterone: A similar pathway exists where testosterone is converted to 11β-hydroxytestosterone (11-OHT) by CYP11B1, which is then oxidized to 11-KT by HSD11B2.[7]
11-KT can be further metabolized by 5α-reductase to the highly potent androgen 11-ketodihydrotestosterone (B1662675) (11-KDHT).[10][11] Inactivation of these androgens primarily occurs through glucuronidation or conversion to inactive metabolites.[1][10]
Mechanism of Action: Androgen Receptor Signaling
11-KT exerts its biological effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[1] The signaling cascade follows the classical pathway for steroid hormones:
-
Ligand Binding: 11-KT enters the cell and binds to the AR located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).[9]
-
Conformational Change & Dissociation: Ligand binding induces a conformational change in the AR, causing it to dissociate from the HSPs.[1][9]
-
Dimerization & Nuclear Translocation: The activated AR molecules form dimers and translocate into the nucleus.[1]
-
DNA Binding & Gene Transcription: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and modulating gene transcription.[1][3] This leads to the synthesis of proteins that mediate the androgenic response.[12]
The Non-Aromatizable Property of this compound
A critical distinction between 11-KT and testosterone is their metabolic fate concerning estrogen synthesis. Testosterone can be converted by the enzyme aromatase into estradiol, a potent estrogen, thereby exerting both androgenic and estrogenic effects.[3] In contrast, this compound is not a substrate for aromatase and is considered a non-aromatizable androgen.[1][3] This property ensures that the biological actions of 11-KT are purely androgenic, which is a significant advantage in therapeutic applications where estrogenic activity is undesirable.[3]
Quantitative Analysis of Androgenic Potency
Studies have quantitatively assessed the potency of 11-KT and its metabolite 11-KDHT in comparison to testosterone (T) and dihydrotestosterone (B1667394) (DHT). Data from competitive binding assays and transactivation assays show that 11-oxygenated androgens are potent agonists of the human androgen receptor.
Table 1: Comparative Androgen Receptor Binding Affinities The inhibition constant (Ki) indicates the concentration required to inhibit 50% of radioligand binding; a lower value signifies higher binding affinity.
| Compound | Inhibition Constant (Ki) [nM] | Relative Binding Affinity vs. T | Reference |
| Dihydrotestosterone (DHT) | 22.7 | Higher | [10] |
| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 | Higher | [10] |
| Testosterone (T) | 34.3 | - | [3][10] |
| This compound (11-KT) | 80.8 | Lower | [3][10] |
Table 2: Comparative Androgen Receptor Transactivation Potency The half-maximal effective concentration (EC50) is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.
| Compound | Assay System | EC50 (nmol/L) | Relative Potency | Reference |
| Testosterone (T) | Human AR Transactivation | 0.22 | - | [9][13] |
| This compound (11-KT) | Human AR Transactivation | 0.74 | ~3.4x less potent than T | [9][13] |
| Testosterone (T) | MDA-kb2 cell model | - | - | [8] |
| This compound (11-KT) | MDA-kb2 cell model | 5-fold higher than T | 5x less potent than T | [8] |
Detailed Experimental Protocols
Accurate characterization of 11-KT requires robust and validated experimental methodologies.
Androgen Receptor Binding Assay
This assay determines the binding affinity of 11-KT for the AR through competitive displacement of a radiolabeled ligand.[1]
-
Objective: To determine the inhibition constant (Ki) of 11-KT for the human AR.
-
Cell Line: COS-1 cells (or other suitable lines) transiently transfected with a human AR expression vector (e.g., pSVARo).[1][14]
-
Radioligand: [³H]-Mibolerone, a high-affinity synthetic androgen.[1]
-
Protocol:
-
Cell Culture & Transfection: Seed COS-1 cells in 24-well plates and transfect with the AR expression vector. Incubate for 24-48 hours.
-
Competition Binding: Wash cells and incubate for 16 hours with a constant concentration of [³H]-Mibolerone (e.g., 0.2 nM) and increasing concentrations of unlabeled competitor (11-KT, T, DHT, etc.).[14]
-
Cell Lysis & Scintillation Counting: Wash cells to remove unbound ligand, lyse the cells, and measure the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value, which is then used to determine the Ki value.
-
Reporter Gene Transactivation Assay
This cell-based assay measures the ability of 11-KT to activate the AR and drive the expression of a reporter gene.[15]
-
Objective: To determine the potency (EC50) and efficacy of 11-KT in activating AR-mediated gene transcription.
-
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.[15] A stable cell line expressing the human AR and a reporter construct, like CV1-ARluc, can also be used.[16]
-
Plasmids: 1) An AR expression vector and 2) a reporter vector containing an androgen-responsive promoter (e.g., MMTV) driving a reporter gene (e.g., luciferase, GFP).[15]
-
Protocol:
-
Cell Culture & Transfection: Co-transfect cells with the AR expression and reporter plasmids.
-
Ligand Treatment: Treat the transfected cells with various concentrations of 11-KT or other androgens for 18-24 hours.[15][16]
-
Cell Lysis & Reporter Measurement: Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase using a luminometer).[15]
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein). Plot the response against the log concentration of the androgen to generate a dose-response curve and determine the EC50 value.[13]
-
LC-MS/MS Quantification in Serum
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying steroids like 11-KT in biological matrices due to its high specificity and sensitivity.[7][17]
-
Objective: To accurately measure the concentration of 11-KT in human serum.
-
Protocol:
-
Sample Preparation: Add a deuterated internal standard (e.g., d3-11-KT) to a serum sample. Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.[17]
-
Extraction: The supernatant can be further purified using liquid-liquid extraction or solid-phase extraction. Evaporate the solvent to dryness.[17]
-
Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent.[17]
-
LC Separation: Inject the sample into an LC system. Separate the analytes on a C18 reverse-phase column using a gradient elution (e.g., water and methanol (B129727) with 0.1% formic acid).[17]
-
MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions for 11-KT and its internal standard using Multiple Reaction Monitoring (MRM).[17]
-
Data Analysis: Integrate the peak areas for 11-KT and the internal standard. Calculate the concentration of 11-KT in the sample by comparing the peak area ratio to a standard curve.[17]
-
Conclusion
This compound has been established as a potent and clinically relevant androgen in human physiology.[8][10] Its defining feature as a non-aromatizable androgen distinguishes it from testosterone, making it a molecule of significant interest for both fundamental research and therapeutic development.[3] The ability of 11-KT to potently activate the androgen receptor without confounding estrogenic effects provides a unique tool for dissecting pure androgenic signaling pathways.[1] As analytical methods continue to improve, a deeper understanding of the role of 11-KT in health and diseases such as PCOS and CRPC will undoubtedly emerge, paving the way for novel diagnostic and therapeutic strategies targeting androgen-related disorders.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 11-Keto-Androsterone | Rupa Health [rupahealth.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 11. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound|Potent Androgen|For Research [benchchem.com]
- 13. research.rug.nl [research.rug.nl]
- 14. researchgate.net [researchgate.net]
- 15. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of a novel cell based androgen screening model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Role of 11-Ketotestosterone in Male Secondary Sexual Characteristics: A Technical Guide
Executive Summary: 11-Ketotestosterone (B164220) (11-KT) is a potent, non-aromatizable androgen that plays a crucial role in the development and maintenance of male secondary sexual characteristics, particularly in teleost fish where it is the principal androgen.[1][2] Recent research has also identified 11-KT as a significant adrenal-derived androgen in mammals, including humans, with concentrations that can rival or exceed testosterone (B1683101) in certain physiological and pathological states.[3][4][5][6] This technical guide provides an in-depth analysis of the biosynthesis, mechanism of action, and physiological effects of 11-KT. It includes a summary of quantitative data, detailed experimental protocols for in vivo and in vitro studies, and diagrams of key pathways to support researchers, scientists, and drug development professionals.
Biosynthesis of this compound
The synthesis of 11-KT occurs in both the adrenal glands and the gonads, involving a series of enzymatic reactions that can originate from either androstenedione (B190577) or testosterone.[7][8] The primary enzymes involved are cytochrome P450 11β-hydroxylase (CYP11B1) and 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2).[4][7]
Key Biosynthetic Pathways:
-
From Androstenedione (Major Pathway):
-
From Testosterone (Secondary Pathway):
In fish, the gonads are the primary site of 11-KT production, while in mammals, the adrenal glands are a major source.[1][3][7]
Caption: Major biosynthetic pathways of this compound (11-KT).
Mechanism of Action: Androgen Receptor Signaling
11-KT exerts its biological effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[10][11] The process follows the classical steroid hormone signaling pathway:
-
Ligand Binding: 11-KT enters the target cell and binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).[10]
-
Conformational Change & Dissociation: This binding induces a conformational change in the AR, causing the dissociation of HSPs.[10]
-
Nuclear Translocation & Dimerization: The activated AR-ligand complex translocates into the nucleus and dimerizes.[10]
-
DNA Binding & Gene Transcription: The AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription and leading to the physiological effects associated with androgens.[10]
Unlike testosterone, 11-KT is a non-aromatizable androgen, meaning it cannot be converted to estrogens, making its actions purely androgenic.[2][4][12]
Caption: Canonical androgen receptor signaling pathway for 11-KT.
Quantitative Data: Potency and Effects
11-KT is a potent androgen with activity comparable to, and in some cases exceeding, that of testosterone (T) and dihydrotestosterone (B1667394) (DHT).[13][14] Its potency is demonstrated through its binding affinity to the androgen receptor and its ability to induce AR-mediated gene expression and cellular proliferation.[13]
| Androgen | System | Assay Type | Binding Affinity (Ki, nM) | Transactivation (EC50, nM) | Reference |
| This compound (11-KT) | Human AR | Whole-cell binding | 80.8 | 0.74 | [12][13][15] |
| Testosterone (T) | Human AR | Whole-cell binding | 34.3 | 0.22 | [12][13][15] |
| 11-Ketodihydrotestosterone (11-KDHT) | Human AR | Whole-cell binding | 20.4 | ~1.3 | [10][13] |
| Dihydrotestosterone (DHT) | Human AR | Whole-cell binding | 22.7 | ~1.0 | [10][13] |
Table 1: Comparative androgenic potency. Data summarizes findings on binding affinity and transactivation potential for the human androgen receptor (AR). A lower Ki value indicates higher binding affinity.
In fish, 11-KT is directly linked to the development of male secondary sexual characteristics such as nuptial coloration, fin elongation, and reproductive behaviors like nest building and courtship.[2][16] Studies have shown that circulating levels of 11-KT are significantly higher in courting males compared to non-breeding or parental males.[2]
Experimental Protocols
Accurate investigation of 11-KT's role requires robust experimental methodologies. Below are standardized protocols for in vivo administration and quantification.
Protocol for In Vivo Administration via Silastic Implants
This method is widely used in fish and rodent models for long-term, sustained-release hormone delivery.[11][17]
Materials:
-
Crystalline this compound
-
Silastic tubing (e.g., Dow Corning, 1.57 mm inner diameter)
-
Silicone adhesive
-
Anesthetic (e.g., MS-222 for fish)
-
Surgical tools (scalpel, forceps)
-
Cellulose (for placebo implants)
Procedure:
-
Implant Preparation: a. Cut silastic tubing to the desired length (e.g., 1 cm). b. Seal one end of each tube with a small amount of silicone adhesive and allow it to cure for 24 hours.[11] c. Weigh the desired dose of crystalline 11-KT (e.g., 2.5 mg to 25 mg for fish).[11][17] d. Carefully pack the 11-KT into the open end of the sealed tube. e. Seal the open end with silicone adhesive and allow it to cure completely.[11] f. Prepare placebo implants for the control group using an inert substance like cellulose.[11]
-
Implantation: a. Anesthetize the animal. b. Make a small incision (approx. 5-10 mm) in the ventral midline (fish) or on the dorsal side between the scapulae (rodents).[11] c. Create a small pocket in the peritoneal cavity (fish) or subcutaneously (rodents) using blunt dissection.[11] d. Insert the prepared implant into the pocket. e. Close the incision with a suture if necessary. f. Monitor the animal during recovery.
Caption: General workflow for in vivo hormone administration using implants.
Protocol for Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of 11-KT in biological samples.[18]
Materials:
-
Biological sample (serum, plasma, tissue homogenate)
-
Internal standard (e.g., isotopically labeled 11-KT)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) materials
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: a. Thaw frozen serum/plasma samples. b. Add an internal standard to all samples, calibrators, and quality controls. c. Protein Precipitation: Add a protein precipitation solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet proteins.[18] d. Extraction: Use SPE or LLE to extract and concentrate the steroids from the supernatant, removing interfering substances.[18] e. Evaporate the solvent and reconstitute the sample in the mobile phase.
-
LC-MS/MS Analysis: a. Chromatographic Separation: Inject the reconstituted sample into the LC system. Separate the steroids using a C18 column with a gradient elution (e.g., water with formic acid and acetonitrile/methanol).[18] b. Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for 11-KT and the internal standard for accurate quantification.
-
Data Analysis: a. Generate a calibration curve using the peak area ratios of the analyte to the internal standard. b. Determine the concentration of 11-KT in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is a physiologically critical androgen, acting as the primary driver of male secondary sexual characteristics in many fish species and as a significant contributor to the total androgen pool in mammals. Its potent, non-aromatizable nature makes it a molecule of high interest.[12] Understanding its biosynthesis and mechanism of action is vital for research in endocrinology, reproductive biology, and for the development of therapeutics targeting androgen-dependent conditions. The protocols and data presented here provide a foundational guide for professionals engaged in the study of this important steroid hormone.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Male convict cichlid this compound levels throughout the reproductive cycle: an exploratory profile study in laboratory and field populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Is a Major Androgen Produced in Human Gonads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. research.rug.nl [research.rug.nl]
- 16. The effects of exogenous this compound, testosterone, and cyproterone acetate on prespawning and parental care behaviors of male bluegill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of this compound implants on transcript levels of gonadotropin receptors, and foxl2 and dmrt1 genes in the Previtellogenic ovary of cultured beluga (Huso huso) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
11-Ketotestosterone: An In-depth Technical Guide to its Function in Immune Response Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
11-Ketotestosterone (11-KT), a potent androgen primarily known for its crucial role in teleost fish, is increasingly recognized as a significant bioactive steroid in mammals, including humans.[1] Unlike the gonadal-dominant testosterone, 11-KT is synthesized in both the adrenal glands and gonads, contributing substantially to the circulating androgen pool.[1][2] Emerging evidence suggests its involvement in a spectrum of physiological processes beyond reproduction, including the modulation of the immune response. This technical guide provides a comprehensive overview of the current understanding of 11-KT's function in immunomodulation, consolidating quantitative data, detailing key experimental methodologies, and visualizing relevant signaling pathways and workflows to support further research and therapeutic development.
Introduction: The Emerging Role of this compound in Immunity
Androgens are established modulators of the immune system, generally exerting immunosuppressive effects.[3] These effects include decreased antibody production, reduced T-cell proliferation, and the promotion of anti-inflammatory cytokines.[3] this compound, as a potent androgen, is presumed to interact with androgen receptors (AR) present on various immune cells, thereby influencing their function.[1] While much of the initial research on 11-KT's immunomodulatory role was conducted in fish, recent studies in human cells are beginning to elucidate its significance in mammalian immunity. Human peripheral blood mononuclear cells (PBMCs) have been shown to preferentially activate 11-KT over testosterone, with Natural Killer (NK) cells being a primary site for this activity.[1][4] This suggests a potentially significant, localized role for 11-KT in regulating immune responses.
Molecular Mechanisms: Signaling Pathways
This compound primarily exerts its effects through the canonical androgen receptor (AR) signaling pathway. This pathway involves the binding of 11-KT to the AR in the cytoplasm, followed by a series of events leading to the regulation of target gene expression.
Canonical Androgen Receptor Signaling Pathway
The binding of 11-KT to the androgen receptor initiates a conformational change, leading to the dissociation of heat shock proteins (HSPs). The 11-KT-AR complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[5]
References
- 1. Peripheral blood mononuclear cells preferentially activate 11-oxygenated androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Influence of Androgens on Immunity to Self and Foreign: Effects on Immunity and Cancer [frontiersin.org]
- 4. Peripheral blood mononuclear cells preferentially activate 11-oxygenated androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Cellular Mechanisms of 11-Ketotestosterone Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketotestosterone (11-KT) is a potent, non-aromatizable androgen that has emerged as a key player in androgen signaling, not only as the primary androgen in teleost fish but also as a significant contributor to the androgen pool in humans.[1][2][3] Unlike testosterone, 11-KT cannot be converted to estrogens, making its biological effects purely androgenic.[3] This unique characteristic, combined with its high potency, has garnered increasing interest in its physiological and pathophysiological roles, particularly in conditions of adrenal androgen excess and in castration-resistant prostate cancer.[4][5] This technical guide provides an in-depth overview of the cellular mechanisms of 11-KT action, focusing on its interaction with the androgen receptor, downstream signaling events, and the experimental methodologies used to elucidate these processes.
Core Signaling Pathway: The Androgen Receptor
The cellular effects of 11-KT are primarily mediated through the classical androgen receptor (AR) signaling pathway.[2] This pathway involves a series of well-defined molecular events, from ligand binding in the cytoplasm to the regulation of target gene expression in the nucleus.
The binding of 11-KT to the ligand-binding domain of the AR, which resides in the cytoplasm in a complex with heat shock proteins (HSPs), induces a conformational change in the receptor.[2] This change leads to the dissociation of the HSPs, exposing the nuclear localization signal of the AR. The activated AR-ligand complex then translocates into the nucleus, where it dimerizes. These AR dimers then bind to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[2] The binding of the AR dimer to AREs recruits a cascade of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription and subsequent cellular responses.
Quantitative Data on this compound Activity
The potency of 11-KT has been quantified through various in vitro assays, providing valuable data for comparing its activity with other androgens. The following tables summarize key quantitative data from androgen receptor binding assays and reporter gene transactivation assays.
Table 1: Androgen Receptor Binding Affinity
This table presents the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) of 11-KT and other androgens for the human androgen receptor. Lower values indicate higher binding affinity.
| Compound | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound (11-KT) | 80.8 | - | [6] |
| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 | - | [6][7] |
| Testosterone (T) | 34.3 | - | [6] |
| Dihydrotestosterone (DHT) | 22.7 | - | [6] |
Table 2: Androgen Receptor Transactivation Potency
This table shows the half-maximal effective concentration (EC50) of 11-KT and other androgens required to induce a response in an androgen receptor reporter gene assay. Lower EC50 values indicate higher potency.
| Compound | EC50 (nM) | Reference(s) |
| This compound (11-KT) | 0.31 | [8] |
| 11-Ketodihydrotestosterone (11-KDHT) | 1.35 | [7] |
| Testosterone (T) | - | - |
| Dihydrotestosterone (DHT) | - | - |
Table 3: Regulation of Androgen-Responsive Genes
Treatment of androgen-sensitive cells with 11-KT leads to the modulation of specific target genes. This table provides examples of fold-changes in gene expression in response to 11-KT treatment.
| Gene | Cell Line | 11-KT Concentration | Fold Induction vs. Basal | Reference(s) |
| SERPINA5 | CV1-ARLuc | Not Specified | >2 | [9] |
| FKBP5 | CV1-ARLuc | Not Specified | >2 | [9] |
| SGK1 | CV1-ARLuc | Not Specified | >2 | [9] |
| KLK3 (PSA) | LNCaP | 1 nM & 10 nM | Significant Upregulation | [7] |
| TMPRSS2 | LNCaP | 1 nM & 10 nM | Significant Upregulation | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of 11-KT's cellular activity. The following sections provide outlines of key experimental protocols.
Androgen Receptor Competitive Binding Assay
This assay is designed to determine the relative binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.[8][10]
Detailed Methodology:
-
Preparation of Reagents:
-
Prepare an assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).[10]
-
Prepare a solution of a high-affinity radiolabeled androgen (e.g., [³H]-Mibolerone) in the assay buffer.[3]
-
Prepare a source of androgen receptor, such as cytosol from rat prostates or lysates from cells overexpressing the AR.[1][11]
-
Prepare serial dilutions of the unlabeled test compound (11-KT) and a known unlabeled androgen for the standard curve.[10]
-
-
Assay Setup:
-
In a multi-well plate, set up the following reactions:
-
Total Binding: Receptor preparation and radioligand.
-
Non-specific Binding: Receptor preparation, radioligand, and a saturating concentration of a known unlabeled androgen.
-
Test Compound: Receptor preparation, radioligand, and varying concentrations of 11-KT.[10]
-
-
Ensure all wells have the same final volume and solvent concentration.
-
-
Incubation:
-
Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).[10]
-
-
Separation of Bound and Unbound Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. A common method is the use of a hydroxyapatite (B223615) (HAP) slurry, which binds the receptor complex, followed by centrifugation and washing.[10]
-
-
Detection:
-
Add a scintillation cocktail to the pellets containing the bound radioligand.
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[10]
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]
-
Luciferase Reporter Gene Assay for AR Transactivation
This assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene, providing a functional readout of androgenic activity.[8][12]
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, COS-1, or 22RV1) in appropriate media.[3][12]
-
Co-transfect the cells with an androgen receptor expression vector and a reporter plasmid containing androgen response elements (AREs) upstream of a luciferase gene.[3][13] A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
-
Hormone Treatment:
-
After allowing for transfection and cell recovery, treat the cells with varying concentrations of 11-KT, a known androgen agonist (e.g., DHT) as a positive control, and a vehicle control (e.g., DMSO).[12]
-
-
Cell Lysis and Luciferase Assay:
-
After an appropriate incubation period (e.g., 16-24 hours), wash the cells with phosphate-buffered saline (PBS) and lyse them using a specific lysis buffer to release the luciferase enzyme.[14][15]
-
Transfer the cell lysates to a luminometer-compatible plate.
-
Add the luciferase assay reagent containing the substrate (luciferin) to the lysates.[15]
-
-
Measurement and Data Analysis:
-
Measure the luminescence produced by the enzymatic reaction using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if used).
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
qPCR is used to quantify the changes in the mRNA levels of androgen-responsive genes following treatment with 11-KT.[16][17]
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture androgen-sensitive cells (e.g., LNCaP or VCaP prostate cancer cells) in a medium containing charcoal-stripped serum to remove endogenous androgens.[16]
-
Treat the cells with 11-KT at various concentrations and for different time points. Include a vehicle control.
-
-
RNA Extraction and cDNA Synthesis:
-
qPCR:
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.[16]
-
Conclusion
This compound is a potent androgen that exerts its effects primarily through the classical androgen receptor signaling pathway. Its non-aromatizable nature and high activity make it a molecule of significant interest in both basic research and clinical settings. The experimental protocols detailed in this guide provide a framework for the robust and reproducible investigation of 11-KT's cellular mechanisms, enabling further elucidation of its role in health and disease and facilitating the development of novel therapeutic strategies targeting the androgen receptor pathway.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. JCI Insight - this compound is the predominant active androgen in prostate cancer patients after castration [insight.jci.org]
- 5. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thesciencenotes.com [thesciencenotes.com]
- 15. med.emory.edu [med.emory.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. sinobiological.com [sinobiological.com]
11-Ketotestosterone and its Metabolites in Circulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 11-Ketotestosterone (B164220) (11-KT), a potent androgen, and its circulating metabolites. It is designed to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed information on quantitative data, experimental protocols, and signaling pathways.
Executive Summary
This compound, an 11-oxygenated C19 steroid, has emerged as a significant bioactive androgen in mammals, including humans.[1] Unlike testosterone (B1683101), which is primarily of gonadal origin, 11-KT is synthesized in both the adrenal glands and the gonads.[1][2] This androgen and its metabolites are gaining attention for their roles in various physiological and pathological conditions, such as congenital adrenal hyperplasia, polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer (CRPC).[3][4] Accurate quantification and understanding of the metabolic pathways of 11-KT are crucial for advancing research and therapeutic development.
Data Presentation: Quantitative Analysis of this compound and its Metabolites
The following tables summarize the circulating concentrations of this compound and its related metabolites in various human populations and select animal species. These values have been compiled from multiple studies and are presented for comparative purposes. The primary analytical method for obtaining this data is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high specificity and sensitivity.[3]
Table 1: Circulating this compound Concentrations in Human Plasma/Serum
| Population/Condition | Mean/Median Concentration (nmol/L) | Concentration Range (nmol/L) | Reference |
| Prepubertal Children (8 months - 7 years) | 0.39 (Median, IQR: 0.28-0.47) | - | [5][6] |
| Girls with Premature Adrenarche (4-7 years) | Significantly higher than age-matched controls | - | [7] |
| Postmenopausal Women | Levels can be higher than in men | - | [8] |
| Patients with CRPC | 0.39 (Median) | 0.03–2.39 | [9] |
| Patients with severe Kawasaki disease (before mPSL pulse) | 0.39 (Median, IQR: 0.28-0.47) | - | [10] |
Table 2: Comparative Androgenic Potency and Receptor Binding Affinity
| Compound | Ki (nM) | Relative Binding Affinity (%) vs. Mibolerone | Androgenic Activity | Reference |
| Mibolerone (synthetic androgen) | 0.38 | 100 | Potent | [11] |
| Dihydrotestosterone (DHT) | 22.7 | Not Reported | Potent | [11][12] |
| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 | Not Reported | Potent | [11][12] |
| Testosterone (T) | 34.3 | Not Reported | Potent | [11][12][13] |
| This compound (11-KT) | 80.8 | Not Reported | Potent | [11][12][13] |
| 11-Keto-androstenedione (11-KA4) | Minimal Activity | Minimal Activity | Minimal | [11] |
Signaling Pathways
The biological effects of 11-KT are mediated through the androgen receptor (AR).[13] Upon binding, the 11-KT-AR complex translocates to the nucleus, where it interacts with androgen response elements (AREs) on DNA, leading to the transcription of target genes. This signaling cascade is integral to the development and maintenance of male characteristics and is implicated in various pathologies, including prostate cancer.[13]
Biosynthesis of this compound
The production of 11-KT involves a multi-step enzymatic process primarily occurring in the adrenal glands and gonads.[1][3] There are two main pathways for its biosynthesis, originating from either testosterone or androstenedione.[1] The key enzymes in these pathways are cytochrome P450 11β-hydroxylase (CYP11B1) and 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2).[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. labcorp.com [labcorp.com]
- 5. Adrenal gland involvement in this compound production analyzed using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. This compound Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
- 9. This compound is the predominant active androgen in prostate cancer patients after castration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Adrenal gland involvement in this compound production analyzed using LC-MS/MS [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
The Discovery and Significance of 11-Ketotestosterone: The Principal Androgen in Fish
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of endocrinology, the discovery of 11-Ketotestosterone (B164220) (11-KT) stands as a pivotal moment, fundamentally altering the understanding of sexual differentiation and reproductive physiology in teleost fish. Initially identified in the mid-20th century, 11-KT has since been established as the most potent and primary androgen in this diverse vertebrate group. This technical guide provides a comprehensive overview of the discovery of 11-KT, its biosynthesis, signaling pathways, and the key experimental methodologies used for its identification and quantification. The information is tailored for researchers, scientists, and drug development professionals who require a detailed and technical understanding of this crucial piscine hormone.
The Landmark Discovery
The journey to understanding 11-KT began in the 1950s with investigations into the steroid hormones present in the blood of Pacific salmon. It was the pioneering work of Dr. D. R. Idler and his colleagues that led to the isolation and identification of this novel steroid. In a seminal 1960 publication, they reported the presence of a new steroid in the plasma of post-spawned male sockeye salmon (Oncorhynchus nerka).[1][2] Through meticulous experimental work involving chromatography, infrared spectroscopy, and chemical synthesis, they conclusively identified this compound as this compound.[1] Their research revealed that 11-KT was present at a significant concentration of 12 μ g/100 ml of plasma, suggesting a major physiological role.[1][3]
Subsequent studies firmly established 11-KT as the primary androgen in many fish species, responsible for inducing and maintaining male secondary sexual characteristics, spermatogenesis, and reproductive behaviors.[1][4]
Quantitative Data on this compound Levels
The concentration of this compound in fish can vary significantly depending on the species, sex, developmental stage, and reproductive status. The following table summarizes representative plasma levels of 11-KT in various fish species, providing a comparative overview for researchers.
| Fish Species | Sex | Reproductive Stage | 11-KT Concentration (ng/mL) | Reference |
| Sockeye Salmon (Oncorhynchus nerka) | Male | Post-spawned | 120 | [1][3] |
| Rainbow Trout (Oncorhynchus mykiss) | Male | Spawning | 80 - 100 | [5] |
| Rainbow Trout (Oncorhynchus mykiss) | Male | Post-spawning | ~4 | [5] |
| Goldfish (Carassius auratus) | Male | - | Undetectable in females, present in males | [6] |
| Fathead Minnow (Pimephales promelas) | Male | Breeding | ~4.5 (control) | [7] |
| Sea Trout (Salmo trutta) | Male | - | 7.4 - 36.6 (gonads, ng/g) | [8] |
| Sea Trout (Salmo trutta) | Female | - | 3.4 - 9.2 (gonads, ng/g) | [8] |
| Sterlet Sturgeon (Acipenser ruthenus) | Female | Previtellogenic | High during oocyte maturation | [9] |
Biosynthesis of this compound
This compound is synthesized from testosterone (B1683101) through a series of enzymatic reactions primarily occurring in the gonads. The key enzymes involved in this pathway are 11β-hydroxylase and 11β-hydroxysteroid dehydrogenase.
The simplified biosynthesis pathway is as follows:
Testosterone → 11β-Hydroxytestosterone → this compound
The conversion of testosterone to 11β-hydroxytestosterone is catalyzed by 11β-hydroxylase. Subsequently, 11β-hydroxysteroid dehydrogenase converts 11β-hydroxytestosterone into the final, potent androgen, this compound.[10]
Biosynthesis of this compound from Testosterone.
Signaling Pathway of this compound
Like other steroid hormones, 11-KT exerts its physiological effects by binding to a specific intracellular receptor, the androgen receptor (AR). The AR is a ligand-activated transcription factor that, upon binding to 11-KT, translocates to the nucleus and modulates the expression of target genes.
The signaling cascade can be summarized as follows:
-
Binding: 11-KT enters the target cell and binds to the androgen receptor (AR) in the cytoplasm.
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, causing it to dissociate from chaperone proteins. The activated AR-ligand complex then translocates into the nucleus.
-
DNA Binding: In the nucleus, the AR complex binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: The binding of the AR to AREs recruits co-activators or co-repressors, leading to the initiation or suppression of gene transcription. This results in altered protein synthesis and ultimately, the physiological response.[11][12][13]
Genomic Signaling Pathway of this compound.
Experimental Protocols
The identification and quantification of this compound have evolved significantly since its discovery. Early methods relied on classical biochemical techniques, while modern approaches utilize highly sensitive and specific analytical instrumentation.
Original Isolation and Identification Protocol (Idler et al., 1960)
This protocol outlines the key steps used in the original discovery of 11-KT.
Workflow for the original isolation of 11-KT.
Methodology:
-
Sample Collection: Plasma was obtained from post-spawned male sockeye salmon.[1]
-
Extraction: The plasma was extracted with an organic solvent, such as dichloromethane, to isolate the steroid fraction.
-
Chromatography: The crude extract was subjected to paper chromatography using various solvent systems to separate the different steroid components.
-
Purification: Fractions showing androgenic activity were further purified through repeated chromatographic steps.
-
Spectroscopic Analysis: The purified compound was analyzed by infrared spectroscopy to determine its chemical structure.
-
Chemical Synthesis: To confirm the identity, this compound was chemically synthesized, and its properties were compared to the isolated compound.[1]
Radioimmunoassay (RIA) for this compound Quantification
Radioimmunoassay was a widely used method for quantifying 11-KT in biological samples before the advent of mass spectrometry.
Methodology:
-
Sample Preparation: Plasma or serum samples are extracted to isolate the steroid fraction.
-
Antibody Incubation: A specific antibody against 11-KT is incubated with the extracted sample and a known amount of radioactively labeled 11-KT (tracer).
-
Competitive Binding: The unlabeled 11-KT in the sample competes with the tracer for binding to the limited number of antibody sites.
-
Separation: The antibody-bound fraction is separated from the free fraction.
-
Quantification: The radioactivity of the bound fraction is measured. The concentration of 11-KT in the sample is inversely proportional to the measured radioactivity and is determined by comparison to a standard curve.[14][15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification
LC-MS/MS is the current gold standard for the accurate and sensitive quantification of 11-KT.[1]
Workflow for LC-MS/MS analysis of 11-KT.
Methodology:
-
Sample Preparation: Steroids are extracted from the biological matrix (plasma, serum, or tissue homogenate) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][16]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where 11-KT is separated from other compounds on a C18 column.[1][8]
-
Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI).[8]
-
Mass Spectrometric Detection: The ionized molecules are detected by a tandem mass spectrometer. Specific precursor and product ion transitions for 11-KT are monitored (Multiple Reaction Monitoring - MRM) to ensure high specificity and sensitivity for quantification.[1][8]
Conclusion
The discovery of this compound revolutionized our understanding of fish endocrinology. As the principal androgen in teleosts, it plays a critical role in male reproductive physiology. The evolution of analytical techniques from classical biochemical methods to highly sophisticated LC-MS/MS has enabled researchers to accurately quantify this potent hormone and further elucidate its complex biological functions. This in-depth guide provides a foundational understanding for scientists and professionals in related fields, serving as a valuable resource for future research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. ISOLATION AND IDENTIFICATION OF this compound IN SALMON PLASMA | CiNii Research [cir.nii.ac.jp]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effects of this compound on Development of the Previtellogenic Ovary in the Sterlet, Acipenser ruthenus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Androgen signaling in male fishes: Examples of anti-androgenic chemicals that cause reproductive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AOP-Wiki [aopwiki.org]
- 14. A new sensitive and precise method for determining testosterone and this compound in fish plasma by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple technique for determining the sex of fish by radioimmunoassay using this compound antiserum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring 11-Ketotestosterone in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the principal techniques used to quantify 11-Ketotestosterone (B164220) (11-KT) in plasma. The methodologies covered include Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Radioimmunoassay (RIA).
Introduction
This compound (11-KT) is a potent androgen that plays a crucial role in the physiology of various species, including teleost fish where it is a major androgen.[1] In humans, 11-KT is emerging as a significant adrenal-derived androgen, with concentrations potentially serving as a biomarker for conditions such as Polycystic Ovary Syndrome (PCOS), Congenital Adrenal Hyperplasia (CAH), and castration-resistant prostate cancer.[1][2][3] Accurate measurement of 11-KT in plasma is therefore critical for both basic research and clinical applications. This document outlines the most common methods for its quantification.
Pre-Analytical Considerations: Sample Collection and Handling
Proper sample handling is critical for accurate 11-KT measurement to prevent in-vitro changes in its concentration.
-
Blood Collection: Blood should be collected in a vacutainer tube. Both serum (red-top tube) and plasma (EDTA or heparin tube) are suitable specimen types.[3]
-
Separation: It is crucial to separate serum or plasma from blood cells within two hours of collection. Delays can lead to a significant artificial increase in 11-KT concentrations.[4][5] An average increase of 26% has been observed after 8 hours in unseparated serum samples stored at room temperature.[4][6]
-
Centrifugation:
-
Storage: For long-term storage, aliquoted plasma or serum should be frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
Interferences: Avoid using grossly hemolyzed or lipemic samples as they can interfere with the assay.[5][7]
Methodologies for this compound Quantification
The primary methods for measuring 11-KT in plasma are immunoassays (ELISA and RIA) and chromatography-based methods (LC-MS/MS). LC-MS/MS is considered the gold standard due to its high specificity and accuracy.[2][4]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common, high-throughput method for quantifying 11-KT. Most commercially available kits utilize a competitive assay format.
Principle of Competitive ELISA: In a competitive ELISA, unlabeled 11-KT in the sample competes with a fixed amount of enzyme-labeled 11-KT (conjugate) for a limited number of binding sites on a specific anti-11-KT antibody. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of 11-KT in the sample. The signal is generated by a substrate that reacts with the enzyme, and the resulting color change is measured spectrophotometrically.[8]
Quantitative Data Summary for Commercial ELISA Kits
| Parameter | Arbor Assays (K079-H)[9] | Thermo Fisher (EIA11K)[8] | Cayman Chemical[10] |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Sample Types | Extracted Serum, Extracted Plasma | Extracted Serum, Plasma | Plasma |
| Sensitivity | 1.85 pg/mL | 1.85 pg/mL | ~1.3 pg/mL (80% B/B0) |
| Assay Range | Not specified | 8.2-2,000 pg/mL | 0.78-100 pg/mL |
| Assay Duration | 2.5 Hours | 2.5 Hours | Not specified |
| Readout | Colorimetric, 450 nm | Colorimetric, 450 nm | Absorbance, 405-420 nm |
| Intra-assay CV | <6% | <6% | Not specified |
| Inter-assay CV | <8% | <8% | Not specified |
Experimental Protocol: General Competitive ELISA Workflow
The following is a generalized protocol based on several commercially available kits.[7][9][11][12] Note: Always refer to the specific manufacturer's protocol for the kit being used.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature (18-25°C).[11]
-
Prepare 1X Wash Buffer and 1X Assay Buffer by diluting the provided concentrates with distilled or deionized water.[7]
-
Prepare a standard curve by performing serial dilutions of the provided 11-KT standard in the appropriate diluent.[11]
-
-
Sample Preparation (Extraction):
-
For many ELISA kits, extraction of plasma samples is recommended to remove interfering substances.[5]
-
Add diethyl ether or ethyl acetate (B1210297) to plasma samples at a 5:1 (v/v) solvent-to-sample ratio.[7]
-
Vortex the mixture for 2 minutes and allow the layers to separate for 5 minutes.[7]
-
Freeze the sample in a dry ice/ethanol bath and transfer the upper solvent layer to a clean tube.[7]
-
Repeat the extraction to maximize efficiency.[7]
-
Evaporate the pooled solvent to dryness using a vacuum centrifuge or a gentle stream of nitrogen.[7][10]
-
Reconstitute the dried extract in Assay Buffer. A minimum of 125 µL is often recommended for duplicate measurements.[7]
-
-
Assay Procedure:
-
Add standards, controls, and prepared samples to the appropriate wells of the antibody-coated microtiter plate.[4]
-
Add the this compound-peroxidase conjugate to each well.[9]
-
Add the anti-11-KT antibody to initiate the competitive binding reaction.[4]
-
Cover the plate and incubate, typically for 1-2 hours at room temperature, sometimes with shaking.[4][9]
-
Wash the plate multiple times (e.g., 4 times with 300 µL of 1X Wash Buffer per well) to remove unbound reagents.[7]
-
Add the TMB substrate solution to each well and incubate for a specified time (e.g., 20-30 minutes) at room temperature in the dark to allow for color development.[7][11]
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl or sulfuric acid), which will change the color from blue to yellow.[7][12]
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.[9]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. A four-parameter logistic curve fit is often recommended.[7]
-
Calculate the 11-KT concentration in the samples by interpolating their absorbance values from the standard curve.[12]
-
Workflow Diagram: Competitive ELISA for 11-KT
Caption: General workflow for measuring this compound using a competitive ELISA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for steroid quantification, offering high specificity and sensitivity by separating the analyte from interfering matrix components before detection based on its mass-to-charge ratio.[2]
Principle of LC-MS/MS: The method involves three main steps: sample preparation (often including protein precipitation and/or extraction), chromatographic separation (using liquid chromatography), and mass spectrometric detection. In the mass spectrometer, the parent ion (precursor ion) of 11-KT is selected, fragmented, and a specific product ion is monitored for quantification, a process known as Multiple Reaction Monitoring (MRM).[4]
Quantitative Data Summary for LC-MS/MS Methods
| Parameter | Method from MDPI[13] | Method from JCI Insight[14] |
| Sample Type | Plasma | Plasma |
| Sample Volume | Not specified | Not specified |
| Extraction | Solid Phase Extraction | Not specified |
| Limit of Quantification (LOQ) | 0.02 ng/mL | Not specified |
| Recovery | 93.3–105.3% | Not specified |
| Intra-assay CV | < 10% | Not specified |
| Inter-assay CV (Total CV) | < 10% | Not specified |
Experimental Protocol: Generalized LC-MS/MS
The following protocol is a generalized procedure based on published methods.[4][13][15] Specific parameters will need to be optimized for the instrument and column used.
-
Sample Preparation:
-
Internal Standard Spiking: To a known volume of plasma (e.g., 100 µL), add an internal standard (e.g., deuterated 11-KT) to correct for matrix effects and procedural losses.[4]
-
Protein Precipitation: Add an organic solvent like ice-cold acetonitrile (B52724) (e.g., 250 µL) to precipitate plasma proteins.[4]
-
Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[4]
-
Extraction: Transfer the supernatant to a new tube. This step may be followed by a more specific extraction like solid-phase extraction (SPE) or liquid-liquid extraction for cleaner samples.[13]
-
Evaporate the solvent and reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Separation (LC):
-
Column: A C18 reverse-phase column is commonly used for separation.[4]
-
Mobile Phase: A gradient elution is employed, typically using a combination of water with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) fluoride) and an organic solvent like methanol (B129727) or acetonitrile.[4] The gradient is optimized to separate 11-KT from other endogenous steroids.
-
Run Time: Modern methods aim for high throughput, with run times as short as 4-7 minutes.[15][16]
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Positive electrospray ionization (ESI) mode is typically used.[4]
-
Detection Mode: A tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[4]
-
Transitions: Specific precursor-to-product ion transitions for both 11-KT and its deuterated internal standard are monitored for quantification.
-
-
Data Analysis:
-
A standard curve is generated using calibrators of known 11-KT concentrations.
-
The peak area ratio of the analyte to the internal standard is used for quantification to ensure accuracy.
-
The concentration of 11-KT in the plasma samples is determined from the standard curve.
-
Workflow Diagram: LC-MS/MS for 11-KT
Caption: A typical workflow for the quantification of this compound by LC-MS/MS.
Radioimmunoassay (RIA)
RIA is a highly sensitive and specific immunoassay that uses a radiolabeled antigen. While less common now due to the need for radioactive materials and specialized equipment, it has been historically used for steroid hormone measurement.[17][18]
Principle of RIA: Similar to competitive ELISA, RIA is based on the principle of competitive binding. A radiolabeled 11-KT (tracer) competes with unlabeled 11-KT from the sample for binding to a limited number of anti-11-KT antibodies. After separation of the antibody-bound and free antigen, the radioactivity is measured. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled 11-KT in the sample.[19]
Experimental Protocol: Generalized RIA
-
Reagent and Sample Preparation:
-
Prepare standards, controls, and plasma samples (extraction may be required as with ELISA).
-
-
Assay Procedure:
-
Pipette standards, controls, and samples into assay tubes.
-
Add a known quantity of radiolabeled 11-KT (e.g., labeled with ¹²⁵I or ³H).[18]
-
Add the specific anti-11-KT antibody.
-
Incubate (e.g., overnight at 2-8°C) to allow the competitive binding to reach equilibrium.[19]
-
Separation: Add a precipitating reagent (e.g., a second antibody or polyethylene (B3416737) glycol) to separate the antibody-bound antigen from the free antigen.[19]
-
Centrifuge the tubes to pellet the antibody-bound fraction.
-
Decant the supernatant containing the free radiolabeled antigen.[19]
-
-
Data Analysis:
-
Measure the radioactivity of the pellet (bound fraction) or the supernatant (free fraction) using a gamma counter.[18]
-
Construct a standard curve and determine the concentration of 11-KT in the samples.
-
This compound Biosynthesis Pathway
Understanding the origin of 11-KT is crucial for interpreting its plasma levels. It is primarily produced in the adrenal glands from precursor steroids.[2]
Caption: Simplified adrenal biosynthesis pathway of this compound.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labcorp.com [labcorp.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. This compound Competitive ELISA Kit (EIA11K) - Invitrogen [thermofisher.com]
- 9. arborassays.com [arborassays.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. 11-KT( 11-keto Testosterone) ELISA Kit – AFG Scientific [afgsci.com]
- 12. unibiotech.in [unibiotech.in]
- 13. mdpi.com [mdpi.com]
- 14. JCI Insight - this compound is the predominant active androgen in prostate cancer patients after castration [insight.jci.org]
- 15. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Validation of radioimmunoassay systems for the measurement of 11-keto- and 11 beta-hydroxytestosterone in teleost blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Radioimmunoassay - Wikipedia [en.wikipedia.org]
- 19. revvity.com [revvity.com]
Application Notes: 11-Ketotestosterone ELISA Kit Protocol and Validation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and validation data for a typical 11-Ketotestosterone (11-KT) competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. The information compiled is intended to guide researchers in the accurate quantification of 11-KT in various biological samples.
Assay Principle
The this compound ELISA kit is a competitive immunoassay designed for the quantitative measurement of 11-KT. The assay is based on the competition between 11-KT in the sample and a fixed amount of horseradish peroxidase (HRP) labeled 11-KT for a limited number of binding sites on a specific anti-11-KT antibody.
In the assay, a microtiter plate is pre-coated with a secondary antibody (e.g., goat anti-rabbit IgG). Standards, controls, and samples are added to the wells, followed by the addition of the 11-KT-HRP conjugate and the primary anti-11-KT antibody. During incubation, the 11-KT from the sample and the 11-KT-HRP conjugate compete to bind to the primary antibody. The antibody-antigen complex is then captured by the secondary antibody coated on the plate.
After a washing step to remove unbound components, a substrate solution is added. The HRP enzyme on the bound conjugate catalyzes a colorimetric reaction. The intensity of the color developed is inversely proportional to the concentration of 11-KT in the sample. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, and the concentration of 11-KT in the samples is determined by interpolating from this curve.
Caption: Competitive ELISA Principle for this compound.
Kit Validation Data
The performance characteristics of an this compound ELISA kit are critical for obtaining reliable and reproducible results. Key validation parameters are summarized below.
Specificity (Cross-Reactivity)
The specificity of the anti-11-Ketotestosterone antibody is determined by its cross-reactivity with other structurally related steroids. The percentage of cross-reactivity is calculated at the 50% binding point.[1]
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Testosterone | 2.03 |
| 11-Ketoandrostenedione | 1.70 |
| Dehydroandrosterone | 1.48 |
| DHEA | 0.95 |
| Progesterone | 0.24 |
| 17-Hydroxyprogesterone | 0.20 |
| Epiandrosterone | 0.12 |
| Androsterone | 0.08 |
| 17β-Estradiol | <0.05 |
Data is representative and may vary between different kit lots and manufacturers.
Precision
Precision is a measure of the reproducibility of the assay. It is typically expressed as the coefficient of variation (%CV). Intra-assay precision is the variation within a single assay, while inter-assay precision is the variation between different assays.
| Parameter | Sample 1 | Sample 2 | Sample 3 |
| Intra-Assay Precision | |||
| Mean (pg/mL) | 349.5 | 262.3 | 184.0 |
| %CV | 4.6 | 6.8 | 6.6 |
| Inter-Assay Precision | |||
| Mean (pg/mL) | 355.2 | 268.1 | 188.5 |
| %CV | 5.2 | 7.5 | 7.1 |
Intra-assay precision was determined by testing three samples of known concentration twenty times on one plate. Inter-assay precision was determined by testing three samples of known concentration in forty separate assays.[2]
Linearity of Dilution
Linearity was assessed by serially diluting samples containing high concentrations of this compound and comparing the measured values to the expected values.
| Sample Matrix | Dilution Factor | Expected (pg/mL) | Observed (pg/mL) | Recovery (%) |
| Serum | 1:2 | 500 | 485 | 97 |
| 1:4 | 250 | 260 | 104 | |
| 1:8 | 125 | 118 | 94.4 | |
| 1:16 | 62.5 | 65 | 104 | |
| Urine | 1:2 | 447.3 | 446.3 | 99.8 |
| 1:4 | 354.9 | 377.8 | 106.4 | |
| 1:8 | 247.0 | 290.2 | 117.5 | |
| 1:16 | 170.2 | 199.2 | 117.0 |
Data demonstrates that the assay provides linear results upon dilution of various sample types.[1][3]
Spike and Recovery
The accuracy of the assay was evaluated by spiking known amounts of this compound into different sample matrices and calculating the percentage of recovery.
| Sample Matrix | Spiked Concentration (pg/mL) | Measured Concentration (pg/mL) | Recovery (%) |
| Serum | 200 | 194 | 97 |
| EDTA Plasma | 200 | 184 | 92 |
| Heparin Plasma | 200 | 172 | 86 |
| Cell Culture Media | 200 | 198 | 99 |
The results indicate good recovery of this compound in various biological matrices, suggesting minimal matrix interference.[2]
Experimental Protocol
The following is a generalized protocol for an this compound ELISA. It is essential to refer to the specific kit insert for detailed instructions, as protocols may vary between manufacturers.
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Prepare the Wash Buffer by diluting the concentrated Wash Buffer with deionized water as instructed in the kit manual.
-
Prepare the this compound standards by performing serial dilutions of the stock standard provided. A typical standard curve may range from 8.2 to 2,000 pg/mL.[4]
Sample Preparation
-
Serum: Collect blood and allow it to clot. Centrifuge and collect the serum. For most competitive 11-KT ELISA kits, extraction of serum and plasma is recommended to remove interfering substances.
-
Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA, heparin). Centrifuge and collect the plasma. Extraction is generally recommended.
-
Urine: Collect urine samples. Centrifugation may be required to remove particulate matter.
-
Dried Fecal Extracts: Follow a specific extraction protocol, which typically involves lyophilization, pulverization, and extraction with a solvent.
-
Cell Culture Supernatants: Collect the supernatant and centrifuge to remove any cells or debris.
Assay Procedure
Caption: General Experimental Workflow for this compound ELISA.
-
Add Standards and Samples: Pipette 50 µL of standards, controls, and prepared samples into the appropriate wells of the microtiter plate.
-
Add Conjugate and Antibody: Add 25 µL of the this compound-HRP conjugate to each well, followed by 25 µL of the anti-11-Ketotestosterone antibody.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature, preferably on a plate shaker.
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of diluted Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Second Incubation: Incubate the plate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of the Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
Calculation of Results
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the average absorbance of each standard on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic curve fit is often recommended.
-
Determine the concentration of this compound in the samples by interpolating their average absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor used for each sample to obtain the final concentration.
Conclusion
The this compound ELISA kit provides a sensitive and specific method for the quantitative determination of 11-KT in a variety of biological samples. The validation data presented demonstrates the reliability and accuracy of this assay. Adherence to the detailed protocol is crucial for obtaining high-quality, reproducible results. Researchers should always refer to the specific instructions provided with the kit they are using.
References
Application Notes and Protocols for the Quantification of 11-Ketotestosterone using Liquid Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketotestosterone (B164220) (11-KT) is a potent androgen that has garnered significant interest in clinical research and drug development. Unlike testosterone (B1683101), which is primarily of gonadal origin, 11-KT is largely derived from the adrenal glands.[1] Its role in various physiological and pathological conditions, including congenital adrenal hyperplasia, polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer, is an area of active investigation.[1][2] Accurate and robust quantification of 11-KT in biological matrices is crucial for understanding its clinical utility as a biomarker and for the development of targeted therapies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high specificity, sensitivity, and accuracy compared to traditional immunoassays.[1][2]
This document provides detailed application notes and protocols for the quantification of 11-KT in human serum and other biological matrices using LC-MS/MS.
This compound Biosynthesis Pathway
The production of this compound involves a multi-step enzymatic process primarily occurring in the adrenal glands.[1] The pathway highlights the conversion of precursor steroids to the potent androgen 11-KT.[1] There are two main pathways for 11-KT biosynthesis, one starting from testosterone and the other from androstenedione.[3][4] The key enzymes involved are cytochrome P450 11β-hydroxylase (CYP11B1) and 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2).[3][4]
Caption: Biosynthesis pathways of this compound.
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative experimental protocols for the measurement of 11-KT using LC-MS/MS.
Sample Collection and Handling
Proper sample collection and handling are critical to prevent degradation or artificial formation of 11-KT. It is crucial to separate serum or plasma from blood cells within 2 hours of collection to prevent a significant increase in 11-KT concentrations.[5][6] For long-term storage, all sample types should be aliquoted and frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Table 1: Sample Collection and Processing Summary
| Sample Type | Collection Procedure | Processing | Storage |
| Serum | Allow blood to clot for 2 hours at room temperature or overnight at 4°C.[5] | Centrifuge at 1000 x g for 20 minutes.[5] | Aliquot and freeze at -20°C or -80°C.[5] |
| Plasma | Collect blood with EDTA or heparin as an anticoagulant.[5] | Centrifuge at 1000 x g at 2-8°C for 15 minutes within 30 minutes of collection.[5] | Aliquot and freeze at -20°C or -80°C.[5] |
| Urine | Collect in a sterile container. | Centrifuge at 1000 x g for 20 minutes to remove particulate matter.[5] | Aliquot and freeze at -20°C or -80°C.[5] |
| Prostate Tissue | Snap-freeze in liquid nitrogen immediately after collection. | Homogenize approximately 45 mg of tissue.[7] | Store at -80°C until analysis. |
Sample Preparation
The choice of sample preparation method depends on the sample matrix, desired sensitivity, and available resources. Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Protocol 1: Protein Precipitation (for Serum/Plasma)
-
Add an internal standard (e.g., deuterated 11-KT) to the serum or plasma samples.[2]
-
Perform protein precipitation with a solvent like acetonitrile.[2]
-
Centrifuge to pellet the precipitated proteins.[2]
-
Evaporate the supernatant to dryness under a stream of nitrogen.[2]
-
Reconstitute the residue in a mobile phase-compatible solvent.[2]
Protocol 2: Liquid-Liquid Extraction (for Serum/Plasma)
-
Add an internal standard to the serum or plasma sample.
-
Extract the sample with a suitable organic solvent (e.g., diethyl ether or a hexane-ethyl acetate (B1210297) mixture).[2][7]
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent and reconstitute the extract in the mobile phase.[2]
Protocol 3: Solid-Phase Extraction (for Serum)
-
Add 400 µL of 0.5% formic acid in water to 100 µL of serum.[8]
-
Spike with internal standards.[8]
-
Vortex and centrifuge to remove particulates.[8]
-
Load the supernatant onto a conditioned SPE cartridge (e.g., Agilent Bond Elut Plexa).[8]
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.[8]
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of 11-KT. Optimization may be required based on the specific instrument and column used.
Table 2: Example LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Kinetex Biphenyl (50 mm × 3 mm, 2.6 μm) or equivalent.[7] |
| Mobile Phase A | 0.1% Formic acid in water.[7] |
| Mobile Phase B | 0.1% Formic acid in methanol.[7] |
| Flow Rate | 0.7 mL/min.[7] |
| Column Temperature | 35°C.[7] |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive.[7] |
| Multiple Reaction Monitoring (MRM) Transitions | Precursor Ion (m/z) -> Product Ion (m/z) (Specific transitions need to be optimized for the instrument used) |
Experimental Workflow
The overall workflow for the quantification of this compound by LC-MS/MS involves several key stages, from sample collection to data analysis.
Caption: General experimental workflow for 11-KT analysis.
Quantitative Data and Method Performance
The performance of an LC-MS/MS method for 11-KT quantification should be thoroughly validated. Key validation parameters include linearity, accuracy, precision, and the lower limit of quantification (LLOQ).
Table 3: Method Validation Summary
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Accuracy | 85-115% of nominal concentrations.[9][10] |
| Precision (CV%) | Intra- and inter-day coefficients of variation ≤ 15%.[7][9] |
| Lower Limit of Quantification (LLOQ) | 63–320 pmol/L in serum.[9][10] 0.2 to 1.6 pg/mg in prostate tissue.[7] |
| Recovery | 85% to 117%.[9][10] |
Table 4: Reported Concentrations of this compound in Human Serum
| Population | Median (IQR) 11-KT Concentration (nmol/L) | Reference |
| Pre-mPSL pulse (Kawasaki disease patients, aged 8 months to 7 years) | 0.39 (0.28-0.47) | [11] |
| Post-mPSL pulse (Kawasaki disease patients, aged 8 months to 7 years) | 0.064 (0.012-0.075) | [11] |
| Girls with Premature Adrenarche | Elevated compared to age-matched controls | [12] |
| Girls at onset of adrenarche (6-8 years) | Increased compared to younger subjects | [12] |
Conclusion
LC-MS/MS provides a robust, sensitive, and specific method for the quantification of this compound in various biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of this potent androgen in health and disease. Adherence to proper sample handling and validated analytical procedures is essential for generating high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Adrenal gland involvement in this compound production analyzed using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAT-322 Development of Liquid Chromatography-Tandem Mass Spectrometry Method for Analysis of 11-Oxygenated Androgens in Prostate Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adrenal gland involvement in this compound production analyzed using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for 11-Ketotestosterone Extraction from Fish Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Ketotestosterone (11-KT) is a potent androgen in teleost fish, playing a critical role in male sexual differentiation, spermatogenesis, and the development of secondary sexual characteristics.[1][2] Its accurate quantification in various fish tissues is essential for research in endocrinology, reproductive biology, toxicology, and aquaculture. This application note provides a detailed protocol for the extraction of 11-KT from fish tissues, suitable for subsequent analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is a composite of established methodologies, ensuring high recovery and reproducibility.[1]
Principle of the Method
The protocol utilizes a combination of tissue homogenization, liquid-liquid extraction (LLE), and an optional solid-phase extraction (SPE) for sample clean-up. Homogenization disrupts the cell membranes to release intracellular steroids. Subsequently, LLE with an organic solvent separates the lipophilic steroids from the aqueous tissue homogenate. For samples with high lipid content or other interfering substances, an optional SPE step is recommended for further purification.[1]
Experimental Protocol
1. Materials and Reagents
-
Homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Ethyl acetate (B1210297)
-
Water (HPLC grade)
-
Internal standards (e.g., deuterated this compound)
-
Homogenizer (e.g., bead beater, probe homogenizer)
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
Autosampler vials
2. Tissue Sample Preparation and Homogenization
-
Accurately weigh 50-100 mg of frozen fish tissue (e.g., gonad, liver, muscle).[1]
-
Place the tissue in a 2 mL microcentrifuge tube.
-
Add 4 volumes of ice-cold homogenization buffer (e.g., 200 µL for 50 mg of tissue).[1] For whole-body homogenization of small fish, the buffer volume may need to be adjusted based on the fish's weight.[3]
-
Homogenize the tissue until a uniform consistency is achieved using a bead beater or probe homogenizer.[3][4]
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant, which contains the steroids.
3. Liquid-Liquid Extraction (LLE)
-
Transfer the supernatant to a clean glass centrifuge tube.
-
Add 5 volumes of ethyl acetate (e.g., 1 mL for 200 µL of supernatant).[1] Ethyl acetate is an effective solvent for extracting steroids from fish gonads.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic layer (ethyl acetate) containing the extracted steroids and transfer it to a clean tube.
-
Repeat the extraction of the aqueous layer with another 5 volumes of ethyl acetate to maximize recovery.
-
Combine the organic extracts.
4. Optional: Solid-Phase Extraction (SPE) for Sample Clean-up
For tissues with high lipid content or other potential interferences, an SPE step is recommended.
-
Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the combined ethyl acetate extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar impurities. A subsequent wash with a non-polar solvent like hexane can be performed to remove lipids.[1][6]
-
Elution: Elute the steroids from the cartridge with 1-2 mL of ethyl acetate or methanol into a clean collection tube.[1]
5. Solvent Evaporation and Reconstitution
-
Evaporate the solvent from the final extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for your analytical instrument (e.g., 50:50 methanol/water).[1]
-
Vortex the sample for 30 seconds to ensure the steroids are fully dissolved.[1]
-
Transfer the reconstituted sample to an autosampler vial for analysis (e.g., by LC-MS/MS).
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the extraction and quantification of this compound from fish tissues based on various established protocols.
| Parameter | Value | Tissue/Sample Type | Notes |
| Extraction Recovery | 85 - 117% | Gonadal Tissue | Determined by spiking a control sample.[1] |
| 87 - 101% | Serum/Plasma | Using automated solid-phase extraction.[6] | |
| 89.7 - 107.9% | Whole-body homogenates | Using solid-phase extraction.[7][8] | |
| 90 - 120% | Plasma | Using two successive SPE cartridges (C18 and NH2).[9][10] | |
| Limit of Quantification (LOQ) | 0.15 - 0.75 ng/g | Gonadal Tissue | Dependent on the analytical instrument.[1][5] |
| 0.05 ng/mL | Serum (10 µL) | Using LC-MS/MS.[3] | |
| 0.5 - 1.7 ng/L | Whole-body homogenates | Using UPLC-TOF-MS.[7][8] | |
| Limit of Detection (LOD) | 0.1 - 0.4 ng/g | Fish Plasma | Using GC-MS after SPE.[9][10] |
| 0.1 - 0.2 ng/mL | Fish Serum | Using HPLC-MS.[11] | |
| 0.1 - 0.5 ng/L | Whole-body homogenates | Using UPLC-TOF-MS.[7][8] | |
| Typical Concentration Range (Male) | 7.4 - 36.6 ng/g | Gonadal Tissue | Varies significantly with species and reproductive stage.[1] |
| Typical Concentration Range (Female) | 3.4 - 9.2 ng/g | Gonadal Tissue | Generally lower than in males.[1][5] |
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC–TOF–MS Method for Simultaneous Quantification of Steroid Hormones in Tissue Homogenates of Zebrafish with Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of hormonal steroids in fish plasma and bile by coupling solid-phase extraction to GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Quantifying 11-Ketotestosterone: A Detailed Guide for Urine and Fecal Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Ketotestosterone (11-KT) is a potent, non-aromatizable androgen that serves as a crucial biomarker in a variety of physiological and pathological processes.[1][2] While historically recognized for its primary role in the reproductive physiology of teleost fish, recent research has underscored its significance as a bioactive steroid in mammals, including humans.[3] Unlike testosterone (B1683101), which is primarily of gonadal origin, 11-KT is synthesized in both the adrenal glands and the gonads, contributing significantly to the circulating androgen pool.[3] Its unique metabolic pathway and potent androgenic activity make it a valuable analyte for assessing reproductive status, stress, and androgen excess disorders.[1][2]
Non-invasive monitoring through urine and fecal samples offers a powerful tool for researchers, eliminating the stress associated with repeated blood sampling.[1] This document provides detailed application notes and protocols for the quantification of 11-KT in both urine and fecal samples, utilizing the two primary analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The two predominant methods for quantifying 11-KT are ELISA and LC-MS/MS.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a competitive immunoassay that offers a cost-effective and high-throughput method for 11-KT quantification.[1] The assay involves a competition between the 11-KT in the sample and a known amount of enzyme-labeled 11-KT for a limited number of binding sites on a specific antibody. The intensity of the resulting color is inversely proportional to the concentration of 11-KT in the sample.[1]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Considered the gold standard for steroid analysis, LC-MS/MS provides high specificity, sensitivity, and accuracy.[4] This technique separates the analyte of interest from the sample matrix using liquid chromatography, followed by mass spectrometric detection and quantification.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound in urine and fecal samples using ELISA and LC-MS/MS.
Table 1: ELISA Method Performance
| Parameter | Urine | Fecal Extracts | Source |
| Sensitivity | 1.85 pg/mL | 1.85 pg/mL | [5] |
| Sample Types | Urine | Dried Fecal Extracts | [5][6] |
| Assay Duration | ~2.5 Hours | ~2.5 Hours | [5] |
| Cross-reactivity (Testosterone) | 2.03% | 2.03% | [7] |
| Cross-reactivity (11-Ketoandrostenedione) | 1.70% | 1.70% | [7] |
Table 2: LC-MS/MS Method Performance
| Parameter | Urine | Fecal Samples | Source |
| Limit of Detection (LOD) | 15 pmol/L (for 11-KA4, a related compound) | 13 ng/g | [8][9] |
| Limit of Quantification (LOQ) | 63-320 pmol/L | 40 ng/g | [8][9] |
| Recovery | 85% - 117% | 85% - 110% | [8][9] |
| Run Time | ~6.6 minutes | Varies by method | [8] |
Table 3: Reported this compound Concentrations
| Sample Type | Species | Concentration Range | Method | Source |
| Urine | Various | 1.162 - 6.576 ng/mL | ELISA | [7] |
| Urine (normalized) | Various | 7.1 - 11.8 ng/mg creatinine (B1669602) | ELISA | [7] |
| Fecal Extracts | Various | 28.5 - 359.3 pg/mg dried feces | ELISA | [7] |
| Human Serum | Human | 144.5 - 449.3 pg/mL | ELISA | [7] |
| Fish Serum | White Sturgeon | 219.02 - 28,657.8 pg/mL | ELISA | [7] |
| Urine (Reference Population) | Human (Male) | Median: 10.9 ng/mL | GC-MS | [10] |
| Urine (Reference Population) | Human (Female) | Median: 8.6 ng/mL | GC-MS | [10] |
Experimental Protocols
I. Sample Collection and Preparation
A. Urine Sample Collection and Pre-treatment
Proper sample collection is critical for accurate results. For a robust measurement that accounts for diurnal variations, a 24-hour urine collection is recommended.[11] If using single-point urine samples, it is advisable to normalize the 11-KT concentration to creatinine levels to account for variations in urine dilution.[11]
-
Collection: Collect urine in a clean, sterile container.
-
Particulate Removal: Centrifuge the urine sample at 1000 x g for 10-20 minutes to remove any particulate matter.[2][11]
-
Storage: For long-term storage, aliquot the supernatant and freeze at -20°C or -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[11]
B. Fecal Sample Collection and Pre-treatment
Non-invasive monitoring of hormone metabolites in fecal samples is a powerful tool, particularly for wildlife and animal welfare studies.[1]
-
Collection: Collect fresh fecal samples as soon as possible after defecation to minimize bacterial degradation of steroid metabolites.[1] Avoid contamination with urine.
-
Storage (Short-term): If immediate processing is not possible, store samples on ice.[1]
-
Drying: Freeze-drying (lyophilization) is the preferred method for drying fecal samples as it minimizes the degradation of steroid metabolites.[1] Oven-drying at a low temperature (50-60°C) can be used as an alternative.[1]
-
Homogenization: After drying, thoroughly homogenize the sample to a fine powder.
-
Storage (Long-term): Store dried, homogenized samples at -20°C or lower.
II. Extraction Protocols
A. Extraction from Urine
Urinary 11-KT is primarily found as glucuronide and sulfate (B86663) conjugates, necessitating a hydrolysis step to liberate the free steroid before extraction.[2]
1. Enzymatic Hydrolysis:
- To 1 mL of urine supernatant, add 1 mL of phosphate (B84403) buffer (pH 7.0).[2]
- Spike with an appropriate internal standard for LC-MS/MS analysis.[2]
- Add 50 µL of β-glucuronidase solution.
- Incubate the mixture at 50-55°C for 2 to 4 hours.[2]
2. Solid-Phase Extraction (SPE):
- Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of water through the cartridge.[2] Do not allow the cartridge to dry out.
- Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.[2]
- Washing: Wash the cartridge with 3 mL of water to remove interfering polar compounds.[2]
- Drying: Dry the cartridge under vacuum for 5-10 minutes.[2]
- Elution: Elute the this compound with 3 mL of methanol.[2]
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2]
- Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase or ELISA assay buffer.[2]
3. Liquid-Liquid Extraction (LLE):
- Following enzymatic hydrolysis, add 5 mL of tert-Butyl methyl ether (TBME) to the sample.[2]
- Vortex vigorously for 1 minute.[2]
- Centrifuge at 3000 x g for 10 minutes to separate the layers.[2]
- Transfer the upper organic layer to a clean tube.[2]
- Repeat the extraction for improved recovery and combine the organic extracts.[2]
- Evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]
- Reconstitute the dried extract in a suitable volume of the initial LC mobile phase or ELISA assay buffer.[2]
B. Extraction from Feces
The extraction of steroids from the complex fecal matrix is a critical step. Suspending the feces in a high percentage of a primary alcohol like methanol has been shown to be an effective method.[12][13]
-
Extraction:
-
Weigh approximately 0.2-0.5 g of dried, homogenized fecal powder.
-
Add 5 mL of 80% methanol.
-
Vortex vigorously for 30 minutes.
-
-
Centrifugation: Centrifuge at 2500 x g for 15 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in an appropriate buffer for analysis.
III. Analytical Procedures
A. ELISA Protocol (General)
A typical competitive ELISA protocol for 11-KT involves the following steps. Note that specific details may vary between different commercial kits.[11]
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting the provided 11-KT standard.[11] Dilute or use extracted samples as determined in your initial validation.
-
Plate Loading: Pipette standards and samples into the wells of the antibody-coated microtiter plate.[11]
-
Competitive Reaction: Add the 11-KT-peroxidase conjugate and the polyclonal antibody to 11-KT to each well.[11] Incubate for a specified time (e.g., 2 hours) at room temperature, often with shaking.[11]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with a wash buffer to remove unbound reagents.[11]
-
Substrate Addition: Add a TMB substrate to each well. The substrate will react with the peroxidase conjugate that is bound to the antibody.[11]
-
Stop Reaction: Add a stop solution to terminate the reaction. This will change the color from blue to yellow.[1]
-
Reading: Read the optical density of each well at 450 nm using a microplate reader.[1]
-
Calculation: Generate a standard curve by plotting the optical density of the standards against their known concentrations.[1] Calculate the concentration of 11-KT in the samples by interpolating their optical density values from the standard curve.[1] For fecal samples, normalize the final concentration to the dry weight of the feces (e.g., ng/g).[1]
B. LC-MS/MS Protocol (General)
The specific parameters for an LC-MS/MS method will need to be optimized in your laboratory. The following provides a general outline.
-
Chromatographic Separation:
-
Column: A C18 column is commonly used for steroid analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium (B1175870) fluoride (B91410) is typically employed.
-
Flow Rate: Optimized for the specific column and separation.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is common for androgens.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 11-KT and the internal standard.
-
-
Data Analysis:
-
Peak areas of 11-KT and the internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio of the calibrators against their concentrations.
-
The concentration of 11-KT in the samples is determined from the calibration curve.
-
Visualizations
This compound Biosynthesis Pathway
The synthesis of 11-KT can originate from either testosterone or androstenedione, involving key enzymes like CYP11B1 and HSD11B2.[3]
Caption: Biosynthesis pathways of this compound.
General Androgen Signaling Pathway
This compound, as a potent androgen, is expected to follow the general androgen signaling pathway. Androgens bind to the androgen receptor (AR), which then translocates to the nucleus to regulate gene expression.[14]
Caption: General androgen receptor signaling pathway.
Experimental Workflow for 11-KT Quantification
The following diagram outlines the general workflow for quantifying 11-KT in urine and fecal samples.
Caption: Workflow for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. arborassays.com [arborassays.com]
- 6. ELISA Kits [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Employing this compound as a Target Analyte for Adrenosterone (11OXO) Administration in Doping Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. wtm.at [wtm.at]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
Synthetic Route for 11-Ketotestosterone: A Detailed Protocol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the chemical synthesis of 11-Ketotestosterone, a potent androgen with significant research interest in various physiological and pathological processes. The outlined synthetic route starts from the readily available corticosteroid, hydrocortisone (B1673445) (cortisol), and proceeds through a two-step process involving oxidative cleavage followed by selective reduction. This protocol is intended for research purposes only.
Introduction
This compound (11-KT) is an oxidized metabolite of testosterone (B1683101) and a significant androgen in its own right. While historically recognized as the primary androgen in fish, recent studies have highlighted its importance in human physiology, particularly in conditions related to adrenal androgen excess. The ability to synthesize 11-KT in a laboratory setting is crucial for advancing research into its biological functions, metabolism, and potential therapeutic applications. The synthetic route described herein offers a reliable method for obtaining 11-KT for in vitro and in vivo studies.
Overview of the Synthetic Pathway
The synthesis of this compound from hydrocortisone involves two key transformations:
-
Oxidative Cleavage: The C17 dihydroxyacetone side chain of hydrocortisone is cleaved to yield a 17-keto group, forming adrenosterone (B1665554) (also known as 11-keto-androst-4-ene-3,17-dione).
-
Selective Reduction: The 17-keto group of adrenosterone is selectively reduced to a 17β-hydroxyl group to produce the final product, this compound.
This pathway is efficient and utilizes established chemical transformations in steroid chemistry.
Data Summary
The following table summarizes the quantitative data associated with the two-step synthesis of this compound from hydrocortisone.
| Step | Reaction | Starting Material | Product | Reagents/Enzyme | Reported Yield |
| 1 | Oxidative Cleavage | Hydrocortisone | Adrenosterone | Pyridinium (B92312) dichromate (PDC) | 70-80%[1] |
| 2 | 17-Keto Reduction | Adrenosterone | This compound | 17β-hydroxysteroid dehydrogenase | Up to 60%[1] |
Experimental Protocols
Materials and Methods
-
Starting Material: Hydrocortisone (Cortisol)
-
Reagents: Pyridinium dichromate (PDC), appropriate organic solvents (e.g., dimethylformamide), reagents for work-up and purification (e.g., ethyl acetate, silica (B1680970) gel).
-
Enzyme (for Step 2): 17β-hydroxysteroid dehydrogenase (commercially available or expressed and purified).
-
Equipment: Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator, chromatography equipment (e.g., column chromatography or preparative TLC).
Step 1: Oxidative Cleavage of Hydrocortisone to Adrenosterone
This procedure details the oxidative cleavage of the C17 side chain of hydrocortisone using pyridinium dichromate (PDC) as the oxidant.[1]
Protocol:
-
Dissolution: Dissolve hydrocortisone in a suitable anhydrous aprotic solvent, such as dimethylformamide (DMF).
-
Addition of Oxidant: To the stirred solution, add pyridinium dichromate (PDC) in a molar excess. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude adrenosterone by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the synthesized adrenosterone using standard analytical techniques (e.g., NMR, Mass Spectrometry, and melting point).
Step 2: Selective Reduction of Adrenosterone to this compound
This protocol describes the enzymatic reduction of the 17-keto group of adrenosterone to yield this compound using 17β-hydroxysteroid dehydrogenase.[1]
Protocol:
-
Enzyme Reaction Setup: In a suitable buffer system (e.g., phosphate (B84403) buffer, pH 7.4), combine adrenosterone (dissolved in a minimal amount of a water-miscible organic solvent like ethanol (B145695) or DMSO), a cofactor such as NADPH or NADH (as required by the specific 17β-HSD isoenzyme), and the 17β-hydroxysteroid dehydrogenase enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) with gentle agitation.
-
Reaction Monitoring: Monitor the conversion of adrenosterone to this compound over time using TLC or HPLC.
-
Work-up: Once the reaction has reached completion (or equilibrium), stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Extraction and Purification: Extract the product into the organic layer. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent in vacuo. Purify the resulting this compound by column chromatography or preparative TLC.
-
Characterization: Verify the structure and purity of the final product by spectroscopic methods (NMR, MS) and comparison with a known standard.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthetic route from hydrocortisone to this compound.
Caption: Synthetic pathway of this compound from hydrocortisone.
Conclusion
This application note provides a concise and practical guide for the laboratory synthesis of this compound for research applications. The described two-step protocol, starting from hydrocortisone, offers a reliable method with good reported yields. Researchers and scientists can utilize this protocol to produce this compound for their studies, contributing to a deeper understanding of its role in health and disease. Standard laboratory safety precautions should be followed when performing these chemical syntheses.
References
Application Notes and Protocols for Cell-based Assays of 11-Ketotestosterone Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketotestosterone (11-KT) is a potent androgen that plays a significant role in various physiological and pathophysiological processes.[1] It is a notable agonist of the androgen receptor (AR), with activity comparable to testosterone (B1683101) (T) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT).[1][2] In certain conditions, such as in prepubertal children and patients with castration-resistant prostate cancer (CRPC), 11-KT can be the predominant circulating active androgen, highlighting the importance of robust and reliable screening methods.[1][3] These application notes provide detailed protocols for cell-based assays designed to screen for and quantify the androgenic activity of this compound. The primary method described is a luciferase reporter gene assay, a widely used and sensitive technique for studying nuclear receptor activation.[1]
Principle of the Assay
Cell-based assays for 11-KT activity are founded on the principle of ligand-dependent activation of the androgen receptor.[1] In these assays, a host cell line, engineered to express the human androgen receptor (AR), is also transfected with a reporter gene construct.[1] This construct contains a promoter with androgen response elements (AREs) that drives the expression of a quantifiable reporter protein, such as luciferase.[1]
When 11-KT or another androgenic compound is introduced to the cells, it binds to the AR in the cytoplasm. This binding triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins and translocation into the nucleus.[1][2] In the nucleus, the ligand-AR complex dimerizes and binds to the AREs in the reporter gene construct.[1] This binding initiates the transcription of the reporter gene, resulting in the production of the reporter protein (e.g., luciferase). The amount of reporter protein produced is proportional to the androgenic activity of the compound being tested and can be quantified by measuring the enzymatic activity of the reporter (e.g., luminescence for luciferase).[1]
Signaling Pathway Diagram
Caption: Canonical androgen receptor signaling pathway for 11-KT.
Data Presentation: Comparative Androgenic Potency
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other androgens from reporter gene transactivation assays. A lower EC50 value indicates higher potency.
| Androgen | Species/System | Assay Type | EC50 (nmol/L) | Relative Potency/Binding | Reference |
| This compound (11-KT) | Human AR | Transactivation | 0.74 | - | [2] |
| Testosterone (T) | Human AR | Transactivation | 0.22 | - | [2] |
| This compound (11-KT) | Human (COS-1 cells) | AR Transactivation | Approx. 1.0 | Comparable to T | [2] |
| 11-Ketodihydrotestosterone (11KDHT) | Human (COS-1 cells) | AR Transactivation | 1.3 | Comparable to DHT | [2] |
| Dihydrotestosterone (DHT) | Human (COS-1 cells) | AR Transactivation | Approx. 1.0 | More potent than T | [4] |
| Dihydrotestosterone (DHT) | U2OS cells (AR CALUX) | Luciferase Reporter | 0.13 | - | [5] |
| Dihydrotestosterone (DHT) | MDA-kb2 cells | Luciferase Reporter | 0.14 | - | [6] |
Note: EC50 values can vary between different cell lines and experimental conditions. It is recommended to always include reference compounds like T and DHT in each experiment for comparison.[1]
Experimental Protocols
Androgen Receptor (AR) Luciferase Reporter Gene Assay
This protocol details the steps for a robust and sensitive cell-based assay to screen and characterize the androgenic activity of this compound.
Caption: Workflow for the AR Luciferase Reporter Gene Assay.
-
Cell Line: A suitable cell line stably or transiently expressing the human androgen receptor and an ARE-luciferase reporter construct (e.g., HEK293, PC-3, 22Rv1, CV1-ARLuc).[4][6][7][8]
-
Culture Medium: As recommended for the specific cell line (e.g., DMEM/F12 or RPMI 1640).[7][8]
-
Fetal Bovine Serum (FBS): Standard and charcoal-stripped (CSS).[7]
-
Penicillin-Streptomycin Solution
-
96-well white, clear-bottom tissue culture plates
-
Test Compounds: this compound, Testosterone (T), Dihydrotestosterone (DHT).
-
Vehicle Control: e.g., 0.1% DMSO.
-
Luciferase Assay Reagent
-
Luminometer
-
Cell Seeding:
-
Hormone Starvation:
-
Compound Treatment:
-
Prepare serial dilutions of 11-KT, T, and DHT in the CSS-containing medium. A suggested concentration range is 0.01 nM to 100 nM.[1]
-
Also, prepare a vehicle control (e.g., 0.1% DMSO).[1]
-
Remove the starvation medium from the cells and add the prepared compound dilutions and vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[7]
-
-
Luciferase Assay:
-
After incubation, remove the medium from the wells.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Subtract the background luminescence (vehicle control) from all readings.
-
Normalize the data, for example, by setting the maximal response of a reference compound (e.g., DHT) to 100%.
-
Plot the normalized response against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value for each compound.
Quantification of this compound in Biological Samples
For the accurate quantification of 11-KT in biological samples such as plasma, serum, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard method due to its high specificity and sensitivity.[4][9]
LC-MS/MS Workflow Diagram
Caption: LC-MS/MS workflow for 11-KT quantification.
Protocol Outline for LC-MS/MS Analysis
-
Sample Preparation:
-
For plasma or serum, perform protein precipitation using a solvent like acetonitrile.
-
The supernatant is then purified using solid-phase extraction (SPE) to isolate the steroid fraction.[4]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Conclusion
The cell-based assays described in these application notes provide a robust and sensitive platform for screening and characterizing the androgenic activity of this compound.[1] By following the detailed protocols and data analysis guidelines, researchers can obtain reliable and reproducible results to further elucidate the biological roles of this important androgen.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound is the predominant active androgen in prostate cancer patients after castration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of 11-Ketotestosterone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketotestosterone (B164220) (11-KT) is a potent, non-aromatizable androgen that serves as the primary male sex hormone in many fish species.[1] Recently, its role as a significant adrenal-derived androgen in mammals, including humans, has gained increasing recognition, with implications for various physiological and pathological conditions such as polycystic ovary syndrome (PCOS) and castration-resistant prostate cancer.[1][2][3][4] This document provides detailed protocols for the in vivo administration of 11-KT in both fish and mammalian models, based on established scientific literature. The methodologies outlined herein are intended to facilitate research into the diverse biological functions of this important steroid hormone.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize quantitative data from various in vivo studies on the administration of this compound.
Table 1: this compound Administration in Fish Models
| Animal Model | Administration Route | Dosage | Duration | Key Outcomes | Reference |
| Sterlet (Acipenser ruthenus) | Silastic implant | 5 or 25 mg/kg | 30 days | Dose-dependent promotion of ovarian development; increased vitellogenin and testosterone (B1683101) levels.[1][5] | [1][5] |
| Tilapia (Oreochromis mossambicus) | In-feed | 10 mg/kg | 50 days | Significantly augmented growth in fish fed a fishmeal-based diet.[1] | [1] |
| Beluga (Huso huso) | Intraperitoneal implant | 2.5 mg | 8 weeks | Upregulation of fshr and foxl2 transcript levels in the ovary.[1] | [1] |
| Coho Salmon (Oncorhynchus kisutch) | Injection (cocoa butter) | 0.1, 0.25, or 1 mg/ml | 2 weeks | Dose-dependent increase in plasma GH, IGF-I, and putative IGFBP-3.[6] | [6] |
| Female yellow short-finned eel (Anguilla australis) | Intraperitoneal implant | 0, 0.03, 0.1, or 0.3 mg/implant | Not specified | Investigated lipid mobilization for migration and reproduction.[7][8] | [7][8] |
| Adult Zebrafish (Danio rerio) | Not specified | 1 and 10 ng/g bw | 21 days | Reduced plasma this compound levels.[9] | [9] |
Table 2: this compound Administration in Mammalian Models
| Animal Model | Administration Route | Dosage | Duration | Key Outcomes | Reference |
| C57BL/6 Mice (female) | Subcutaneous injection | 10 mg/kg and 25 mg/kg | 6 weeks | Induced a milder PCOS-like phenotype compared to classical androgens, promoting follicle growth with minimal impact on ovulation.[2] | [2] |
Experimental Protocols
I. Administration in Fish Models
Two primary methods are employed for 11-KT administration in fish: silastic implants for sustained release and incorporation into feed for oral delivery.[1]
This method is suitable for long-term studies requiring stable plasma levels of 11-KT.[1]
Materials:
-
Crystalline this compound
-
Silastic tubing (e.g., Dow Corning, 1.57 mm inner diameter, 3.18 mm outer diameter)
-
Silicone adhesive
-
Cellulose (B213188) (for placebo implants)
-
Anesthetic (e.g., MS-222)
-
Surgical tools (scalpel, forceps)
Procedure:
-
Implant Preparation:
-
Cut silastic tubing into desired lengths (e.g., 1 cm).
-
Seal one end of each tube with a small amount of silicone adhesive and allow it to cure completely (typically 24 hours).[1]
-
Weigh the desired amount of crystalline 11-KT. Dosages can range from 2.5 mg to 25 mg per implant, depending on the fish species, size, and experimental goals.[1]
-
Carefully pack the weighed 11-KT into the open end of the sealed silastic tube.[1]
-
Seal the open end of the tube with silicone adhesive and allow it to cure completely.[1]
-
Prepare placebo implants by filling them with an inert substance like cellulose for the control group.[1]
-
-
Implantation Procedure:
-
Anesthetize the fish using an appropriate anesthetic.
-
Make a small incision in the peritoneal cavity.
-
Insert the prepared silastic implant into the peritoneal cavity.
-
The small incision is often self-sealing, but a single suture may be applied if necessary.[1]
-
Return the fish to a recovery tank with well-aerated water until it resumes normal swimming behavior.[1]
-
This method is suitable for oral delivery of 11-KT.
Materials:
-
Crystalline this compound
-
Fish feed pellets
-
Food mixer (for larger batches)
-
Fume hood
-
Airtight containers
Procedure:
-
Feed Preparation:
-
Calculate the total amount of 11-KT needed based on the desired concentration in the feed (e.g., 10 mg/kg of feed) and the total amount of feed to be prepared.[1]
-
In a fume hood, dissolve the calculated amount of 11-KT in a minimal volume of ethanol.[1]
-
Evenly spray the 11-KT solution onto the fish feed pellets while continuously mixing to ensure a homogenous coating. A food mixer can be used for larger batches.[1]
-
Allow the ethanol to evaporate completely in the fume hood.[1]
-
Prepare a control feed by spraying pellets with the same volume of ethanol without 11-KT.[1]
-
Store the prepared feed in airtight containers in a cool, dark place to prevent degradation.[1]
-
-
Feeding Regimen:
-
Feed the fish with the 11-KT-laced feed at a predetermined rate and frequency, typical for the species and life stage.[1]
-
Ensure that the amount of feed provided is consumed completely to accurately control the dosage.[1]
-
The control group should be fed the control feed under identical conditions.[1]
-
II. Administration in Mammalian Models (Mouse)
In vivo studies of 11-KT in mammals are less common than in fish. The following protocol is based on a study in mice and can be adapted for other rodent models.[1]
Materials:
-
Crystalline this compound
-
Silastic tubing and adhesive (as described in the fish protocol)
-
Anesthetic
-
Surgical tools (scalpel, forceps)
-
Antiseptic solution
Procedure:
-
Implant Preparation:
-
Prepare the silastic implants containing the desired dose of 11-KT as described in the fish protocol (Section I.A.1). The dosage will need to be optimized for the specific mammalian model and research question.[1]
-
-
Implantation Procedure:
-
Anesthetize the mouse using an appropriate anesthetic.[1]
-
Shave a small area of fur on the dorsal side, between the scapulae.[1]
-
Cleanse the surgical area with an antiseptic solution.[1]
-
Make a small incision (approximately 5 mm) through the skin.[1]
-
Create a subcutaneous pocket by blunt dissection with forceps.[1]
-
Insert the prepared silastic implant into the subcutaneous pocket.[1]
-
Close the incision with a wound clip or suture.
-
Monitor the animal during recovery and for several days post-surgery for any signs of pain, distress, or infection.[1]
-
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
The synthesis of 11-KT involves a multi-step enzymatic process that can originate from either testosterone or androstenedione. The key enzymes involved are cytochrome P450 11β-hydroxylase (CYP11B1) and 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2).[3][10][11]
Caption: Biosynthesis pathways of this compound.
Canonical Androgen Receptor Signaling Pathway for 11-KT
11-KT exerts its biological effects primarily through the canonical androgen receptor (AR) signaling pathway.[1][10] Upon binding to the AR in the cytoplasm, the 11-KT-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the regulation of target gene expression.[1]
Caption: Canonical androgen receptor signaling pathway for 11-KT.
Experimental Workflow for In Vivo Administration
The following diagram illustrates a general experimental workflow for the in vivo administration of this compound.
Caption: General experimental workflow for in vivo 11-KT studies.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Adrenal gland involvement in this compound production analyzed using LC-MS/MS [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Effects of this compound on Development of the Previtellogenic Ovary in the Sterlet, Acipenser ruthenus [frontiersin.org]
- 6. sicb.org [sicb.org]
- 7. Releasing stored lipids to fuel migration and reproduction in the eel, Anguilla australis—a role for this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Integrated Role of Arginine Vasotocin in the Control of Spermatogenesis in Zebrafish [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes: 11-Ketotestosterone Androgen Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketotestosterone (B164220) (11-KT) is an oxygenated and potent agonist of the androgen receptor (AR).[1] Historically recognized as the primary androgen in teleost fish, recent research has highlighted its significant presence and activity in humans, making it a molecule of increasing interest in endocrinology and drug development.[2][3] Unlike testosterone, 11-KT is a non-aromatizable androgen, meaning it cannot be converted into estrogens.[1][4] This characteristic makes it a compelling molecule for therapeutic applications where pure androgenic effects are sought.[1] These application notes provide a comprehensive overview of 11-KT's interaction with the androgen receptor, including its binding affinity, a detailed protocol for a competitive binding assay, and an illustration of the associated signaling pathway.
Androgen Receptor Signaling Pathway
This compound exerts its biological effects through the classical steroid hormone signaling pathway by binding to and activating the androgen receptor, a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2][5] Upon entering the cell, 11-KT binds to the AR, which is located in the cytoplasm in a complex with heat shock proteins (HSPs).[1][2] This binding induces a conformational change in the receptor, leading to the dissociation of HSPs.[2][6] The activated AR-ligand complex then dimerizes and translocates to the nucleus.[1][2][4] Within the nucleus, the dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2][4] This signaling cascade is crucial for the development and maintenance of male characteristics and has implications in various physiological and pathological processes, including prostate cancer.[4]
Caption: Classical Androgen Receptor Signaling Pathway.
Quantitative Data: Comparative Binding Affinities
The binding affinity of this compound to the androgen receptor has been determined through competitive whole-cell binding assays and compared to other endogenous androgens. The inhibition constant (Ki) and the half-maximal effective concentration (EC50) are key parameters to quantify this interaction. A lower Ki or EC50 value indicates a higher binding affinity or potency, respectively.
| Compound | Assay Type | System | Ki (nM) | EC50 (nmol/L) | Relative Potency/Binding |
| This compound (11-KT) | Competitive Binding | Human AR | 80.8 | - | Lower than Testosterone[4] |
| Testosterone (T) | Competitive Binding | Human AR | 34.3 | - | Higher than 11-KT[4] |
| This compound (11-KT) | Transactivation | Human AR | - | 0.74 | -[2][7] |
| Testosterone (T) | Transactivation | Human AR | - | 0.22 | -[2][7] |
| This compound (11-KT) | Transactivation | Human (COS-1 cells) | - | Approx. 1.0 | Comparable to T[2] |
| 11-Ketodihydrotestosterone (11KDHT) | Transactivation | Human (COS-1 cells) | - | 1.3 | Comparable to DHT[2] |
| Dihydrotestosterone (DHT) | Transactivation | Human (COS-1 cells) | - | - | -[2] |
Experimental Protocol: Competitive Androgen Receptor Binding Assay for this compound
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the androgen receptor. The assay measures the ability of unlabeled 11-KT to compete with a known high-affinity radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-Dihydrotestosterone) for binding to the AR.[1][5]
Materials and Reagents
-
Cell Line: COS-1 cells (or other suitable cell lines) transiently transfected with a human androgen receptor expression vector (e.g., pSVARo).[1]
-
Radioligand: [³H]-Mibolerone or [³H]-Dihydrotestosterone ([³H]-DHT).[2][5]
-
Unlabeled Competitors: this compound, Dihydrotestosterone (DHT) for non-specific binding control.
-
Assay Buffer: Specific buffer as required by the chosen assay format (e.g., Tris-HCl based buffers).
-
Wash Buffer: Ice-cold buffer to wash cells or pellets.
-
Scintillation Cocktail. [5]
-
96-well plates. [5]
-
Hydroxyapatite (B223615) (HAP) slurry (for separation of bound and unbound ligand). [5]
-
Cell culture medium: DMEM or RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics. For androgen studies, charcoal-stripped FBS is often used to remove endogenous steroids.[2]
Experimental Workflow
Caption: Competitive Radioligand Binding Assay Workflow.
Step-by-Step Protocol
-
Cell Culture and Transfection:
-
Assay Setup:
-
Prepare serial dilutions of unlabeled this compound and a known high-affinity androgen like DHT (for positive control) in the assay buffer.
-
Prepare the radioligand solution at a concentration at or below its Kd for the androgen receptor.[5]
-
The assay should include wells for:
-
Total Binding: Contains assay buffer, radioligand, and the AR-expressing cell lysate/receptor preparation.[5]
-
Non-specific Binding: Contains assay buffer, radioligand, and a saturating concentration of unlabeled DHT.[5]
-
Test Compound (11-KT): Contains assay buffer, radioligand, AR preparation, and varying concentrations of 11-KT.[5]
-
-
-
Incubation:
-
Add the respective components to the wells of the 96-well plate.
-
Incubate the plate at 4°C for 18-24 hours to allow the binding reaction to reach equilibrium.[5] The optimal incubation time should be determined experimentally.
-
-
Separation of Bound and Unbound Ligand:
-
This step is crucial to separate the AR-bound radioligand from the free radioligand.
-
One common method involves the use of hydroxyapatite (HAP) slurry.[5] Add ice-cold HAP slurry to each well and incubate on ice.
-
Centrifuge the plate to pellet the HAP, which binds the receptor-ligand complex.
-
Carefully aspirate the supernatant containing the unbound radioligand.
-
Wash the HAP pellet with ice-cold wash buffer and repeat the centrifugation and aspiration steps.[5]
-
-
Quantification:
-
Add scintillation cocktail to each well containing the HAP pellet.[5]
-
Measure the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of 11-KT.
-
Plot the percentage of specific binding against the logarithm of the 11-KT concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of 11-KT that inhibits 50% of the specific binding of the radioligand.[5]
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the AR.[5]
-
Conclusion
This compound is a potent, non-aromatizable androgen that actively engages the androgen receptor.[1] The provided protocols for the competitive binding assay offer a robust framework for researchers to quantify the binding affinity of 11-KT and other novel compounds to the androgen receptor. This information is critical for understanding the physiological and pathological roles of 11-KT and for the development of new therapeutic agents targeting the androgen signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular cloning and characterization of a nuclear androgen receptor activated by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Androgen receptor mutations modulate activation by 11-oxygenated androgens and glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 11-Ketotestosterone in Human Serum by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketotestosterone (11-KT) is a potent androgen gaining significant attention in clinical research for its role in various physiological and pathological conditions, including polycystic ovary syndrome (PCOS), congenital adrenal hyperplasia, and castration-resistant prostate cancer.[1] Unlike testosterone, which is primarily produced in the gonads, 11-KT is largely derived from the adrenal glands.[1] Accurate and reliable quantification of 11-KT is crucial for understanding its clinical utility as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high specificity, sensitivity, and accuracy compared to traditional immunoassays.[1]
These application notes provide detailed protocols for the sample preparation of 11-KT from human serum for LC-MS/MS analysis, covering three common extraction techniques: protein precipitation, solid-phase extraction (SPE), and supported liquid extraction (SLE).
Signaling Pathway of this compound Biosynthesis
The biosynthesis of this compound primarily occurs in the adrenal glands through a multi-step enzymatic process. The pathway involves the conversion of precursor steroids to the potent androgen 11-KT.[1]
Figure 1: Simplified pathway of this compound biosynthesis.
Experimental Protocols
Materials and Reagents
-
Human serum samples
-
This compound certified reference material
-
Deuterated this compound (11-KT-d3) or other suitable internal standard (IS)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), water, formic acid, methyl tert-butyl ether (MTBE), and ethyl acetate
-
Protein precipitation plates or microcentrifuge tubes
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or 96-well plates
-
Supported liquid extraction (SLE) plates
-
Nitrogen evaporator
-
LC-MS/MS system
Sample Preparation Workflow
The general workflow for 11-KT sample preparation prior to LC-MS/MS analysis is outlined below.
Figure 2: General workflow for 11-KT sample preparation and analysis.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and simple but may result in less clean extracts compared to SPE or SLE.
-
Sample Aliquoting: Aliquot 100 µL of serum sample, calibrators, or quality controls into a microcentrifuge tube or a well of a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the internal standard spiking solution (e.g., 50 ng/mL of 11-KT-d3 in methanol) to each sample. Vortex briefly.[2]
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each sample. Vortex vigorously for 1 minute to precipitate proteins.[3]
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.[3]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution (e.g., 50:50 methanol/water with 0.1% formic acid).[3] Vortex to ensure complete dissolution.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides cleaner extracts by effectively removing matrix interferences such as phospholipids.[4]
-
Sample Pre-treatment: Thaw serum samples at room temperature. Spike 250 µL of serum with 50 µL of the internal standard solution.[4] Pre-treat the sample with 1% formic acid.[5]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[4]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Elution: Elute the analytes with 2 x 500 µL of methanol/acetonitrile (1:4, v/v).[5]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.[5]
-
Reconstitution: Reconstitute the residue in 100 µL of the reconstitution solution (e.g., 0.5 mM ammonium fluoride in 60:40 water/methanol).[5]
-
Analysis: The sample is ready for LC-MS/MS analysis.
Protocol 3: Supported Liquid Extraction (SLE)
SLE is an alternative to traditional liquid-liquid extraction that offers high throughput and cleaner extracts.[2]
-
Sample Pre-treatment: Aliquot 200 µL of serum sample into a 96-well plate. Add the internal standard spiking solution.[2]
-
Sample Loading: Transfer the entire sample mixture onto the SLE sorbent in a 96-well plate.[2]
-
Elution: Allow the sample to absorb for a few minutes, then elute the analytes by gravity with a water-immiscible solvent, such as a 1:1 mixture of methyl tert-butyl ether (MTBE) and ethyl acetate.[2]
-
Evaporation: Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solution (e.g., 1:1 methanol/water).[2]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of steroids.[3] A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B) is typically employed.[3] The use of ammonium fluoride in the mobile phase can enhance ionization.[5][6]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[3] Multiple reaction monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for 11-KT and its internal standard, ensuring high selectivity and sensitivity.[3]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for this compound analysis using LC-MS/MS with different sample preparation methods.
| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) |
| Recovery | 85% - 105%[7] | 68% - 99%[8] | >90% (typical for steroids)[9] |
| Lower Limit of Quantification (LLOQ) | 63–320 pmol/L[7] | 0.01-32 ng/mL[8] | 0.24 nmol/L[9] |
| Intra-assay Precision (CV%) | 2% - 15%[7] | 1.1% - 8.8%[8] | <10% (typical) |
| Inter-assay Precision (CV%) | 2% - 15%[7] | 5.2% - 14.8%[8] | <15% (typical) |
| Matrix Effect | Can be significant, requires compensation with IS[10] | Minimized[5] | Reduced compared to PPT |
Note: The values presented are compiled from various sources and may vary depending on the specific laboratory conditions, instrumentation, and biological matrix.
Derivatization
For enhanced sensitivity, especially at very low concentrations, derivatization of the keto group on this compound can be performed.[11] Girard P reagent is a common derivatizing agent that improves ionization efficiency in electrospray ionization.[12] Another option is the use of hydroxylamine, which forms oximes with ketones and aldehydes, thereby increasing sensitivity.[13][14]
Conclusion
The choice of sample preparation method for this compound analysis by LC-MS/MS depends on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and the complexity of the sample matrix. While protein precipitation is a quick and straightforward method, SPE and SLE generally provide cleaner extracts and can minimize matrix effects, leading to more robust and reliable quantitative results. The use of a stable isotope-labeled internal standard is crucial to correct for any variability during sample preparation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Standardized LC-MS/MS based steroid hormone profile-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 13. US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - Google Patents [patents.google.com]
- 14. erepo.uef.fi [erepo.uef.fi]
Application Notes and Protocols: Use of Stable Isotope-Labeled 11-Ketotestosterone as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketotestosterone (11-KT) is a potent androgen and a significant metabolite of testosterone, playing a crucial role in various physiological processes in vertebrates, including fish and mammals. In humans, 11-KT is gaining attention for its involvement in endocrinology, particularly in conditions like Polycystic Ovary Syndrome (PCOS) and Congenital Adrenal Hyperplasia. Accurate quantification of 11-KT in biological matrices is paramount for both fundamental research and clinical applications.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high specificity, sensitivity, and accuracy, surpassing traditional immunoassay methods like ELISA.[1] The use of a stable isotope-labeled internal standard, such as deuterated or ¹³C-labeled this compound, is critical for robust and reliable quantification by LC-MS/MS. These internal standards exhibit nearly identical chemical and physical properties to the unlabeled analyte, allowing them to effectively compensate for variations in sample preparation, chromatographic separation, and mass spectrometric detection.
These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled this compound as an internal standard for its accurate quantification in biological samples.
Biosynthesis of this compound
The primary site of 11-KT production in humans is the adrenal glands, with the gonads also contributing.[1][2] The biosynthesis involves a multi-step enzymatic process originating from androstenedione (B190577) or testosterone. The key enzymes in this pathway are Cytochrome P450 11β-hydroxylase (CYP11B1), 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), and Aldo-keto reductase family 1 member C3 (AKR1C3).[][4]
Figure 1: Biosynthetic pathway of this compound.
Experimental Protocols
Synthesis of Stable Isotope-Labeled this compound (Illustrative Protocol)
Materials:
-
Precursor steroid (e.g., a suitable derivative of androstenedione or testosterone)
-
Deuterated methyl magnesium iodide (CD₃MgI) or other deuterated alkylating agents
-
Anhydrous solvents (e.g., diethyl ether, tetrahydrofuran)
-
Reagents for oxidation (e.g., Oppenauer oxidation reagents)
-
Reagents for purification (e.g., silica (B1680970) gel for column chromatography, solvents for recrystallization)
Procedure:
-
Grignard Reaction: The precursor steroid is reacted with a deuterated Grignard reagent, such as CD₃MgI, to introduce a deuterated methyl group. This reaction is carried out under anhydrous conditions to prevent quenching of the Grignard reagent.
-
Oxidation: The resulting intermediate is then oxidized to introduce the keto group at the desired position. An Oppenauer oxidation is a common method for this transformation in steroid synthesis.
-
Purification: The crude product is purified using techniques such as column chromatography on silica gel followed by recrystallization to obtain the pure, stable isotope-labeled this compound.
-
Characterization: The final product is thoroughly characterized by mass spectrometry to confirm the incorporation and location of the deuterium (B1214612) labels and by NMR spectroscopy to confirm its structure.
Sample Preparation for LC-MS/MS Analysis
The following protocols are generalized for the extraction of this compound from human serum and urine.
2.1. Serum/Plasma Sample Preparation [6]
-
Internal Standard Spiking: To 100 µL of serum or plasma, add a known amount of stable isotope-labeled this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase.
2.2. Urine Sample Preparation
-
Enzymatic Hydrolysis:
-
To 1 mL of urine, add an appropriate amount of stable isotope-labeled this compound internal standard.
-
Add a solution of β-glucuronidase/sulfatase to hydrolyze the conjugated forms of this compound.
-
Incubate the mixture at 55°C for 2-4 hours.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute this compound with an organic solvent such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial LC mobile phase.
-
LC-MS/MS Analysis
The following are typical parameters for the analysis of this compound. Optimization is necessary for specific instrumentation and applications.
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A gradient from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for 11-KT | To be determined for the specific molecule |
| Product Ions (m/z) for 11-KT | To be determined for the specific molecule |
| Precursor Ion (m/z) for Labeled 11-KT | To be determined based on the isotopic label |
| Product Ions (m/z) for Labeled 11-KT | To be determined based on the isotopic label |
Data Presentation
The use of stable isotope-labeled internal standards allows for accurate quantification. Below is a summary of performance data from various LC-MS/MS methods for this compound.
| Parameter | Serum[1] | Serum[7] |
| Limit of Quantification (LOQ) | 0.24 nmol/L | 18 pmol/L (LOD) |
| Intra-assay Precision (%CV) | < 7.9% | 2 - 15% |
| Inter-assay Precision (%CV) | < 5.3% | 2 - 15% |
| Mean Recovery | 95.3 - 111.6% | 85 - 105% |
Experimental Workflow
The overall workflow for the quantification of this compound using a stable isotope-labeled internal standard is depicted below.
Figure 2: General experimental workflow.
Conclusion
The use of stable isotope-labeled this compound as an internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and specific method for its quantification in various biological matrices. This approach is essential for advancing our understanding of the physiological and pathological roles of this potent androgen and for the development of new diagnostic and therapeutic strategies. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals in the field of steroid analysis.
References
- 1. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 2. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of deuterium labeled 17-methyl-testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A unified total synthesis route to 18-trideuterated and/or 19-trideuterated testosterone, androstenedione and progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testosterone (2,3,4-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-9164-C [isotope.com]
Application Notes: In Vitro Culture Systems for Studying 11-Ketotestosterone Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketotestosterone (11-KT) is a potent, non-aromatizable androgen that is gaining significant attention in endocrine research and drug development. Unlike testosterone (B1683101), 11-KT cannot be converted to estrogens, making it a "pure" androgen whose effects are not confounded by estrogenic activity. It is a potent agonist of the human androgen receptor (AR), with activity comparable to testosterone (T) and dihydrotestosterone (B1667394) (DHT).[1][2][3] In certain physiological and pathological states, such as in prepubertal children and patients with castration-resistant prostate cancer (CRPC), 11-KT can be the predominant circulating active androgen.[1][4][5] Understanding its biological activity is crucial, and various in vitro systems provide the necessary tools for this investigation.
These application notes provide an overview of established in vitro models and detailed protocols for assessing the biological effects of this compound.
In Vitro Culture Systems
The choice of an appropriate in vitro model is critical for studying the specific effects of 11-KT. Both traditional 2D cell lines and advanced 3D organoid cultures are valuable tools.
Two-Dimensional (2D) Cell Culture Models
2D cell lines are foundational for high-throughput screening and mechanistic studies. Below are commonly used cell lines responsive to androgens like 11-KT.
-
Prostate Cancer Cell Lines:
-
LNCaP and VCaP: These human prostate cancer cell lines endogenously express the androgen receptor and are widely used for studying androgen-dependent cell proliferation and gene expression.[1][3][6] LNCaP cells are particularly sensitive to androgens, making them suitable for proliferation assays.[3][7]
-
-
Breast Cancer Cell Lines:
-
Kidney Cell Lines:
-
COS-1: An African green monkey kidney cell line often used for transient transfection experiments.[6][8] These cells can be engineered to express the human AR and a reporter plasmid, making them a versatile tool for studying AR activation.[3][6]
-
CV1-ARLuc: This is an African green monkey kidney cell line engineered to stably express both the human AR and an AR-driven Gaussia luciferase reporter, providing a ready-to-use system for transactivation assays.[1][9]
-
-
Adrenocortical Carcinoma Cell Lines:
-
H295R: A human cell line that mimics undifferentiated fetal adrenal cells and is used in steroidogenesis assays to study the synthesis of various steroid hormones.[10]
-
Three-Dimensional (3D) Organoid Models
Organoids are 3D cell cultures derived from stem cells that self-organize to recapitulate the architecture and function of their organ of origin.[11]
-
Prostate Cancer (PCa) Organoids: PCa organoids, which can be derived from patient tumors, patient-derived xenografts (PDXs), or established cell lines, offer a more physiologically relevant model than 2D cultures.[12][13] They preserve the cellular heterogeneity of the primary tumor and can be used to study mechanisms of resistance to androgen deprivation therapy and for personalized drug screening.[12][13] These models are suitable for investigating the long-term effects of 11-KT in a tissue-like context.[14]
Signaling Pathway of this compound
11-KT exerts its biological effects primarily through the canonical androgen receptor (AR) signaling pathway.[2][15]
-
Ligand Binding: Upon entering the cell, 11-KT binds to the AR located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).[2]
-
Conformational Change & Translocation: This binding induces a conformational change in the AR, causing it to dissociate from the HSPs.[1][2] The activated 11-KT-AR complex then translocates into the nucleus.[16][2]
-
Dimerization and DNA Binding: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[16][2]
-
Gene Transcription: The binding of the AR dimer to AREs initiates the transcription of target genes, leading to a physiological response.[16][2]
Experimental Protocols & Data
Androgen Receptor Binding Affinity
This assay determines the affinity of 11-KT for the AR by measuring its ability to compete with a known high-affinity radiolabeled androgen.
Protocol: Competitive Whole-Cell Binding Assay [3][6]
-
Cell Culture: Culture COS-1 cells (or another suitable line) and seed in 24-well plates.[6]
-
Transfection: Transiently transfect the cells with a human androgen receptor expression vector (e.g., pSVARo).[3][6]
-
Incubation with Ligands: After 24-48 hours, wash the cells. Incubate them with a fixed concentration of a radiolabeled androgen (e.g., 0.2 nM [³H]-Mibolerone) and increasing concentrations of unlabeled competitor steroids (11-KT, T, DHT).[6] Include a control with a high concentration of unlabeled ligand to determine non-specific binding.[6] Incubate for 16 hours at 4°C.[6]
-
Washing and Lysis: Wash the cells thoroughly to remove unbound radioligand.[6] Lyse the cells to release the bound radioligand.
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound radioligand against the competitor concentration to determine the IC50 (half-maximal inhibitory concentration). Calculate the inhibition constant (Ki) from the IC50 value.[2]
Data Summary: AR Binding Affinity
| Compound | Inhibition Constant (Ki) [nM] | Relative Binding Affinity vs. Testosterone | Reference |
| This compound | 80.8 | Lower | |
| Testosterone | 34.3 | Higher |
Note: Lower Ki indicates higher binding affinity.[16]
Androgen Receptor Transactivation (Luciferase Reporter Assay)
This cell-based assay quantifies the ability of 11-KT to activate the AR and drive the expression of a reporter gene (luciferase).[1]
Protocol: AR Luciferase Reporter Assay [1][6]
-
Cell Seeding: Seed an androgen-responsive reporter cell line (e.g., MDA-kb2 or transfected COS-1 cells) in a 96-well white, clear-bottom plate at 1-2 x 10⁴ cells per well.[1] Allow cells to attach overnight.
-
Hormone Starvation: Replace the growth medium with a medium containing charcoal-stripped fetal bovine serum (CSS) to remove endogenous hormones.[1][6] Incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of 11-KT and positive controls (T, DHT) in the CSS-containing medium (e.g., 0.01 nM to 100 nM).[1] Add the diluted compounds or a vehicle control (e.g., 0.1% DMSO) to the wells.[1][6]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Luciferase Measurement: Equilibrate the plate to room temperature. Add a luciferase assay reagent to each well according to the manufacturer's instructions.[1]
-
Data Acquisition: Measure luminescence using a luminometer.[1]
-
Data Analysis: Normalize the reporter activity if a co-transfected control plasmid was used.[6] Plot the normalized luciferase activity against the logarithm of the agonist concentration to determine the EC50 value (half-maximal effective concentration).[6]
Data Summary: AR Transactivation Potency
| Androgen | Cell System | EC50 (nmol/L) | Relative Potency | Reference |
| This compound | Human AR (Transactivation) | 0.74 | - | [2] |
| Testosterone | Human AR (Transactivation) | 0.22 | - | [2] |
| This compound | Human AR (COS-1 cells) | ~1.0 | Comparable to T | [2] |
| 11-Ketodihydrotestosterone | Human AR (COS-1 cells) | 1.3 | Comparable to DHT | [2][8] |
| Dihydrotestosterone | Human AR (COS-1 cells) | 3.0 | - | [8] |
Note: EC50 values can vary between cell lines and experimental conditions.[1]
Cell Proliferation Assay
This assay measures the effect of 11-KT on the proliferation of androgen-dependent cells, such as those from prostate cancer.
Protocol: LNCaP Cell Proliferation Assay (CCK-8/MTT) [3][7]
-
Cell Seeding: Seed LNCaP cells in a 96-well plate (5,000-10,000 cells/well) in their standard growth medium.[7]
-
Androgen Deprivation: After 24 hours, switch to a medium containing charcoal-stripped serum and incubate for an additional 24-48 hours.[6][7]
-
Treatment: Treat cells with various concentrations of 11-KT (e.g., 0.1, 1, 10 nM) and controls (DHT, T, vehicle).[3][7]
-
Incubation: Incubate for 5-7 days, replacing the medium with fresh treatment every 2-3 days.[6]
-
Proliferation Measurement:
-
Data Analysis: Normalize absorbance values to the vehicle control to determine the fold change in cell proliferation.[7]
Data Summary: 11-KT Effect on LNCaP Cell Proliferation
| Compound | Concentration (nM) | Fold Change in Proliferation vs. Vehicle | Reference |
| This compound | 0.1 | ~2.0 | [3][8] |
| Testosterone | 0.1 | ~1.7 | [3][8] |
| 11-Ketodihydrotestosterone | 0.1 | ~1.6 | [3][8] |
| Dihydrotestosterone | 0.1 | ~1.4 | [3][8] |
Note: Androgen-induced growth in LNCaP cells can be biphasic, with higher concentrations (e.g., >1 nM) sometimes showing less significant growth induction.[3][8]
Gene Expression Analysis (qPCR)
This protocol is used to determine if 11-KT can regulate the expression of known AR-responsive genes, such as Prostate-Specific Antigen (PSA, gene name KLK3) and TMPRSS2.
Protocol: qPCR for AR Target Genes [7]
-
Cell Seeding and Treatment: Seed LNCaP cells in a 6-well plate and treat with 11-KT (e.g., 10 nM) or controls for a set duration (e.g., 24 hours) after androgen deprivation.[3][7]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[7]
-
Quantitative PCR (qPCR):
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing treatment groups to the vehicle control.[7]
Data Summary: Regulation of AR-Target Genes by 11-KT
| Cell Line | Treatment (10 nM) | Target Gene | Regulation | Reference |
| VCaP | This compound | KLK3, FKBP5, TMPRSS2 | Upregulated | [3] |
| CV1-ARLuc | This compound | Multiple AR-responsive genes | Upregulated | [9] |
Conclusion
The in vitro systems and protocols described provide a robust framework for characterizing the biological activity of this compound. Standard 2D cell lines are invaluable for initial screening of AR binding, activation, and effects on proliferation and gene expression. For more complex, long-term studies that better reflect in vivo physiology, prostate organoid models represent the next frontier. By employing these methods, researchers can effectively elucidate the role of this potent androgen in health and disease, paving the way for new therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. JCI Insight - this compound is the predominant active androgen in prostate cancer patients after castration [insight.jci.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 9. This compound Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application of Organoid Models in Prostate Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Organoids: An Emerging Precision Medicine Model for Prostate Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Application Notes: Measurement of 11-Ketotestosterone using Radioimmunoassay (RIA)
Introduction
11-Ketotestosterone (11-KT) is a potent androgen and a significant bioactive steroid in a variety of species.[1] Unlike testosterone, which is primarily of gonadal origin, 11-KT can be synthesized in both the adrenal glands and the gonads, contributing significantly to the circulating androgen pool.[1][2] Its role in physiology and pathology, including in castration-resistant prostate cancer, has made its accurate quantification a critical aspect of research in endocrinology and drug development.[3][4] While methods like ELISA and LC-MS/MS are common, radioimmunoassay (RIA) remains a highly sensitive technique for the quantification of hormones like 11-KT.
This document provides a detailed protocol and application notes for the measurement of this compound using a competitive radioimmunoassay.
Principle of the Assay
The radioimmunoassay for 11-KT is a competitive binding assay. In this assay, a known quantity of radiolabeled 11-KT (the "tracer") competes with the unlabeled 11-KT present in a sample or standard for a limited number of binding sites on a specific anti-11-KT antibody.[5] As the concentration of unlabeled 11-KT in the sample increases, the amount of radiolabeled 11-KT that can bind to the antibody decreases. By separating the antibody-bound radiolabeled 11-KT from the unbound fraction and measuring the radioactivity, a standard curve can be generated. The concentration of 11-KT in unknown samples can then be determined by interpolating their corresponding radioactivity measurements from this standard curve.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biosynthesis and signaling pathway of this compound and the general workflow for its measurement by RIA.
Caption: Biosynthesis and signaling pathway of this compound.
Caption: General experimental workflow for 11-KT measurement by RIA.
Experimental Protocols
Materials and Reagents
-
Anti-11-Ketotestosterone Antibody
-
¹²⁵I-labeled this compound (Tracer)
-
This compound Standard
-
Assay Buffer (e.g., phosphate (B84403) buffer with BSA)
-
Precipitating Reagent (e.g., secondary antibody or polyethylene (B3416737) glycol)
-
Scintillation Fluid (if using ³H tracer) or Gamma Counter Tubes
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge
Sample Handling and Preparation
Proper sample collection and handling are crucial to prevent degradation or artificial elevation of 11-KT levels.
-
Serum: Collect blood and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes.[6]
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[6]
-
Storage: Aliquot samples and store them at -80°C to avoid repeated freeze-thaw cycles.[6]
Sample Extraction (for Serum/Plasma)
To remove interfering substances, a solvent extraction is often recommended.[6][7]
-
Add a 5:1 (v/v) ratio of diethyl ether or ethyl acetate (B1210297) to the serum or plasma sample.[8]
-
Vortex the mixture vigorously for 2 minutes.[8]
-
Allow the layers to separate for 5 minutes.[8]
-
Freeze the aqueous (bottom) layer in a dry ice/ethanol bath and decant the organic (top) layer into a new tube.[8]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the dried extract in a known volume of Assay Buffer.[7]
Radioimmunoassay Protocol
-
Reagent Preparation: Prepare serial dilutions of the this compound Standard in Assay Buffer to generate concentrations for the standard curve. Dilute the tracer and antibody to their optimal working concentrations in Assay Buffer.
-
Assay Setup: Label tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, and unknown samples.
-
Pipetting:
-
Add Assay Buffer to NSB tubes.
-
Add diluted standards to their respective tubes.
-
Add prepared samples to their tubes.
-
Add diluted ¹²⁵I-labeled 11-KT to all tubes (including TC).
-
Add diluted anti-11-KT antibody to all tubes except the TC and NSB tubes.
-
-
Incubation: Vortex all tubes gently and incubate, for example, overnight (16-24 hours) at 4°C.[5]
-
Separation:
-
Decanting: Carefully decant the supernatant from all tubes (except TC) into a radioactive waste container.[5]
-
Counting: Measure the radioactivity in the pellets (and the TC tubes) using a gamma counter.
Data Analysis
-
Calculate the average counts per minute (CPM) for each duplicate set of tubes.
-
Calculate the percentage of bound tracer for each standard and sample using the formula: %B/B0 = [(Sample or Standard CPM - NSB CPM) / (B0 CPM - NSB CPM)] x 100.
-
Plot a standard curve of %B/B0 versus the concentration of the 11-KT standards on a semi-logarithmic scale.[9]
-
Determine the concentration of 11-KT in the unknown samples by interpolating their %B/B0 values from the standard curve.
-
Multiply the interpolated concentration by the appropriate dilution factor from the sample preparation step.
Data Presentation
The following tables summarize key quantitative parameters for a typical this compound RIA. These values are illustrative and should be optimized for each specific assay.
Table 1: Sample Preparation and Storage
| Parameter | Serum | Plasma | Tissue Homogenate |
| Collection Tube | Serum separator tube | EDTA or heparin tube | N/A |
| Processing Time | Separate within 2 hours[6] | Separate within 30 min[10] | N/A |
| Centrifugation | 1000 x g for 20 min[6] | 1000 x g for 15 min[10] | Varies |
| Long-term Storage | -80°C[6] | -80°C[6] | -80°C |
| Extraction Solvent | Diethyl ether or Ethyl acetate[8] | Diethyl ether or Ethyl acetate[8] | Hexane-ethyl acetate[7] |
Table 2: Illustrative RIA Protocol Parameters
| Step | Parameter | Value/Condition |
| Incubation | Temperature | 4°C |
| Duration | 16 - 24 hours[5] | |
| Separation | Precipitating Agent | Secondary Antibody or PEG |
| Centrifugation Speed | 1000 - 2000 x g[5] | |
| Centrifugation Time | 30 minutes[5] | |
| Data Analysis | Curve Fit Model | 4-Parameter Logistic (4-PL)[9] |
| Typical Assay Range | 1-100 pg/ml (example) | |
| Sensitivity (80% B/B0) | ~1.5 pg/ml (example) |
Table 3: Troubleshooting Common RIA Issues
| Issue | Potential Cause | Suggested Solution |
| Low Total Counts (TC) | Tracer degradation | Use fresh tracer; store properly at recommended temperature. |
| Pipetting error | Verify pipette calibration and technique. | |
| High Non-Specific Binding (NSB) | Improper blocking | Increase BSA concentration in assay buffer. |
| Inadequate separation | Ensure complete precipitation and careful decanting. | |
| Poor Standard Curve Shape | Inaccurate standard dilutions | Prepare fresh standards with careful pipetting.[11] |
| Incorrect incubation time/temp | Optimize incubation conditions. | |
| High Inter-assay Variability | Reagent inconsistency | Prepare fresh reagents for each assay; use same lot numbers. |
| Procedural variations | Adhere strictly to the established protocol. |
References
- 1. benchchem.com [benchchem.com]
- 2. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is the predominant active androgen in prostate cancer patients after castration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Radioimmunoassays | Revvity [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 11-keto Testosterone - data analysis at MyAssays [myassays.com]
- 10. unibiotech.in [unibiotech.in]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting high background in 11-Ketotestosterone ELISA
Welcome to the technical support center for 11-Ketotestosterone (11-KT) ELISA kits. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues, with a focus on resolving high background signals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter with your this compound ELISA, providing actionable solutions to ensure the accuracy and reliability of your results.
Q1: What are the common causes of high background in my this compound ELISA, and how can I resolve this issue?
High background is characterized by high optical density (OD) readings in the blank or zero standard (B0) wells, which can obscure the signal from your samples and reduce the dynamic range of the assay.[1] Below is a systematic guide to troubleshooting this common problem.
Troubleshooting High Background
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps (e.g., from 4 to 5) or the soaking time for each wash. Ensure complete aspiration of the wash buffer after each step by tapping the inverted plate on absorbent paper.[2][3] |
| Contaminated Reagents or Buffers | Prepare fresh wash buffer and substrate solution for each experiment.[1] Ensure that the water used is deionized or distilled and free of contaminants.[2] Store and handle the TMB substrate in the dark to prevent premature color development.[2][3] |
| Incorrect Incubation Times or Temperatures | Strictly adhere to the incubation times and temperatures specified in the kit protocol.[2] Allow all reagents and the microplate to equilibrate to room temperature before use.[2][3] |
| Non-Specific Binding | Optimize the blocking buffer by trying different blocking reagents (e.g., BSA, skim milk) or increasing its concentration.[4][5][6] Adding a small amount of a non-ionic surfactant like Tween 20 to the wash buffer can also help reduce non-specific interactions.[4] |
| High Antibody Concentration | If using a primary antibody that is not pre-diluted in the kit, you may need to perform a titration experiment to determine the optimal concentration. A concentration that is too high can lead to increased non-specific binding.[7] |
| Cross-Contamination | Use fresh, calibrated pipettes and change tips for each standard, sample, and reagent to prevent carryover.[8] |
| Expired or Improperly Stored Reagents | Check the expiration dates on all kit components and ensure they have been stored at the recommended temperatures.[1] Avoid repeated freeze-thaw cycles of reagents.[1] |
Logical Workflow for Troubleshooting High Background
The following diagram illustrates a step-by-step process for diagnosing and resolving high background issues in your 11-KT ELISA.
Caption: A flowchart for troubleshooting high background in this compound ELISA.
Q2: My standard curve has a poor fit (low R² value). What could be the cause and how do I fix it?
A low coefficient of determination (R²) indicates that the data points do not fit the regression model well, which can lead to inaccurate sample concentration calculations.[2]
Troubleshooting a Poor Standard Curve
| Possible Cause | Recommended Solution |
| Improper Standard Dilution | Prepare a fresh set of standards, ensuring accurate serial dilutions.[1] Use fresh, calibrated pipettes and change tips for each dilution to prevent carryover.[2] |
| Inaccurate Pipetting | Verify the calibration of your pipettes.[2] Ensure there are no air bubbles when aspirating or dispensing liquids and pre-wet the pipette tips.[1] |
| Inadequate Mixing | Thoroughly mix all reagents and standards before adding them to the plate. Gently tap the plate after adding reagents to ensure proper mixing in the wells.[2] |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the kit protocol.[2] |
| Expired Kit or Reagents | Check the expiration date on the kit and individual components. Do not use expired reagents.[2] |
Experimental Protocols
General Protocol for this compound Competitive ELISA
This protocol is a generalized example. Always refer to the specific protocol provided with your ELISA kit.
1. Reagent Preparation:
-
Allow all kit components and samples to reach room temperature (18-25°C) before use.[3][9]
-
Prepare 1X Wash Buffer by diluting the concentrated wash buffer with deionized or distilled water as per the kit instructions.[10]
-
Prepare the 11-KT standards by performing serial dilutions of the provided stock solution in the assay buffer.[10] Use glass or plastic tubes for dilutions.[10]
2. Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microtiter plate.[3]
-
Add the this compound conjugate (e.g., HRP-linked) to each well.[3]
-
Add the anti-11-KT antibody to each well (except non-specific binding wells).[11]
-
Cover the plate and incubate for the specified time and temperature (e.g., 2 hours at room temperature with shaking).[11]
-
Wash the plate multiple times (e.g., 4 times with 300 µL of 1X Wash Buffer per well).[3]
-
Add the TMB substrate solution to each well and incubate in the dark for the recommended time.[2]
-
Add the stop solution to each well to terminate the reaction.[9]
-
Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically 450 nm).[9]
Workflow for a Typical 11-KT Competitive ELISA
Caption: A generalized workflow for a competitive this compound ELISA.
Quantitative Data Summary
The following tables provide examples of typical data obtained from an this compound ELISA. Note that these values are for illustrative purposes and will vary between assays.
Table 1: Example this compound Standard Curve Data
This table demonstrates the inverse relationship between 11-KT concentration and optical density in a competitive ELISA format.
| Standard Concentration (pg/mL) | Average OD at 450 nm |
| 2000 | 0.215 |
| 800 | 0.348 |
| 320 | 0.562 |
| 128 | 0.811 |
| 51.2 | 1.054 |
| 20.5 | 1.289 |
| 8.19 | 1.453 |
| 0 (B0) | 1.680 |
| Data is illustrative and will vary between assays.[1] |
Table 2: Example Cross-Reactivity Data for an Anti-11-KT Antibody
Cross-reactivity is a critical parameter for understanding the specificity of the antibody used in the ELISA kit.[12]
| Compound | Cross-Reactivity (%) |
| This compound | 100% |
| Adrenosterone | 2.9% |
| 4-Androsten-11β,17β-diol-3-one | 0.01% |
| Testosterone | <0.01% |
| 5α-Androstan-17β-ol-3-one | <0.01% |
| Data from a representative commercial kit. Specificity may vary by manufacturer.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. jg-biotech.com [jg-biotech.com]
- 9. 11-KT( 11-keto Testosterone) ELISA Kit – AFG Scientific [afgsci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. arborassays.com [arborassays.com]
- 12. benchchem.com [benchchem.com]
optimizing LC-MS/MS parameters for 11-Ketotestosterone detection
Welcome to the technical support center for the optimization of 11-Ketotestosterone (B164220) (11-KT) detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides practical answers to frequently asked questions and detailed troubleshooting guides to assist researchers in developing and refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound using LC-MS/MS?
A1: The main challenges in analyzing 11-KT, a potent androgen primarily derived from the adrenal glands, stem from its low physiological concentrations in serum and potential interferences from other structurally similar steroids.[1][2] Achieving high sensitivity and specificity requires careful optimization of sample preparation, chromatographic separation, and mass spectrometry parameters. Furthermore, 11-KT concentrations can increase in vitro in unseparated blood samples, necessitating standardized collection procedures to ensure data accuracy.[3]
Q2: What are the recommended sample preparation techniques for 11-KT analysis in plasma or serum?
A2: Due to the complexity of biological matrices like serum and plasma, an extraction step is crucial. Common and effective techniques include:
-
Liquid-Liquid Extraction (LLE): Utilizes organic solvents to partition 11-KT from the aqueous sample matrix.
-
Solid-Phase Extraction (SPE): Employs a solid sorbent to bind and elute 11-KT, often providing a cleaner extract compared to LLE.[4][5]
-
Protein Precipitation: A simpler, high-throughput method where a solvent like acetonitrile (B52724) is used to crash out proteins, followed by centrifugation.[6]
The choice of method depends on the required sensitivity, sample throughput, and available equipment. Combining simple protein precipitation with online SPE-LC-MS/MS can create a high-throughput method suitable for clinical routine analysis.[2][6]
Q3: What are the typical MRM transitions and collision energies for this compound?
A3: Multiple Reaction Monitoring (MRM) is essential for achieving the sensitivity and specificity required for 11-KT quantification. While optimal values should be determined empirically on the specific instrument used, published methods provide excellent starting points. The precursor ion is typically the protonated molecule [M+H]⁺.
Table 1: Example MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Example Collision Energy (eV) | Notes |
| 301.2 | 121.1 | 25 | Often used as the primary quantifier transition. |
| 301.2 | 259.2 | 15 | Can be used as a qualifier transition for confirmation. |
| 301.2 | 97.1 | 30 | An alternative qualifier transition. |
Note: These values are illustrative. It is critical to perform collision energy optimization to find the ideal setting for your specific instrument and method.[7]
Q4: How can I improve the ionization efficiency of this compound in the ESI source?
A4: Optimizing Electrospray Ionization (ESI) parameters is key to maximizing signal intensity. Key parameters to adjust include:
-
Mobile Phase Additives: Using additives like ammonium (B1175870) fluoride (B91410) can significantly enhance the ionization of steroids.[2][5]
-
Gas Flow and Temperature: The nebulizer gas pressure, drying gas flow rate, and temperature must be optimized to ensure efficient droplet formation and desolvation.[8][9] A good starting point for drying gas temperature is 300-320°C with a flow of 10 L/min.[9][10]
-
Capillary Voltage: The voltage applied to the ESI needle should be tuned to achieve a stable and robust spray. Overly high voltages can lead to signal instability or corona discharge.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Caption: A troubleshooting decision tree for common LC-MS/MS issues.
Table 2: Detailed Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Signal / Poor Sensitivity | Ion Suppression: Co-eluting matrix components interfere with ionization.[11] | 1. Optimize Chromatography: Adjust the LC gradient to better separate 11-KT from the matrix suppression zone.[11]2. Improve Sample Cleanup: Use a more rigorous SPE protocol or a different LLE solvent.3. Dilute the Sample: If concentration allows, diluting the sample can reduce matrix effects. |
| Suboptimal MS/MS Parameters: Incorrect collision energy or fragment selection. | 1. Perform Compound Optimization: Infuse a pure standard of 11-KT directly into the mass spectrometer to optimize cone voltage and collision energy for at least two MRM transitions. | |
| Poor Peak Shape (Tailing) | Secondary Interactions: Analyte interacts with active sites (e.g., free silanols) on the stationary phase.[12] | 1. Adjust Mobile Phase pH: Modify the pH to suppress the ionization of silanols (ensure it's within the column's stable range).[11]2. Use a Modern Column: Employ an end-capped or hybrid-silica column designed to minimize these interactions.[11] |
| Column Contamination: Buildup of matrix components on the column frit or head.[12] | 1. Flush the Column: Use a strong solvent wash as recommended by the column manufacturer.2. Use a Guard Column: A guard column will protect the analytical column from contaminants and is easier to replace.[13] | |
| Retention Time (RT) Shift | Inadequate Equilibration: The column is not fully equilibrated with the initial mobile phase conditions between injections.[14] | 1. Increase Equilibration Time: Ensure the equilibration period is sufficient, typically at least 10 column volumes.[14] |
| LC Pump Issues: Inconsistent flow rate due to air bubbles or faulty check valves.[14] | 1. Purge the System: Purge all solvent lines to remove air bubbles.2. Check Pressure Trace: Monitor the system pressure for fluctuations, which can indicate pump problems.[15] | |
| High Background | Contaminated Solvents: Mobile phases or wash solvents contain impurities. | 1. Use High-Purity Solvents: Always use fresh, LC-MS grade solvents and additives.[16]2. Filter Mobile Phases: Filter all aqueous mobile phases to prevent microbial growth.[13] |
Experimental Protocols & Workflows
General LC-MS/MS Analysis Workflow
The following diagram outlines the typical workflow for the quantification of this compound from sample collection to final data analysis.
Caption: Standard workflow for this compound bioanalysis.
Protocol: Sample Preparation using SPE
This protocol is a representative example for solid-phase extraction of 11-KT from human serum.
-
Sample Pre-treatment: To 200 µL of serum, add 10 µL of an internal standard solution (e.g., this compound-d3). Vortex briefly. Add 400 µL of 0.5% formic acid in water.[5] Vortex and centrifuge to pellet proteins.
-
SPE Column Conditioning: Condition an SPE cartridge (e.g., a mixed-mode polymeric sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute 11-KT and the internal standard from the cartridge with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[5] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).[5] Vortex and transfer to an autosampler vial for analysis.
Protocol: Example LC-MS/MS Parameters
These parameters serve as a starting point for method development. Optimization is required for specific instrumentation and applications.
Table 3: Example LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, <3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water (or 1 mM Ammonium Fluoride in Water)[5] |
| Mobile Phase B | 0.1% Formic Acid in Methanol (or Acetonitrile) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| Example Gradient | 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6.1-8 min: 30% B |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Nebulizer Pressure | 30 - 60 psig[10] |
| Drying Gas Temp. | 300 - 325°C[10] |
| Drying Gas Flow | 5 - 10 L/min[10] |
| MRM Transitions | See Table 1 |
| Dwell Time | ~50-100 ms |
References
- 1. benchchem.com [benchchem.com]
- 2. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. skyline.ms [skyline.ms]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. myadlm.org [myadlm.org]
- 16. zefsci.com [zefsci.com]
Technical Support Center: Mitigating Matrix Effects in 11-Ketotestosterone Plasma Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 11-Ketotestosterone (11-KT) in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact 11-KT quantification?
A1: The "matrix" refers to all components in a plasma sample other than 11-KT, such as proteins, lipids (especially phospholipids), salts, and other endogenous compounds.[1] Matrix effects occur when these components interfere with the ionization of 11-KT in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This interference can compromise the accuracy, precision, and sensitivity of the quantification.[3] Ion suppression is the more common phenomenon.[2]
Q2: My 11-KT concentrations are unexpectedly high. What could be the cause?
A2: One common cause of artificially high 11-KT levels is delayed sample processing. Studies have shown that a significant increase in 11-KT concentrations can occur in unseparated serum samples in as little as two hours at room temperature.[4] This is attributed to the continued enzymatic activity in red blood cells. To avoid this, it is crucial to separate plasma from whole blood within two hours of collection.[4][5]
Q3: Is it acceptable to use hemolyzed plasma samples for 11-KT analysis?
A3: It is strongly advised to avoid using hemolyzed samples. The rupture of red blood cells during hemolysis releases intracellular components that can interfere with the analysis and lead to inaccurate results.[4]
Q4: Which analytical method is preferred for accurate 11-KT quantification?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of 11-KT and other steroids.[6][7] This is due to its high specificity and sensitivity. While Enzyme-Linked Immunosorbent Assays (ELISAs) are available, they can be prone to cross-reactivity with other structurally similar steroids, potentially leading to overestimated concentrations.[6]
Q5: How can I compensate for matrix effects during my analysis?
A5: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound (11-KT-d3).[6][8] A SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement.[1] By calculating the ratio of the analyte to the internal standard, reliable quantification can be achieved.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of 11-KT in plasma.
| Issue | Possible Cause | Troubleshooting Action |
| Low Signal/Sensitivity | Ion Suppression: Co-eluting matrix components, particularly phospholipids (B1166683), are interfering with 11-KT ionization.[1][9] | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences.[1][10] 2. Chromatographic Separation: Adjust the LC gradient to better separate 11-KT from interfering peaks.[1] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[7] |
| Inefficient Extraction: The chosen sample preparation method is not effectively recovering 11-KT. | Review and optimize your extraction protocol. Ensure correct pH, solvent choice, and mixing times. Perform recovery experiments to quantify extraction efficiency.[11] | |
| Poor Reproducibility / High %RSD | Inconsistent Matrix Effects: The degree of ion suppression varies between samples.[1] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability caused by matrix effects.[1][12] 2. Improve Sample Cleanup: A more robust and consistent sample preparation method will minimize variability in matrix components between samples.[1] |
| Sample Handling Issues: Inconsistent sample collection, processing, or storage. | Standardize all pre-analytical procedures. Ensure timely separation of plasma from cells and consistent freeze-thaw cycles.[4][5] | |
| Peak Tailing or Splitting | Column Contamination: Buildup of matrix components on the analytical column.[13] | 1. Use a Guard Column: This will protect the analytical column from strongly retained matrix components.[9] 2. Implement Column Washing: After each batch, flush the column with a strong solvent to remove contaminants.[13] 3. Improve Sample Cleanup: Cleaner samples will extend column lifetime.[13] |
| Injection Solvent Mismatch: The solvent used to reconstitute the sample is significantly stronger than the initial mobile phase.[13] | Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase.[14] |
Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques used for steroid analysis in plasma.
| Technique | Principle | Advantages | Disadvantages | Matrix Effect Reduction |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[6] | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other endogenous components, often leading to significant matrix effects.[1][9] | Low |
| Liquid-Liquid Extraction (LLE) | 11-KT is partitioned from the aqueous plasma into an immiscible organic solvent (e.g., ethyl acetate (B1210297), diethyl ether).[14][15] | Can provide cleaner extracts than PPT. Relatively inexpensive. | Can be labor-intensive and may form emulsions.[16] | Moderate to High |
| Solid-Phase Extraction (SPE) | 11-KT is retained on a solid sorbent (e.g., C18) while interfering compounds are washed away. 11-KT is then eluted with a solvent.[14][17] | Provides clean extracts, can be automated for high throughput.[18] | Can be more expensive and requires method development to optimize sorbent, wash, and elution steps.[18] | High |
| Supported Liquid Extraction (SLE) | An aqueous sample is absorbed onto an inert solid support. An immiscible organic solvent is then used to elute the analytes, leaving interfering substances behind.[16][19] | Faster and avoids emulsion formation compared to LLE. High analyte recoveries.[16] | Can be more costly than LLE. | High |
| HybridSPE®-Phospholipid | A hybrid technique that combines protein precipitation with the removal of phospholipids via their interaction with zirconia particles.[1] | Specifically targets and removes phospholipids, a major source of ion suppression.[1] | Higher cost compared to basic PPT. | Very High |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a general procedure for the extraction of 11-KT from plasma.
-
Sample Aliquoting: Pipette 200 µL of plasma into a clean glass tube.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standard (e.g., 11-KT-d3) to each sample.
-
Extraction: Add 1 mL of ethyl acetate to the tube.
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes.
-
Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Re-extraction (Optional): Repeat steps 3-6 on the remaining aqueous layer to maximize recovery, combining the organic layers.
-
Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at approximately 45°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727)/water). Vortex to ensure the residue is fully dissolved. The sample is now ready for LC-MS/MS analysis.[14]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE using a C18 cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of LC-MS grade water through it. Ensure the cartridge does not go dry.[14][17]
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard. Dilute 1:1 with water.[16]
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove polar impurities. A subsequent wash with a non-polar solvent like hexane (B92381) can be performed to remove lipids.[14]
-
Elution: Elute 11-KT from the cartridge with 2 mL of methanol or ethyl acetate into a clean collection tube.[14]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[17]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase. The sample is now ready for injection.
Protocol 3: Assessment of Matrix Effect (Post-Extraction Spike Method)
This method allows for the quantitative evaluation of ion suppression or enhancement.[20]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Spike Blank Extract): Extract blank plasma using your chosen sample preparation protocol. Spike the analyte and internal standard into the final, dried extract before reconstitution.
-
Set C (Pre-Spike Sample): Spike the analyte and internal standard into blank plasma before starting the extraction protocol.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] * 100
-
Visualizations
Caption: Workflow for 11-KT plasma quantification with matrix effect mitigation.
Caption: A logical approach to troubleshooting matrix effect-related issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. zellx.de [zellx.de]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. arborassays.com [arborassays.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. medrxiv.org [medrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 11-Ketotestosterone Solid-Phase Extraction Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the solid-phase extraction (SPE) of 11-Ketotestosterone (B164220) (11-KT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (11-KT) and why is its accurate measurement important?
A1: this compound (11-KT) is a potent androgenic steroid hormone, representing an oxidized form of testosterone.[1][2] It is considered a major bioactive androgen in various species, including humans, and plays a significant role in androgen-related physiological and pathological processes.[2] Accurate measurement of 11-KT is crucial for research in endocrinology, reproductive biology, and for understanding conditions of androgen excess like congenital adrenal hyperplasia and polycystic ovary syndrome (PCOS).[2][3]
Q2: What are the primary challenges associated with the solid-phase extraction of 11-KT?
A2: The main challenges in 11-KT solid-phase extraction include its low physiological concentrations, the presence of interfering structurally similar steroids, and potential sample instability.[2] Overcoming these challenges requires careful optimization of the SPE protocol to ensure high recovery and accurate quantification.
Q3: Which type of SPE sorbent is most suitable for 11-KT extraction?
A3: For a non-polar steroid like 11-KT, a reversed-phase sorbent such as C18 is commonly used and generally suitable.[2] The choice of sorbent should be appropriate for the sample matrix to ensure efficient retention of 11-KT.[2]
Q4: How can I improve the recovery of 11-KT during SPE?
A4: To enhance recovery, focus on optimizing the wash and elution steps. The wash solvent should be strong enough to remove interferences without prematurely eluting the 11-KT.[2] The elution solvent must be sufficiently strong to ensure complete recovery from the sorbent.[2] Additionally, optimizing the sample pH is critical for retention on the sorbent.[2]
Q5: How stable is 11-KT in biological samples before extraction?
A5: 11-KT can be unstable in unproccessed samples. Studies have indicated that 11-KT concentrations can rise in unseparated serum samples stored at room temperature, with notable increases observed after only a few hours.[2] Therefore, it is essential to process and freeze samples as quickly as possible following collection to maintain the stability of 11-KT and ensure accurate measurements.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the solid-phase extraction of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Recovery | Inappropriate Sorbent Choice: The sorbent may not be optimal for retaining 11-KT from the specific sample matrix. | For a non-polar steroid like 11-KT, a reversed-phase sorbent such as C18 is generally recommended.[2] Ensure the sorbent chemistry is compatible with your sample. |
| Suboptimal Sample pH: The pH of the sample can significantly affect the retention of 11-KT on the sorbent.[2] | Empirically test a range of pH values for your sample to determine the optimal binding conditions.[2] | |
| Inefficient Elution: The elution solvent may not be strong enough to completely recover 11-KT from the sorbent.[2] | Try increasing the percentage of the organic solvent (e.g., methanol (B129727), acetonitrile) in the elution buffer or test alternative elution solvents.[2] | |
| Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in the loss of the analyte during sample loading.[1] | Consider using a larger capacity cartridge or reducing the sample volume.[1] | |
| Analyte Breakthrough During Loading: The analyte has a higher affinity for the loading solvent than the sorbent. | Try a sorbent with a greater affinity for 11-KT, adjust the sample pH to increase affinity, or dilute the sample with a weaker solvent. Decreasing the flow rate during sample loading can also help. | |
| Lack of Reproducibility | Inconsistent Sample Processing: Delays in processing can lead to variability in 11-KT concentrations. | Establish a strict protocol for immediate sample processing. If a delay is unavoidable, keep the samples on ice. |
| Multiple Freeze-Thaw Cycles: Repeated freezing and thawing of samples can degrade 11-KT. | Aliquot samples into smaller volumes after initial processing to avoid repeated thawing of the entire sample. | |
| Variable Flow Rates: Inconsistent flow rates during sample loading, washing, or elution can affect recovery. | Use a vacuum manifold or automated SPE system to maintain consistent flow rates. A typical flow rate for sample loading is around 1 mL/min. | |
| Impure Extract (Matrix Effects) | Interference from Sample Matrix: Components in the sample matrix (e.g., lipids, proteins) can co-elute with 11-KT.[1] | Incorporate a pre-extraction step such as protein precipitation or liquid-liquid extraction to clean up the sample.[1] |
| Inadequate Washing Step: The wash solvent is not effectively removing interfering substances. | Optimize the wash solvent by testing different compositions and strengths. The wash solvent should be as strong as possible to remove impurities without eluting the 11-KT.[2] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound analysis to aid in optimizing your experimental setup.
Table 1: LC-MS/MS Method Performance for this compound
| Parameter | Reported Value |
| Lower Limit of Quantification (LLOQ) | 63–320 pmol/L |
| Mean Recovery | 85% - 117%[4] |
| Intra-assay Imprecision (CV%) | 2% - 15%[4] |
| Inter-assay Imprecision (CV%) | < 15% |
Table 2: Example SPE Parameters for this compound from Serum
| Parameter | Specification |
| SPE Sorbent | C18, 100 mg[2] |
| Conditioning | 2 mL Methanol, followed by 2 mL Deionized Water[2] |
| Sample Loading | Supernatant from pre-treated sample at ~1 mL/min[2] |
| Wash Solvent | 2 mL of 10% Methanol in water[2] |
| Elution Solvent | 2 mL of Methanol or Acetonitrile[2] |
| Evaporation | Under a gentle stream of nitrogen at ~40°C[2] |
| Reconstitution Volume | 100 µL in initial mobile phase[2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Serum
This protocol details a standard procedure for the extraction of 11-KT from serum samples using a C18 reversed-phase SPE cartridge.
1. Sample Pre-treatment:
-
To 500 µL of serum, add an appropriate internal standard (e.g., deuterated 11-KT).
-
Add 500 µL of a protein precipitation agent (e.g., acetonitrile) and vortex thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[2]
-
Collect the supernatant for SPE.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol through it, followed by 2 mL of deionized water.[2] Ensure the cartridge does not dry out.[2]
3. Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).[2]
4. Washing:
-
Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar impurities.[2]
5. Elution:
-
Elute the 11-KT and other retained steroids from the cartridge with 2 mL of a strong organic solvent (e.g., methanol or acetonitrile) into a clean collection tube.[2]
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[2]
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase for subsequent LC-MS/MS analysis.[2]
Visualizations
Diagram 1: General Solid-Phase Extraction (SPE) Workflow
Caption: A generalized workflow for solid-phase extraction.
Diagram 2: Biosynthesis Pathway of this compound
Caption: The two primary pathways for this compound biosynthesis.[5][6]
References
- 1. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Adrenal gland involvement in this compound production analyzed using LC-MS/MS [frontiersin.org]
- 6. Adrenal gland involvement in this compound production analyzed using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of 11-Ketotestosterone (11-KT)
Welcome to the technical support center for 11-Ketotestosterone (11-KT) quantification. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the accurate quantification of 11-KT.
Q1: What are the primary challenges in accurately quantifying this compound?
Accurately quantifying 11-KT is challenging due to several factors. For immunoassays like ELISA, the main issue is antibody cross-reactivity with other structurally similar steroids, which can lead to an overestimation of 11-KT concentrations[1][2]. For mass spectrometry-based methods (LC-MS/MS), which are considered the gold standard for specificity, challenges include separating 11-KT from its structural isomers, matrix effects from complex biological samples, and the need for meticulous sample preparation[3][4]. Sample handling and stability are also critical, as improper processing can lead to artificially increased 11-KT levels[5][6].
Q2: Which analytical method is better for 11-KT quantification: ELISA or LC-MS/MS?
Both methods have distinct advantages. LC-MS/MS is generally considered the "gold standard" as it offers higher specificity and accuracy by physically separating 11-KT from other similar compounds before detection, which minimizes the risk of cross-reactivity[4][7]. However, ELISA is often more accessible, has a higher throughput, and can be more cost-effective. The choice depends on the specific requirements of the study. If high accuracy and specificity are paramount, especially when distinguishing between closely related androgens, LC-MS/MS is preferred[3]. If screening a large number of samples is the priority, a well-validated ELISA can be a suitable option, provided the cross-reactivity profile is well-characterized[8].
Q3: Why is sample extraction necessary for serum and plasma when using an ELISA kit?
For most competitive 11-KT ELISA kits, extraction of serum and plasma samples using organic solvents is highly recommended.[8][9] These complex matrices contain proteins, lipids, and other substances that can interfere with the antibody-antigen binding in the assay, a phenomenon known as "matrix effects."[10] Failure to remove these interfering substances can lead to inaccurate quantification of 11-KT[8].
Q4: What are structural isomers of 11-KT, and why are they difficult to differentiate?
Structural isomers are molecules that have the same molecular weight and elemental composition but different arrangements of atoms. This makes them difficult to distinguish using mass spectrometry (MS) alone, as MS separates ions based on their mass-to-charge ratio[3]. Since isomers have the same mass, they can produce identical or very similar fragmentation patterns in tandem MS (MS/MS), making them indistinguishable without a preliminary separation technique like liquid chromatography (LC) or gas chromatography (GC)[3].
Q5: How critical is sample handling and processing for 11-KT measurement?
Proper sample handling is critical. For blood samples, it is crucial to separate serum or plasma from blood cells within 2 hours of collection. Delayed processing can cause a significant in-vitro increase in 11-KT concentrations[5][6]. For long-term storage, samples should be frozen at -20°C or -80°C to prevent degradation, and repeated freeze-thaw cycles should be avoided[5][7].
Immunoassay (ELISA) Troubleshooting Guide
This guide addresses specific problems you may encounter with your 11-KT ELISA.
| Problem | Possible Causes | Recommended Solutions |
| Poor Standard Curve Fit (Low R² Value) | • Improper standard dilution or pipetting errors.• Incorrect incubation times or temperatures.• Contaminated or expired reagents.[11] | • Pipetting: Verify pipette calibration. Use fresh tips for each dilution to prevent carryover. Ensure no air bubbles are present when pipetting[11].• Incubation: Strictly adhere to the protocol's specified times and temperatures. Allow all reagents to reach room temperature before use[11].• Reagents: Check expiration dates. Prepare fresh reagents and avoid cross-contamination[11]. |
| High Background Signal | • Insufficient washing.• Contaminated wash buffer or substrate.• Prolonged incubation times or substrate exposure to light.[8] | • Washing: Increase the number of wash steps or soaking time. Ensure complete aspiration of wash buffer after each step[8][11].• Reagents: Prepare fresh buffers and substrate. Protect TMB substrate from light[8].• Incubation: Adhere strictly to the protocol's incubation times[8]. |
| Low Signal / Poor Sensitivity | • Inactive or expired reagents (antibody, conjugate, standard).• Omission of a key reagent.• Presence of inhibitors (e.g., sodium azide) in buffers.[8] | • Reagents: Check expiration dates and storage conditions. Avoid repeated freeze-thaw cycles[8][11].• Procedure: Systematically review the assay steps to ensure all components were added correctly[8].• Buffers: Ensure buffers are free of HRP inhibitors like sodium azide[8][11]. |
| High Variability Between Replicates | • Inaccurate or inconsistent pipetting.• Inadequate mixing of reagents in wells.• Temperature gradients across the plate ("edge effects").• Inconsistent timing for reagent addition.[11] | • Pipetting: Use a calibrated multichannel pipette for consistency. Ensure tips are firmly seated[8][11].• Mixing: Gently tap the plate after adding reagents to ensure a homogenous mixture[8].• Temperature: Allow the plate to equilibrate to room temperature before use and use a plate sealer during incubations[11]. |
| Results Unexpectedly High | • Antibody cross-reactivity with other androgens in the sample.[2] | • Confirm Specificity: Review the kit's cross-reactivity data. If a specific interferent is suspected, perform a cross-reactivity test[2].• Sample Purification: Implement a purification step like HPLC or solid-phase extraction (SPE) before the immunoassay to separate 11-KT from interfering steroids[1]. |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common ELISA issues.
Caption: A logical workflow for troubleshooting common 11-KT ELISA issues.
Data Presentation: Immunoassay Cross-Reactivity
A primary challenge with 11-KT immunoassays is the cross-reactivity of the antibody with other structurally similar androgens, which can lead to an overestimation of the true concentration[1]. It is crucial to consult the technical datasheet for the specific kit being used. The data below is compiled from various sources and serves as an example.
| Steroid | Kit 1 Cross-Reactivity (%)[1] | Kit 2 Cross-Reactivity (%)[1] | Kit 3 Cross-Reactivity (%)[12] |
| This compound | 100 | 100 | 100 |
| Adrenosterone | 2.9 | - | - |
| 11-Ketoandrostenedione | - | 1.70 | - |
| Testosterone | <0.01 | 2.03 | <0.1 |
| Dihydrotestosterone | - | - | 6.9 |
| Dehydroandrosterone (DHEA) | - | 1.48 (unspecified) | - |
| Androstenedione | - | - | <0.1 |
| Androsterone | <0.01 | 0.08 | 0.52 |
| Epiandrosterone | - | 0.12 | - |
| Progesterone | - | 0.24 | - |
| Cortisol | - | - | <0.1 |
Note: "-" indicates data was not reported in the cited source.
Visualizing Cross-Reactivity
The structural similarity between 11-KT and other androgens is the root cause of antibody cross-reactivity.
Caption: How structural similarity leads to antibody cross-reactivity.
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS/MS Analysis
This protocol outlines a typical workflow for preparing serum or urine for 11-KT quantification by LC-MS/MS.
-
Sample Collection & Pre-treatment:
-
Hydrolysis (for Urine):
-
Since 11-KT in urine is mainly conjugated (glucuronides/sulfates), an enzymatic hydrolysis step is required to liberate the free steroid[13].
-
To 1 mL of urine supernatant, add buffer (e.g., phosphate (B84403) buffer, pH 7.0) and β-glucuronidase enzyme[13].
-
Incubate at 50-55°C for 2-4 hours[13].
-
-
Extraction (SPE or LLE):
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18).
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute 11-KT with an organic solvent like methanol[13].
-
-
Liquid-Liquid Extraction (LLE):
-
-
Evaporation and Reconstitution:
-
Analysis:
-
The reconstituted sample is now ready for injection into the LC-MS/MS system.
-
Protocol 2: General Competitive ELISA Procedure
This protocol provides a general overview of the steps involved in a typical 11-KT competitive ELISA. Specific volumes, incubation times, and reagents will vary by manufacturer. Always follow the specific kit manual[5][9].
-
Reagent Preparation:
-
Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate[9].
-
Add the 11-KT conjugate (e.g., 11-KT-HRP) to each well[15].
-
Add the anti-11-KT antibody to each well. This initiates the competition between the 11-KT in the sample and the 11-KT conjugate for binding to the limited antibody sites[5][16].
-
Incubate the plate, often for 2 hours at room temperature, sometimes with shaking[5][9].
-
-
Washing:
-
Aspirate the solution from the wells and wash the plate multiple times (e.g., 4 times) with 1X Wash Buffer to remove all unbound components[9].
-
-
Signal Development:
-
Stopping the Reaction & Reading:
-
Calculation:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. mybiosource.com [mybiosource.com]
- 16. This compound Competitive ELISA Kit (EIA11K) - Invitrogen [thermofisher.com]
- 17. 11-KT( 11-keto Testosterone) ELISA Kit – AFG Scientific [afgsci.com]
Technical Support Center: Assessing the Stability of 11-Ketotestosterone in Frozen Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance and answers to frequently asked questions (FAQs) regarding the stability of 11-Ketotestosterone (B164220) (11-KT) in frozen biological samples. Proper sample handling and storage are paramount for obtaining accurate and reproducible results in research, clinical, and drug development settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperatures for short-term and long-term storage of frozen samples for this compound analysis?
A1: For short- to mid-term storage, samples should be kept at -20°C. For long-term preservation, storage at -80°C is strongly recommended to ensure the integrity of the analyte.[1][2] While this compound has shown stability for at least 441 days at -20°C, storage at -80°C is considered best practice for minimizing any potential degradation over extended periods.[1]
Q2: How many times can I freeze and thaw my samples without affecting this compound concentrations?
A2: Current data suggests that this compound is stable for at least six freeze-thaw cycles without significant degradation.[1] However, to minimize any potential variability, it is best practice to aliquot samples into smaller, single-use volumes after initial processing to avoid repeated thawing of the entire sample.
Q3: Does it matter if I use serum or plasma for this compound measurement?
A3: Both serum and plasma are suitable matrices for this compound analysis. Plasma is collected using anticoagulants such as EDTA or heparin.[1] The choice between serum and plasma may depend on the specific assay and other analytes being measured from the same sample. Consistency in sample type across a study is crucial.
Q4: What is the most critical pre-analytical factor to consider when collecting blood samples for this compound analysis?
A4: The most critical factor is the timely separation of serum or plasma from whole blood. Studies have demonstrated a significant in-vitro increase in this compound concentrations in unseparated serum samples stored at room temperature.[3][4] A notable increase can be observed in as little as two hours, with an average rise of 26% after eight hours.[3][4] This is believed to be due to continued enzymatic activity in red blood cells. Therefore, it is imperative to process blood samples as quickly as possible, ideally within two hours of collection.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Action & Recommendation |
| Higher than expected this compound levels | Delayed sample processing: Continued enzymatic activity in unseparated blood cells can lead to an artificial increase in 11-KT concentrations.[3][4] | Action: Review your sample collection and processing workflow. Ensure that blood is centrifuged and the serum or plasma is separated from the cellular components within two hours of collection. Recommendation: For future collections, establish and adhere to a strict protocol for immediate sample processing. If a delay is unavoidable, keep the whole blood sample on ice to minimize enzymatic activity. |
| Sample contamination | Action: Verify that all collection and processing materials are sterile and free from any hormonal contaminants. Recommendation: Use dedicated, hormone-free labware for sample handling. | |
| Lower than expected this compound levels | Improper storage: Long-term storage at temperatures above -20°C can lead to degradation of the analyte.[1] | Action: Confirm the storage temperature of your samples. Recommendation: Always use a calibrated thermometer to monitor freezer temperatures. For long-term studies, a freezer with an alarm system is advisable. |
| Sample degradation due to multiple freeze-thaw cycles | Action: Review the handling history of your samples to determine the number of freeze-thaw cycles they have undergone. Recommendation: Aliquot samples into single-use volumes upon initial processing to avoid repeated freeze-thaw cycles. | |
| Poor reproducibility of results | Inconsistent sample handling: Variations in collection, processing, or storage protocols between samples can introduce significant variability. | Action: Conduct a thorough review of your standard operating procedures (SOPs) for sample handling. Recommendation: Ensure all personnel are trained on and strictly adhere to the established SOPs. Maintain detailed records of sample handling for each specimen. |
| Use of hemolyzed samples | Action: Visually inspect samples for any signs of hemolysis (pink or red discoloration). Recommendation: It is strongly advised to avoid using hemolyzed samples. Hemolysis can release interfering substances from red blood cells, potentially leading to inaccurate results in both immunoassays and LC-MS/MS-based methods.[2] |
Data on this compound Stability
Table 1: Recommended Storage Conditions for this compound in Biological Samples
| Biological Matrix | Short-Term Storage | Long-Term Storage | Freeze-Thaw Stability |
| Serum/Plasma | 2-8°C for up to 14 days | ≤ -20°C for at least 441 days; -80°C is preferable for extended long-term storage | Stable for at least 6 cycles |
| Urine | ≤ -20°C | ≤ -20°C (Specific long-term stability data is limited) | Avoid repeated freeze-thaw cycles |
| Saliva | ≤ -20°C | ≤ -20°C (Specific long-term stability data is limited) | Avoid repeated freeze-thaw cycles |
| Fecal Extracts | ≤ -20°C after extraction | ≤ -20°C (Specific long-term stability data is limited) | Avoid repeated freeze-thaw cycles |
Data compiled from multiple sources. While specific quantitative data for long-term stability at -80°C is not extensively published, it is the universally recommended temperature for ensuring analyte integrity over many years.
Experimental Protocols
Protocol 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of this compound due to its high specificity and sensitivity.
-
Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of serum or plasma, add an internal standard (e.g., deuterated 11-KT).
-
Add 250 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
For enhanced cleanup and sensitivity, the extract can be further purified using solid-phase extraction (SPE).
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into an LC system.
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase typically consisting of water with 0.1% formic acid (Solvent A) and methanol (B129727) or acetonitrile with 0.1% formic acid (Solvent B).
-
-
Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of this compound in the samples based on the standard curve.
-
Protocol 2: Quantification of this compound by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a common high-throughput method for quantifying this compound. The following is a generalized protocol for a competitive ELISA.
-
Sample Preparation:
-
For serum or plasma, an extraction step with an organic solvent like diethyl ether or ethyl acetate (B1210297) is often recommended to remove interfering substances.
-
Evaporate the solvent and reconstitute the extract in the provided assay buffer.
-
For urine or saliva samples, dilution with the assay buffer may be sufficient.
-
-
Assay Procedure:
-
Prepare a standard curve by performing serial dilutions of the this compound standard.
-
Add standards and prepared samples to the wells of the antibody-coated microplate.
-
Add the this compound conjugate (e.g., HRP-linked) to each well.
-
Add the specific anti-11-KT antibody to initiate the competitive binding reaction.
-
Incubate the plate, typically for 1-2 hours at room temperature.
-
Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Add the substrate solution (e.g., TMB) and incubate until color develops. The intensity of the color is inversely proportional to the amount of 11-KT in the sample.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.
-
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. The validation of a commercial enzyme-linked immunosorbent assay and the effect of freeze-thaw cycles of serum on the stability of cortisol and testosterone concentrations in Aceh cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
minimizing inter-assay variability in 11-Ketotestosterone measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize inter-assay variability in 11-Ketotestosterone (B164220) (11-KT) measurements.
Troubleshooting Guide
High inter-assay variability can compromise the reliability of your results. This guide addresses common issues encountered during this compound quantification using both ELISA and LC-MS/MS methods.
High Inter-Assay Variability
Question: We are observing significant variability in our this compound measurements between different assay runs. What are the potential causes and solutions?
Answer: High inter-assay variability, often indicated by a high coefficient of variation (CV), can stem from several factors throughout the experimental workflow. Below is a systematic approach to identify and address these issues.
Potential Causes and Solutions
| Category | Potential Cause | Recommended Solution |
| Sample Handling & Preparation | Delayed processing of blood samples. | Separate serum or plasma from blood cells within 2 hours of collection.[1][2] For long-term storage, aliquot samples and freeze them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1][2] |
| Sample contamination. | Use hormone-free collection materials. For saliva samples, ensure no contact with topical hormone creams before collection.[1] | |
| Inconsistent sample extraction. | If using sample extraction (recommended for many ELISAs), ensure the protocol is followed precisely for each sample and each assay run.[1][3] | |
| Reagents & Equipment | Inconsistent pipetting technique. | Use calibrated pipettes and ensure consistent, accurate pipetting.[2] |
| Reagents not at room temperature. | Allow all reagents and samples to equilibrate to room temperature for at least 30 minutes before use.[1] | |
| Expired or improperly stored reagents. | Always check the expiration dates of your assay kits and components.[1] Ensure all components are stored at the recommended temperatures.[1] | |
| Assay Procedure | Variation in incubation times or temperatures between assays. | Use a calibrated timer for all incubation steps and ensure the incubator maintains a stable temperature.[2] |
| Changes in laboratory environment. | Maintain a stable laboratory environment, as fluctuations in temperature and humidity can affect assay performance.[2] | |
| Data Analysis | Inconsistent standard curve preparation. | Prepare fresh standard dilutions for each assay to ensure accuracy.[2] |
Troubleshooting Workflow for High Inter-Assay Variability
The following diagram outlines a logical workflow for troubleshooting high inter-assay variability.
Caption: A step-by-step workflow for diagnosing and resolving high inter-assay variability.
Frequently Asked Questions (FAQs)
Sample Collection and Handling
Q1: What are the best practices for collecting and storing samples for this compound analysis?
A1: Proper sample handling is crucial for accurate 11-KT measurements. For serum or plasma, blood should be collected in a vacutainer tube and separated from blood cells within 2 hours of collection to prevent a significant increase in 11-KT concentrations.[1][4][5][6] Grossly hemolyzed or lipemic samples should be avoided as they can interfere with the assay.[1][7] For long-term storage, it is recommended to aliquot samples and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2]
Q2: Is sample extraction necessary for serum and plasma samples?
A2: For many immunoassay (ELISA) analyses, extraction of serum and plasma with a solvent like diethyl ether or ethyl acetate (B1210297) is often recommended to remove substances that may interfere with the assay.[1][3] To determine if extraction is necessary for your specific samples and ELISA kit, you can run serial dilutions of a sample. If the calculated concentrations from different dilutions show good correlation (e.g., differ by 20% or less), purification may not be required.[8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods typically include an extraction step as part of the sample preparation process.[1]
Assay Performance and Validation
Q3: What are typical intra- and inter-assay precision values for this compound assays?
A3: The acceptable precision depends on the assay type and the laboratory's specific requirements. However, here are some typical performance characteristics for 11-KT assays that can serve as a benchmark.
Table 1: Inter- and Intra-Assay Precision for an 11-KT LC-MS/MS Method
| Analyte | Concentration Level | Intra-Assay CV (%) | Inter-Assay CV (%) |
| This compound | Low | 15% | 13% |
| Medium | 9% | 10% | |
| High | 10% | 11% | |
| Data adapted from a representative LC-MS/MS method.[2] |
Table 2: Intra- and Inter-Assay Precision for an 11-KT ELISA Kit
| Dose (pg/ml) | Intra-assay Variation (%CV) | Inter-assay Variation (%CV) |
| 100 | 19.2 | 7.9 |
| 50 | 13.5 | 6.9 |
| 25 | 11.0 | 4.1 |
| 12.5 | 13.4 | 7.7 |
| 6.25 | 9.8 | 8.2 |
| 3.13 | 12.2 | 12.3 |
| 1.56 | 13.6 | 9.9 |
| 0.78 | 16.8 | 44.1 |
| Data from a commercially available ELISA kit, representing the variation in concentration.[8] |
Q4: How do I choose between an ELISA and an LC-MS/MS assay for this compound measurement?
A4: The choice of assay depends on your specific research needs, including required specificity, sensitivity, sample throughput, and budget. LC-MS/MS is generally considered the gold standard for steroid quantification due to its higher specificity and accuracy, as it separates 11-KT from other structurally similar steroids, reducing the risk of cross-reactivity that can be an issue with ELISAs.[2][9] However, ELISAs are often more cost-effective and have a higher throughput.[3]
Table 3: Comparison of ELISA and LC-MS/MS for 11-KT Measurement
| Feature | ELISA | LC-MS/MS |
| Principle | Antigen-antibody reaction | Mass-to-charge ratio separation and detection |
| Specificity | Moderate to high (potential for cross-reactivity) | Very high |
| Sensitivity | High (pg/mL to ng/mL range) | Very high (pg/mL to ng/mL range) |
| Accuracy | Good (can be affected by matrix effects and cross-reactivity) | Excellent |
| Precision | Good (CVs typically <15%) | Excellent (CVs typically <10%) |
| Throughput | High | Lower |
| Cost per Sample | Lower | Higher |
| Expertise Required | Moderate | High |
| Adapted from a head-to-head comparison of the two methods.[3] |
Experimental Protocols
Generalized this compound ELISA Protocol (Competitive Assay)
This protocol is a general representation based on commercially available kits. Always refer to your specific kit's manual for detailed instructions.
-
Sample Preparation:
-
Assay Procedure:
-
Add standards, controls, and prepared samples to the wells of the microplate pre-coated with an anti-11-KT antibody.
-
Add the 11-KT conjugate (e.g., 11-KT-horseradish peroxidase) to each well.
-
Incubate the plate according to the kit's instructions to allow for competitive binding.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[1]
-
Add the substrate solution (e.g., TMB) to each well and incubate for color development.[10]
-
Stop the reaction with the provided stop solution.[10]
-
-
Data Analysis:
-
Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[3]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 11-KT in your samples by interpolating their absorbance values from the standard curve.[3]
-
Generalized this compound LC-MS/MS Protocol
This protocol is based on published methods and should be optimized for your specific instrumentation and sample type.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw frozen plasma or serum samples on ice.
-
Spike the samples with an internal standard (e.g., deuterated 11-KT).[11]
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water.[11]
-
Load the sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove interfering substances.[11]
-
Elute the androgens with a suitable organic solvent (e.g., ethyl acetate).[11]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[11]
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50% methanol in water).[11]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an HPLC or UHPLC system equipped with a suitable column (e.g., C18 reversed-phase).[11]
-
Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid) to separate the analytes.[11]
-
Detect 11-KT and the internal standard using a triple quadrupole mass spectrometer in positive ion mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[11]
-
-
Data Analysis:
Sample Preparation Workflow for LC-MS/MS
Caption: A typical workflow for preparing plasma or serum samples for 11-KT analysis by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and this compound LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. labcorp.com [labcorp.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
refining protocols for consistent 11-Ketotestosterone experimental results
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable 11-Ketotestosterone (11-KT) experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for biological samples for 11-KT analysis?
A1: Proper sample storage is critical for accurate 11-KT measurement. Conditions vary by sample type and storage duration. Avoid repeated freeze-thaw cycles for all sample types.[1][2] Aliquoting samples into smaller volumes after initial processing is recommended to prevent repeated thawing of the entire sample.[1]
| Biological Matrix | Short-Term Storage | Long-Term Storage | Freeze-Thaw Stability |
| Serum/Plasma | Refrigerated (2-8°C) for up to 14 days.[1] | Frozen (≤ -20°C) for at least 441 days.[1] | Stable for at least 6 freeze-thaw cycles.[1] |
| Urine | Frozen (≤ -20°C).[1] | Frozen (≤ -20°C).[1] | Avoid repeated freeze-thaw cycles.[1] |
| Saliva | Frozen (≤ -20°C).[1] | Frozen (≤ -20°C).[1] | Avoid repeated freeze-thaw cycles.[1] |
| Fecal Extracts | Frozen (≤ -20°C) after extraction.[1] | Frozen (≤ -20°C).[1] | Avoid repeated freeze-thaw cycles.[1] |
Q2: What is the most critical pre-analytical factor affecting 11-KT stability in blood samples?
A2: The most critical factor is the delay in separating serum or plasma from whole blood. A significant in-vitro increase in 11-KT concentrations can be observed in unseparated serum samples stored at room temperature in as little as 2 hours, with an average rise of 26% after 8 hours.[1] This is likely due to continued enzymatic activity in red blood cells. Therefore, it is imperative to process blood samples as quickly as possible.[1]
Q3: Is it acceptable to use hemolyzed samples for 11-KT analysis?
A3: It is strongly recommended to avoid using hemolyzed samples.[1] Hemolysis, the rupture of red blood cells, can release intracellular components that may interfere with both immunoassay and LC-MS/MS-based methods, potentially leading to inaccurate results.[1]
Q4: Which analytical method is preferred for 11-KT quantification?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for steroid analysis due to its high specificity, sensitivity, and accuracy compared to traditional immunoassays like ELISA.[1][3] While ELISAs are available, they may be subject to cross-reactivity with other structurally similar steroids.[1]
Q5: Why is it difficult to differentiate this compound from its isomers using only a mass spectrometer?
A5: Mass spectrometry (MS) separates molecules based on their mass-to-charge ratio (m/z). Structural isomers have the same molecular weight and elemental composition, making them often indistinguishable by MS or even tandem MS/MS alone, as they can produce very similar fragmentation patterns.[4] Therefore, a separation technique like liquid chromatography (LC) or gas chromatography (GC) is required before mass analysis.[4]
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
This section addresses common issues encountered during this compound ELISA assays.
Problem 1: Poor Standard Curve Fit (Low R² Value)
A low coefficient of determination (R²) indicates that the data points do not fit the regression model well, which can lead to inaccurate sample concentration calculations.[5]
| Possible Cause | Solution |
| Improper Standard Dilution | Ensure serial dilutions are performed correctly. Use fresh, calibrated pipettes and change tips for each dilution to prevent carryover. Prepare standards in glass or plastic tubes.[2][5] |
| Inaccurate Pipetting | Verify pipette calibration. Ensure there are no air bubbles when aspirating or dispensing liquids.[5] |
| Incorrect Incubation Times or Temperatures | Strictly adhere to the incubation times and temperatures specified in the kit protocol. Allow all reagents to reach room temperature before use.[5] |
| Contaminated Reagents | Use fresh, properly stored reagents. Avoid cross-contamination between wells.[5] |
| Expired Kit or Reagents | Check the expiration date on the kit and individual components. Do not use expired reagents.[5] |
| Incorrect Curve Fitting Model | Use a four-parameter logistic (4-PL) curve fit, as this model generally provides the best fit for competitive ELISA data.[6] |
Problem 2: High Background Signal
High background is characterized by high optical density (OD) readings in the blank or zero standard wells.[5]
| Possible Cause | Solution |
| Insufficient Washing | Increase the number of wash steps or the soaking time during washes to remove all unbound reagents. Ensure complete aspiration of wash buffer after each step.[5] |
| Contaminated Wash Buffer | Prepare fresh wash buffer according to the protocol using deionized or distilled water.[5] |
| Prolonged Incubation Times | Adhere strictly to the incubation times specified in the protocol.[6] |
| Substrate Exposure to Light | TMB substrate is light-sensitive. Keep the substrate solution and the plate in the dark during incubation.[6] |
Problem 3: Low Signal Across the Plate
This issue is indicated by low OD values across the entire plate, including the standards.[6]
| Possible Cause | Solution |
| Inactive Reagents (Expired or Improperly Stored) | Verify the expiration date and storage conditions of all kit components. Avoid repeated freeze-thaw cycles.[6] |
| Incorrect Reagent Preparation | Double-check all dilution calculations for antibodies, conjugates, and standards. Ensure all components are added in the correct order. |
| Reagent Omission | Systematically review the assay steps to ensure no reagents were accidentally omitted.[6] |
| Inhibition of HRP Enzyme | Ensure that buffers used for sample preparation are free of sodium azide, as it can inhibit the HRP enzyme.[5][6] |
Problem 4: High Variability Between Replicate Wells
High variability between replicate wells leads to unreliable results.[5]
| Possible Cause | Solution |
| Inaccurate Pipetting | Use calibrated pipettes and be consistent with your pipetting technique. Ensure tips are firmly seated.[5] |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the plate. Gently tap the plate after adding reagents to ensure proper mixing.[5][6] |
| Temperature Gradients (Edge Effects) | Allow the plate to equilibrate to room temperature before adding reagents. Use a plate sealer during incubations.[5][6] |
| Inconsistent Timing | Maintain a consistent timing sequence for adding reagents and reading the plate.[5] |
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
This section provides troubleshooting for common issues in 11-KT analysis using LC-MS/MS.
Problem: Co-elution of this compound with Isomers
Your 11-KT and an isomeric interferent are appearing as a single peak in your chromatogram.[4]
| Troubleshooting Step | Action |
| Optimize LC Gradient | Decrease the gradient slope (make it shallower) and/or switch the organic modifier (e.g., from acetonitrile (B52724) to methanol).[4] |
| Adjust Column Temperature | Systematically vary the column temperature (e.g., 30°C, 40°C, 50°C), as small changes can significantly impact selectivity.[4] |
| Consider Advanced Techniques | If optimization of the LC method is insufficient, consider derivatization to "amplify" structural differences or use ion mobility spectrometry (IMS) for an additional separation dimension.[4] |
Experimental Protocols
Sample Preparation for Urine Analysis
Urinary 11-KT is primarily found as glucuronide and sulfate (B86663) conjugates, requiring a hydrolysis step before extraction and analysis.[7]
Protocol 1: Enzymatic Hydrolysis
-
Centrifuge the urine sample at 1000 x g for 10 minutes to remove particulate matter.[7]
-
To 1 mL of the supernatant, add 1 mL of phosphate (B84403) buffer (pH 7.0).[7]
-
Spike the sample with an appropriate internal standard.[7]
-
Add 50 µL of β-glucuronidase solution. The exact amount and type of enzyme may require optimization.[7]
-
Incubate the mixture at 50-55°C for 2 to 4 hours.[7]
-
After incubation, cool the samples on ice before proceeding to the extraction step.[7]
Protocol 2: Solid-Phase Extraction (SPE)
SPE is used to clean up the sample and concentrate the analyte.[7]
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water. Do not allow the cartridge to dry out.[7]
-
Sample Loading: Load the pre-treated and hydrolyzed urine sample onto the conditioned SPE cartridge.[7]
-
Washing: Wash the cartridge with 3 mL of water to remove interfering polar compounds.[7]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.[7]
-
Elution: Elute the this compound with 3 mL of methanol or another suitable organic solvent.[7]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.[7]
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is an alternative to SPE for extraction.[7]
-
Following enzymatic hydrolysis, add 5 mL of tert-Butyl methyl ether (TBME) to the sample in a glass tube.[7]
-
Vortex the mixture vigorously for 1 minute.[7]
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.[7]
-
Carefully transfer the upper organic layer to a clean tube.[7]
-
Repeat the extraction process for improved recovery.[7]
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.[7]
General ELISA Protocol for this compound
This is a typical competitive ELISA protocol. Specific details may vary between commercial kits.[8]
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting the 11-KT standard. Dilute or use extracted samples as determined in your validation.[8]
-
Plate Loading: Pipette standards and samples into the appropriate wells of the antibody-coated microtiter plate.[8]
-
Competitive Reaction: Add the 11-KT-peroxidase conjugate and the polyclonal antibody to 11-KT to each well. Incubate for a specified time (e.g., 2 hours) at room temperature, often with shaking.[8]
-
Washing: Thoroughly aspirate the solution and wash wells multiple times (e.g., 4 times) with 300 μL of 1X Wash Buffer.[2]
-
Add Chromogen: Add 100 µL of TMB Substrate to each well. Incubate for 30 minutes at room temperature without shaking. The solution will turn blue.[2]
-
Add Stop Solution: Add 50 µL of Stop Solution to each well. The solution will change from blue to yellow.[2]
-
Read Absorbance: Read the absorbance at 450 nm within 10 minutes of adding the Stop Solution.[2]
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for inconsistent results.
Caption: this compound signaling pathway.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
common pitfalls in interpreting 11-Ketotestosterone research data
Welcome to the Technical Support Center for 11-Ketotestosterone (B164220) (11-KT) Research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the analysis and interpretation of 11-KT data.
Section 1: Analytical & Measurement Issues
This section addresses common problems related to the quantification of 11-KT in biological samples.
FAQ 1: My 11-KT concentrations seem unexpectedly high when using an ELISA kit. What could be the cause?
Answer:
Unexpectedly high 11-KT levels measured by immunoassay are often due to antibody cross-reactivity with other structurally similar steroids present in the sample.[1] This can lead to an overestimation of the true 11-KT concentration.[1]
Troubleshooting Steps:
-
Review Kit Specificity: Carefully check the cross-reactivity data provided in the technical datasheet for your specific ELISA kit.[1] Pay close attention to steroids known to be in your samples.
-
Sample Purification: For samples with suspected interference, consider adding a purification step, such as high-performance liquid chromatography (HPLC), before performing the ELISA to isolate 11-KT.[1]
-
Method Validation: If significant cross-reactivity is suspected, it is crucial to validate the results with a more specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] LC-MS/MS is considered the gold standard for steroid analysis due to its high specificity and accuracy.[3]
Data Presentation: Comparison of Assay Methods
The choice between ELISA and LC-MS/MS involves a trade-off between throughput, cost, and analytical specificity.[2]
| Feature | ELISA (Immunoassay) | LC-MS/MS (Mass Spectrometry) |
| Specificity | Lower; prone to cross-reactivity with similar steroids.[1] | High; distinguishes between structurally similar compounds.[2] |
| Sensitivity | Varies by kit; can be very sensitive. | Generally high sensitivity. |
| Accuracy | Can be compromised by interferences.[1] | High accuracy; considered the gold standard. |
| Throughput | High; suitable for screening many samples.[2] | Lower; more time-consuming per sample. |
| Cost | Relatively low cost per sample.[2] | Higher initial instrument cost and cost per sample. |
| Sample Prep | May require solvent extraction.[2][4] | Requires extraction and sometimes derivatization.[2][3] |
FAQ 2: My 11-KT measurements are inconsistent across different blood samples collected at different times. Why?
Answer:
Inconsistent 11-KT levels can result from pre-analytical sample handling issues. Studies have shown that 11-KT concentrations can artificially increase in-vitro if serum or plasma is not separated from blood cells promptly.[5][6] One study observed an average increase of 26% within the first 8 hours when whole blood was stored at room temperature.[5][6]
Troubleshooting Steps:
-
Standardize Collection: Ensure a consistent protocol for all blood sample collection.
-
Prompt Processing: Separate serum or plasma from blood cells within 2 hours of collection to prevent the conversion of 11-KT precursors.[3][7]
-
Proper Storage: Immediately after separation, samples should be stored at -80°C until analysis to ensure stability.[3]
Experimental Workflow: Blood Sample Handling
Caption: Recommended workflow for blood sample collection and processing for 11-KT analysis.
Section 2: Data Interpretation & Biological Context
This section focuses on challenges related to interpreting the biological significance of 11-KT data.
FAQ 3: I am studying a non-fish species. How does the biological role of 11-KT differ from that in teleost fish?
Answer:
While 11-KT is famously the primary androgen in many teleost fish, its origin and role differ significantly in other vertebrates.[8] Misinterpreting its function based solely on fish models is a common pitfall.
-
Teleost Fish: 11-KT is the main androgen, primarily produced in the gonads, and is responsible for male secondary sexual characteristics and reproductive behaviors.[8]
-
Humans & Primates: 11-KT is mainly of adrenal origin.[8] Circulating levels are surprisingly similar between males and females. In women, 11-KT concentrations can be comparable to or even higher than testosterone (B1683101).[8] It is also a dominant androgen during adrenarche in children.[8]
-
Rodents: Common lab animals like rats and mice do not produce significant amounts of 11-oxygenated androgens, making them poor models for studying its direct physiological effects.[8]
Data Presentation: Typical Circulating 11-KT Concentrations
| Species/Group | Typical Concentration | Notes |
| Teleost Fish (males) | Can range from <1 to >40 ng/mL (or pg/mg protein in plasma) depending on reproductive state.[9] | Highly variable with reproductive cycle. |
| Human (Women) | Levels can be similar to testosterone.[8][10] | Primarily from adrenal glands.[8] |
| Human (Men) | Levels are similar to those in women.[8][10] | Primarily from adrenal glands.[8] |
| CRPC Patients | Median 0.39 nmol/L (Range: 0.03–2.39 nmol/L).[11] | Can be the most abundant active androgen.[11] |
FAQ 4: How potent is 11-KT at the androgen receptor (AR) compared to Testosterone (T) and Dihydrotestosterone (DHT)?
Answer:
11-KT is a potent agonist of the human androgen receptor, with activity and binding affinity comparable to testosterone and DHT.[8][12] It follows the classical androgen signaling pathway.[8] A key difference is that 11-KT is non-aromatizable, meaning it cannot be converted to estrogens, unlike testosterone.[13]
Data Presentation: Androgen Receptor Binding & Activation
| Compound | Binding Affinity (Ki, nM) vs. Human AR | Potency (EC50, nmol/L) in Transactivation Assay |
| This compound (11-KT) | 80.8[12] | ~0.74 - 1.0[8] |
| 11-Ketodihydrotestosterone (11KDHT) | 20.4[12] | ~1.3[8] |
| Testosterone (T) | 34.3[12] | ~0.22[8] |
| Dihydrotestosterone (DHT) | 22.7[12] | - |
Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively. Data is compiled from different cellular systems and should be used for relative comparison.[8][12]
Signaling Pathway: Classical Androgen Action
Caption: The classical signaling pathway for androgens like 11-KT, T, and DHT.[8]
Section 3: Experimental Protocols
This section provides generalized protocols as a starting point for experimental design. Note: Always refer to your specific kit manufacturer's instructions or published, validated methods.
Protocol 1: Generalized LC-MS/MS Quantification of 11-KT in Human Plasma/Serum
This protocol is synthesized from common practices in the literature.[3][11]
-
Sample Preparation:
-
To 400 µL of plasma, add an appropriate internal standard (e.g., a stable isotope-labeled 11-KT).[3][11]
-
Perform liquid-liquid extraction with a non-polar organic solvent (e.g., hexane-ethyl acetate (B1210297) mixture).[3]
-
Vortex thoroughly, then centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.[3]
-
Reconstitute the dried extract in a suitable mobile phase for injection.[3]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase UPLC column (e.g., HSS T3 or equivalent) for separation.[11]
-
Mobile Phase: Employ a water-methanol or similar gradient system, often containing 0.1% formic acid.[3]
-
Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[2][3]
-
Quantification: Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for 11-KT and the internal standard to ensure specificity and accuracy.[3][14]
-
Protocol 2: Generalized ELISA Protocol for 11-KT
This protocol is based on typical competitive ELISA procedures.[2][15]
-
Sample Preparation:
-
Assay Procedure:
-
Prepare a standard curve by serially diluting the 11-KT standard provided in the kit.
-
Add standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Add the 11-KT enzyme conjugate (e.g., HRP-conjugate) and the primary 11-KT antibody to each well to initiate the competitive binding reaction.[15]
-
Incubate the plate (e.g., 1-2 hours at room temperature with shaking).[2][15]
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) and incubate to allow for color development.[2][16] The intensity of the color is inversely proportional to the amount of 11-KT in the sample.[17][18]
-
Add a stop solution to terminate the reaction and read the absorbance on a microplate reader.[2][16]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the 11-KT concentration in your samples by interpolating their absorbance values from the standard curve.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arborassays.com [arborassays.com]
- 5. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound is the predominant active androgen in prostate cancer patients after castration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. arborassays.com [arborassays.com]
- 16. 11-KT( 11-keto Testosterone) ELISA Kit – AFG Scientific [afgsci.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. mybiosource.com [mybiosource.com]
Technical Support Center: Analysis of Low Concentration 11-Ketotestosterone Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with low concentrations of 11-Ketotestosterone (11-KT) in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when measuring low concentrations of this compound?
A1: The primary challenges include selecting an assay with sufficient sensitivity, minimizing sample degradation, preventing contamination, and avoiding matrix effects that can interfere with quantification. Proper sample collection, handling, and storage are critical to obtaining accurate results.[1][2]
Q2: Which analytical method is most suitable for quantifying low levels of 11-KT?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantifying 11-KT due to its high specificity and sensitivity.[3][4] However, commercially available Enzyme-Linked Immunosorbent Assays (ELISAs) can also be effective, provided they have a low detection limit and have been validated for the specific sample type.[3][5]
Q3: How should I store my samples to ensure the stability of 11-KT?
A3: For long-term storage, all sample types should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2] It is crucial to process blood samples promptly, separating serum or plasma from cells within two hours of collection to prevent an artificial increase in 11-KT concentrations.[2][6]
Q4: Is sample extraction necessary for all sample types?
A4: For immunoassays like ELISA, extraction of serum and plasma samples with an organic solvent is often recommended to remove interfering substances.[2][3] For LC-MS/MS analysis, an extraction step is a standard part of the sample preparation process to isolate and concentrate the steroids.[7]
Q5: What could cause unexpectedly high 11-KT levels in my samples?
A5: Unexpectedly high levels can result from delayed processing of blood samples, improper storage conditions, or cross-reactivity of the assay antibody with other structurally similar steroids.[1][8]
Q6: What should I do if my 11-KT concentrations are below the detection limit of the assay?
A6: If concentrations are too low, you can try to concentrate the sample using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7][9] Alternatively, you may need to switch to a more sensitive analytical method, such as a specialized ELISA kit with a lower detection limit or LC-MS/MS.[5][10]
Troubleshooting Guides
Issue 1: Low or No Signal Detected
| Possible Cause | Troubleshooting Step | Recommendation |
| Sample Degradation | Review sample collection, handling, and storage procedures. | Ensure samples are processed promptly and stored at ≤ -20°C. Avoid repeated freeze-thaw cycles by aliquoting samples.[1][2] |
| Inefficient Extraction | Evaluate the efficiency of your steroid extraction protocol. | Optimize the extraction method to ensure maximum recovery of 11-KT. Consider using a different solvent or a solid-phase extraction (SPE) method.[7][9] |
| Assay Insensitivity | Check the lower limit of detection (LOD) of your assay. | Select an ELISA kit with a lower detection limit or consider using LC-MS/MS for higher sensitivity.[4][5] |
| Inactive Reagents | Verify the expiration dates and storage conditions of all assay reagents. | Use fresh, properly stored reagents. Allow all reagents to come to room temperature before use.[2] |
Issue 2: High Background Signal in ELISA
| Possible Cause | Troubleshooting Step | Recommendation |
| Insufficient Washing | Review the plate washing steps in your ELISA protocol. | Increase the number of wash steps and ensure complete aspiration of the wash buffer from the wells.[7] |
| Substrate Contamination | Check for any discoloration or precipitation in the substrate solution. | Use fresh, uncontaminated substrate and protect it from light.[7] |
| Cross-Reactivity | Consult the ELISA kit datasheet for information on cross-reactivity with other steroids. | If cross-reactivity is suspected, purify the sample using techniques like LLE or SPE. Consider confirming results with LC-MS/MS.[7][8] |
Issue 3: Poor Reproducibility (High CV%)
| Possible Cause | Troubleshooting Step | Recommendation |
| Pipetting Inaccuracy | Review your pipetting technique and ensure your pipettes are calibrated. | Use calibrated pipettes with fresh tips for each sample and standard. Ensure consistent pipetting technique.[2] |
| Inconsistent Incubation | Check the consistency of incubation times and temperatures. | Use a timer to ensure uniform incubation periods for all plates and maintain a stable laboratory environment.[7] |
| Improper Mixing | Observe if there is uneven color development in the wells. | Gently tap the plate after adding reagents to ensure thorough mixing.[7] |
Data Presentation
Comparison of this compound ELISA Kits
| Kit/Manufacturer | Sensitivity (Lower Limit of Detection) | Assay Range | Sample Type(s) |
| Invitrogen Competitive ELISA (EIA11K) | 1.85 pg/mL[5] | 8.2-2000 pg/mL[5] | Fecal extract, plasma, serum, urine[5] |
| Krishgen Biosystems GENLISA™ ELISA | < 0.047 ng/mL[11] | Not specified, highest standard is 8 ng/mL[11] | Serum, plasma, cell culture supernatant[11] |
| Cayman Chemical ELISA Kit (11-KT EIA Kit) | 1.3 pg/mL (80% B/B0)[12] | 0.78-100 pg/mL[12] | Plasma and other sample matrices[13] |
| AFG Scientific ELISA Kit | 15.29 pg/mL[14] | Not specified | Serum, plasma, and other biological fluids[14] |
| ELK Biotechnology ELISA Kit | 44.42 pg/mL[15] | 156.25-10000 pg/mL[16] | Serum, plasma, and other biological fluids[16] |
| Arbor Assays DetectX® Immunoassay Kit | 1.85 pg/mL[17] | Not specified | Urine, extracted fecal, serum, and plasma[17] |
Experimental Protocols
Protocol 1: Generalized ELISA Protocol for 11-KT Quantification
-
Sample Preparation : For serum or plasma, perform a liquid-liquid extraction with a solvent like diethyl ether or ethyl acetate (B1210297) to remove interfering substances. Evaporate the solvent and reconstitute the extract in the assay buffer provided with the kit.[3][7]
-
Standard Curve Preparation : Prepare a serial dilution of the 11-KT standard to create a standard curve according to the kit manufacturer's instructions.[13]
-
Assay Procedure :
-
Add standards, controls, and prepared samples to the wells of the antibody-coated microplate.
-
Add the 11-KT conjugate (e.g., HRP-linked 11-KT) to the wells.
-
Incubate the plate as specified in the protocol, typically for 1-2 hours at room temperature, to allow for competitive binding.[3]
-
-
Washing : Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[7]
-
Substrate Addition and Incubation : Add the TMB substrate and incubate in the dark until color develops.[8]
-
Stopping the Reaction : Add the stop solution to each well.
-
Data Acquisition : Read the absorbance at 450 nm using a microplate reader.[11]
-
Data Analysis : Calculate the 11-KT concentration in the samples by comparing their absorbance to the standard curve.[11]
Protocol 2: Generalized LC-MS/MS Protocol for 11-KT Quantification in Serum/Plasma
-
Sample Preparation :
-
Internal Standard Addition : Add an appropriate internal standard (e.g., deuterated 11-KT) to the serum or plasma sample.[3]
-
Protein Precipitation : Precipitate proteins using a solvent like ice-cold acetonitrile.[1]
-
Extraction : Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the steroids.[7]
-
Evaporation and Reconstitution : Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.[1]
-
-
Chromatographic Separation :
-
Inject the reconstituted sample into a liquid chromatography system.
-
Use a C18 reverse-phase column for separation.[1]
-
Employ a gradient elution with a mobile phase typically consisting of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile.[1]
-
-
Mass Spectrometric Detection :
-
Data Analysis : Integrate the peak areas for 11-KT and the internal standard. Calculate the concentration of 11-KT in the samples using a calibration curve generated from standards of known concentrations.[3]
Visualizations
Caption: General workflow for 11-KT analysis.
Caption: Troubleshooting logic for low 11-KT signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Competitive ELISA Kit (EIA11K) - Invitrogen [thermofisher.com]
- 6. labcorp.com [labcorp.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. krishgen.com [krishgen.com]
- 12. caymanchem.com [caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. 11-KT( 11-keto Testosterone) ELISA Kit – AFG Scientific [afgsci.com]
- 15. enteksci.com [enteksci.com]
- 16. 11-KT(11-keto Testosterone) ELISA Kit [elkbiotech.com]
- 17. arborassays.com [arborassays.com]
11-Ketotestosterone (11-KT) ELISA Kit: New Species Validation Support Center
Welcome to the technical support center for the validation of our 11-Ketotestosterone (11-KT) ELISA kit for use with a new, unvalidated species. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to validate the 11-KT ELISA kit for a new species?
A1: ELISA kits are developed and validated using specific sample types from a particular species. The antibodies in the kit are designed to recognize a specific analyte (11-KT) within a particular biological matrix (e.g., human serum). When using the kit with a new species, components in the sample matrix (like proteins, lipids, and other hormones) can interfere with the antibody-antigen binding, leading to inaccurate results.[1][2] Validation experiments such as parallelism, spike and recovery, and precision analysis are crucial to ensure that the kit can accurately quantify 11-KT in the new species' samples.[3][4]
Q2: What are the key validation experiments I need to perform?
A2: The three core validation experiments are:
-
Parallelism: This confirms that the endogenous 11-KT in your sample dilutes in the same way as the 11-KT standard provided in the kit. A lack of parallelism suggests matrix interference.[3][5][6]
-
Accuracy (Spike and Recovery): This experiment assesses whether the sample matrix is inhibiting or enhancing the detection of 11-KT. A known amount of 11-KT is "spiked" into the sample, and the percentage recovered is calculated.[1][4][7]
-
Precision: This evaluates the reproducibility of your results. It is divided into intra-assay precision (reproducibility within a single plate) and inter-assay precision (reproducibility between different plates and different days).[8][9]
Q3: What are acceptable percentage recovery and coefficient of variation (%CV) values?
A3: Generally, a spike and recovery percentage between 80-120% is considered acceptable.[1][10] For precision, the intra-assay %CV should ideally be less than 10%, and the inter-assay %CV should be less than 15-20%.[8][9][11] However, these ranges can vary depending on the specific requirements of your research.
Q4: Do I need to extract 11-KT from my samples before running the ELISA?
A4: For complex matrices like serum and plasma, extraction is highly recommended to remove interfering substances.[12] Common extraction methods use organic solvents. Failure to extract these samples can lead to significant matrix effects and inaccurate quantification.[12] Always refer to the kit's manual for recommended sample preparation procedures.[13]
Q5: What is a "matrix effect"?
A5: A matrix effect is the influence of components in the sample, other than the analyte of interest (11-KT), on the measurement of that analyte.[1] These components can interfere with the binding of the antibodies to 11-KT, leading to either an underestimation or overestimation of the true concentration.[2][10]
Troubleshooting Guides
This section addresses specific problems you may encounter during the validation of the 11-KT ELISA kit for a new species.
Problem 1: Poor Standard Curve (Low R² Value or Incorrect Shape)
-
Possible Causes & Solutions:
-
Improper Standard Dilution: Ensure you are performing serial dilutions correctly. Use calibrated pipettes and change tips for each dilution to prevent carryover.[14]
-
Inaccurate Pipetting: Verify pipette calibration. Avoid air bubbles when aspirating or dispensing liquids.[14][15]
-
Incorrect Incubation Times or Temperatures: Strictly adhere to the incubation times and temperatures specified in the kit protocol.[14]
-
Expired or Improperly Stored Reagents: Check the expiration dates on all kit components and ensure they have been stored at the recommended temperatures.[12][14]
-
Problem 2: High Background Signal
-
Possible Causes & Solutions:
-
Insufficient Washing: Increase the number of wash steps or the soaking time to remove all unbound reagents. Ensure complete aspiration of wash buffer after each step.[12][14]
-
Contaminated Reagents: Use fresh, properly stored reagents. Prepare fresh wash buffer for each assay.[14]
-
Substrate Exposure to Light: TMB substrate is light-sensitive. Keep the substrate solution and the plate in the dark during incubation.[12]
-
Problem 3: High Variability Between Replicate Wells (High %CV)
-
Possible Causes & Solutions:
-
Inaccurate Pipetting: Use calibrated pipettes and maintain a consistent pipetting technique. Ensure pipette tips are firmly seated.[14][15]
-
Inadequate Mixing: Thoroughly mix all reagents and samples before adding them to the plate. Gently tap the plate after adding reagents to ensure proper mixing in the wells.[14][15]
-
"Edge Effects": Temperature gradients across the plate can cause variability. Allow the plate to equilibrate to room temperature before adding reagents and use a plate sealer during incubations.[14][16]
-
Problem 4: Poor Spike and Recovery Results (<80% or >120%)
-
Possible Causes & Solutions:
-
Matrix Interference: This is a common issue when using a kit with a new species. The sample matrix may be inhibiting or enhancing the signal.
-
Solution: Try diluting your samples further in the assay buffer to reduce the concentration of interfering substances.[2] You may need to optimize the sample dilution factor.
-
-
Incorrect Spiking Concentration: Ensure the concentration of the spiked 11-KT is appropriate and falls within the linear range of the standard curve after being diluted in the sample.
-
Problem 5: Lack of Parallelism
-
Possible Causes & Solutions:
-
Matrix Effects: The components of the sample matrix are likely interfering with the antibody binding differently than the standard diluent.[3]
-
Solution: Optimize the sample dilution. If further dilution does not resolve the issue, you may need to consider a more rigorous sample extraction protocol to remove interfering substances.
-
-
Differences Between Endogenous and Standard Analyte: There may be subtle structural differences between the 11-KT in your new species and the recombinant standard provided in the kit, leading to different antibody binding affinities.[3]
-
Experimental Protocols & Data Presentation
Parallelism Assay
Objective: To determine if the endogenous 11-KT in the sample matrix dilutes linearly and parallel to the kit's standard curve.
Methodology:
-
Select a sample from the new species that is expected to have a high concentration of endogenous 11-KT.
-
Create a serial dilution series of this sample using the assay buffer provided in the kit (e.g., neat, 1:2, 1:4, 1:8, 1:16, etc.).
-
Run the serially diluted samples in the ELISA alongside the standard curve, following the kit's protocol.
-
Calculate the concentration of 11-KT for each dilution based on the standard curve.
-
Multiply the calculated concentration by the dilution factor to get the final concentration for each dilution.
-
Calculate the coefficient of variation (%CV) across the dilution series.
Data Presentation:
| Dilution Factor | Measured Concentration (pg/mL) | Corrected Concentration (pg/mL) |
| Neat (1:1) | X | X * 1 |
| 1:2 | Y | Y * 2 |
| 1:4 | Z | Z * 4 |
| 1:8 | A | A * 8 |
| %CV | Calculate %CV of Corrected Concentrations |
Interpretation: A low %CV (typically ≤20-30%) across the dilution series indicates parallelism.[17][18]
Accuracy (Spike and Recovery) Assay
Objective: To assess for matrix effects by measuring the recovery of a known amount of 11-KT added to the sample.
Methodology:
-
Select a sample from the new species.
-
Divide the sample into two aliquots: "Unspiked" and "Spiked".
-
Add a known concentration of the 11-KT standard to the "Spiked" aliquot. The final concentration should fall within the mid-range of the standard curve.
-
Add an equivalent volume of assay buffer to the "Unspiked" aliquot.
-
Run both the "Unspiked" and "Spiked" samples in the ELISA.
-
Calculate the concentration of 11-KT in both samples.
-
Calculate the percentage recovery using the following formula:
% Recovery = ([Spiked Sample Concentration] - [Unspiked Sample Concentration]) / [Known Spiked Concentration] * 100
Data Presentation:
| Sample ID | Unspiked Conc. (pg/mL) | Known Spiked Conc. (pg/mL) | Spiked Sample Conc. (pg/mL) | % Recovery |
| Sample 1 | ||||
| Sample 2 | ||||
| Sample 3 |
Interpretation: A recovery rate between 80-120% is generally considered acceptable and indicates that the matrix is not significantly interfering with the assay.[1][10]
Precision (Intra- and Inter-Assay) Assay
Objective: To determine the reproducibility of the assay.
Methodology:
-
Intra-Assay Precision:
-
Select three samples (low, medium, and high concentration) from the new species.
-
Run multiple replicates (e.g., 20) of each sample on a single ELISA plate.[9]
-
Calculate the mean, standard deviation (SD), and %CV for each sample. %CV = (SD / Mean) * 100
-
-
Inter-Assay Precision:
-
Select three samples (low, medium, and high concentration).
-
Run replicates of these samples on multiple plates, ideally on different days and by different operators.[9]
-
Calculate the mean, SD, and %CV for each sample across all plates.
-
Data Presentation:
Intra-Assay Precision
| Sample | N | Mean Conc. (pg/mL) | SD | %CV |
|---|---|---|---|---|
| Low | 20 | |||
| Medium | 20 |
| High | 20 | | | |
Inter-Assay Precision
| Sample | N (Plates) | Mean Conc. (pg/mL) | SD | %CV |
|---|---|---|---|---|
| Low | 3 | |||
| Medium | 3 |
| High | 3 | | | |
Interpretation: Acceptable precision is generally indicated by an intra-assay %CV < 10% and an inter-assay %CV < 15-20%.[8][9][11]
Visualized Workflows
Caption: Overall workflow for validating an 11-KT ELISA kit for a new species.
Caption: Experimental workflow for the parallelism assay.
Caption: Experimental workflow for the spike and recovery assay.
References
- 1. woongbee.com [woongbee.com]
- 2. Developing your own ELISA: Spike & Recovery Experiments - Behind the Bench [thermofisher.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. ELISA Kit Validation and Quality Testing | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 7. pblassaysci.com [pblassaysci.com]
- 8. cygnustechnologies.com [cygnustechnologies.com]
- 9. The precision analysis of Enzyme-linked immunosorbent assay kits - CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 10. biosensis.com [biosensis.com]
- 11. salimetrics.com [salimetrics.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. How to Improve Precision and Reproducibility for ELISA? [elabscience.com]
- 16. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 17. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biosensis.com [biosensis.com]
optimizing sample collection and storage for 11-Ketotestosterone analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing sample collection and storage for 11-Ketotestosterone (B164220) (11-KT) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for various biological samples for 11-KT analysis?
A1: Proper storage is critical for accurate 11-KT measurement. The ideal conditions vary depending on the sample type and the intended storage duration. For long-term storage, all sample types should be aliquoted and frozen at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[1] While serum and plasma might be stable for up to 14 days at room temperature or refrigerated, freezing is the recommended practice to maintain sample integrity.[1]
Q2: What is the most critical pre-analytical factor affecting 11-KT stability in blood samples?
A2: The most critical factor is the delay in separating serum or plasma from whole blood.[2] It is crucial to separate serum or plasma from blood cells within 2 hours of collection.[1][3][4][5][6][7][8] Delays can lead to a significant in-vitro increase in 11-KT concentrations, with a notable rise observed in as little as 2 hours and an average increase of 26% after 8 hours at room temperature.[2][9] This is likely due to ongoing enzymatic activity in red blood cells.[2]
Q3: Can I use hemolyzed or lipemic samples for 11-KT analysis?
A3: It is strongly advised to avoid using grossly hemolyzed or lipemic samples.[1][3] Hemolysis, the rupture of red blood cells, can release substances that may interfere with both immunoassays and LC-MS/MS-based methods, potentially leading to inaccurate results.[2] Similarly, lipemia can interfere with the assay and may result in sample rejection.[1][3]
Q4: How many freeze-thaw cycles can my samples withstand?
A4: While 11-KT is relatively stable through a few freeze-thaw cycles, it is best practice to avoid repeated cycling.[2] To prevent this, it is recommended to aliquot samples into smaller, single-use volumes upon initial processing.[1][2]
Q5: Is sample extraction always necessary for serum and plasma?
A5: For immunoassay (ELISA) analysis, extraction of serum and plasma samples with a solvent like diethyl ether or ethyl acetate (B1210297) is often recommended to remove interfering substances.[1][5][10] Some ELISA kits are not suitable for use with unextracted serum or plasma.[1][10] To determine if extraction is necessary, you can perform serial dilutions of a sample. If the calculated concentrations from different dilutions show good correlation (e.g., differ by 20% or less), purification may not be required.[1][11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) typically includes an extraction step as part of the standard sample preparation process.[1]
Q6: What are the best practices for urine sample collection?
A6: For the most accurate quantification that accounts for diurnal variations, a 24-hour urine collection is the most robust method.[1] If using single-point urine samples, it is advisable to normalize the 11-KT concentration to creatinine (B1669602) levels to account for differences in urine dilution.[1]
Q7: Which analytical method is preferred for 11-KT quantification?
A7: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the accurate and specific quantification of 11-KT and other steroids.[1][2][4] While ELISAs are available, they can be prone to cross-reactivity with other structurally similar steroids, which may affect the accuracy of the results.[2]
Troubleshooting Guides
Issue 1: Higher than expected 11-KT levels in serum/plasma samples.
| Possible Cause | Troubleshooting Step & Recommendation |
| Delayed Sample Processing | Review your sample collection and processing workflow. Ensure that blood samples are centrifuged and the serum or plasma is separated from the cellular components within two hours of collection.[1][2][6][7][8] Recommendation: For future collections, establish and adhere to a strict protocol for immediate sample processing. If a delay is unavoidable, keeping the whole blood sample on ice can help minimize enzymatic activity.[2] |
| Improper Storage | Verify the storage temperature of your samples. Long-term storage at temperatures above -20°C can compromise the integrity of the sample.[2] Recommendation: For long-term stability, always store serum and plasma samples intended for 11-KT analysis at -20°C, or preferably at -80°C.[1][2][5] |
| Sample Contamination | Review collection materials and procedures. Ensure that hormone-free collection materials are used. For saliva samples, advise subjects to avoid contact with topical hormone creams or sublingual hormones before collection.[1] Recommendation: Implement stringent collection protocols to minimize the risk of external contamination. |
Issue 2: Poor reproducibility of 11-KT measurements.
| Possible Cause | Troubleshooting Step & Recommendation |
| Multiple Freeze-Thaw Cycles | Check the handling history of your samples. Repeated freezing and thawing can lead to sample degradation and variability in results.[2] Recommendation: Aliquot samples into smaller, single-use volumes during the initial processing to avoid the need for repeated thawing of the entire sample.[1][2] |
| Inconsistent Sample Collection | Review the consistency of your sample collection protocol. This includes using the same type of collection tubes (e.g., serum, EDTA plasma, or heparin plasma are generally acceptable) and consistent handling procedures.[2] Recommendation: Standardize all aspects of the sample collection protocol across all samples and experiments. |
| Pipetting Errors | Evaluate pipetting technique and pipette calibration. Inaccurate or inconsistent pipetting can introduce significant variability between duplicate wells.[1] Recommendation: Use calibrated pipettes and fresh tips for each standard and sample. Ensure proper mixing of all samples and reagents before pipetting.[1] |
Issue 3: Unexpectedly Low 11-KT Levels.
| Possible Cause | Troubleshooting Step & Recommendation |
| Sample Degradation | Confirm proper storage conditions and handling. Ensure samples have been consistently stored at -20°C or -80°C and have not undergone multiple freeze-thaw cycles.[1] Recommendation: Review sample storage logs and handling procedures to identify any deviations from the protocol. |
| Improper Extraction | Evaluate the efficiency of the extraction protocol. Inefficient recovery of 11-KT from the sample matrix will lead to artificially low measurements.[1] Recommendation: Optimize the extraction protocol. Consider testing different solvents or extraction methods to ensure efficient recovery. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for 11-KT Samples
| Sample Type | Short-Term Storage | Long-Term Storage | Key Considerations |
| Serum/Plasma | Up to 14 days at room temperature or refrigerated[1][3] | Frozen at ≤ -20°C or -80°C[1][2][5] | Separate from cells within 2 hours.[1][3][4][6][7][8] Avoid repeated freeze-thaw cycles.[1][2] |
| Urine | Frozen at ≤ -20°C[2] | Frozen at ≤ -20°C[1][2] | Long-term stability data is not well-documented. Avoid repeated freeze-thaw cycles.[2] |
| Saliva | Frozen at ≤ -20°C[2] | Frozen at ≤ -20°C[2] | Avoid repeated freeze-thaw cycles.[2] |
| Fecal Extracts | Frozen at ≤ -20°C after extraction[2] | Frozen at ≤ -20°C[2] | Avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Serum
-
Collection: Collect whole blood into a serum separator tube (SST) or a red-top tube.[3]
-
Clotting: Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[1]
-
Centrifugation: Centrifuge the sample at 1,000 x g for 20 minutes.[1] This step should be completed within 2 hours of blood collection.[1][3][4][6][7][8]
-
Aliquoting: Carefully aspirate the serum and transfer it to one or more clean polypropylene (B1209903) tubes.
-
Storage: Store the serum aliquots at -20°C or -80°C until analysis.[1][2][5]
Protocol 2: Blood Sample Collection and Processing for Plasma
-
Collection: Collect whole blood into a tube containing an anticoagulant such as EDTA or heparin.[1][3]
-
Mixing: Gently invert the tube several times to ensure thorough mixing of the blood with the anticoagulant.
-
Centrifugation: Centrifuge the sample at 1,000 x g at 2-8°C for 15 minutes.[1] This should be done within 30 minutes of collection.[1]
-
Aliquoting: Transfer the plasma supernatant to clean polypropylene tubes.
-
Storage: Store the plasma aliquots at -20°C or -80°C until analysis.[1][2][5]
Protocol 3: Generalized Steroid Extraction for Immunoassay (ELISA)
-
Solvent Addition: Add a 5:1 (v/v) ratio of diethyl ether or ethyl acetate to the serum or plasma sample.[10]
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and allow the layers to separate for 5 minutes.[10]
-
Separation: Freeze the aqueous (bottom) layer in a dry ice/ethanol bath and decant the organic solvent (top layer) containing the steroids into a clean tube.[10]
-
Evaporation: Evaporate the solvent to dryness using a speedvac or a stream of nitrogen.[4][10]
-
Reconstitution: Reconstitute the dried extract in the assay buffer provided with the ELISA kit. A minimum of 125 µL of assay buffer is recommended.[10]
Visualizations
Caption: General workflow for the collection and storage of various biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labcorp.com [labcorp.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and this compound LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and this compound LC-MS/MS assay and its application to evaluate pre-analytical sample stability | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. arborassays.com [arborassays.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
reducing ion suppression in LC-MS/MS analysis of 11-Ketotestosterone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with ion suppression in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 11-Ketotestosterone (B164220) (11-KT).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of this compound?
Ion suppression is a type of matrix effect that reduces the ionization efficiency of the target analyte, in this case, this compound.[1] This phenomenon occurs when co-eluting components from the sample matrix, such as proteins, lipids, and salts, compete with 11-KT for ionization in the mass spectrometer's ion source.[2][3] The consequence is a decreased signal intensity for 11-KT, which can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1][2] Addressing ion suppression is critical for achieving robust and reliable bioanalysis.[1]
Q2: What are the common causes of ion suppression for 11-KT analysis?
Several factors can contribute to ion suppression in the LC-MS/MS analysis of this compound:
-
Inadequate Sample Cleanup: Complex biological matrices like serum and plasma contain numerous endogenous components that can interfere with the ionization of 11-KT if not sufficiently removed.[1]
-
Co-eluting Matrix Components: Substances from the sample that elute from the liquid chromatography (LC) column at the same time as 11-KT are a primary cause of ion suppression.[2]
-
Mobile Phase Composition: The choice of mobile phase additives and their concentration can influence ionization efficiency.[2][4]
-
Ion Source Contamination: A buildup of non-volatile matrix components in the ion source can lead to a general decrease in signal over time.[1]
-
High Analyte Concentration: At high concentrations, the linearity of the electrospray ionization (ESI) response can be lost, leading to self-suppression.[2]
Q3: How can I detect and assess the extent of ion suppression in my 11-KT assay?
A common method to evaluate ion suppression is the post-extraction spike experiment. This involves comparing the peak area of 11-KT in a sample matrix that has been spiked with the analyte after extraction to the peak area of 11-KT in a clean solvent at the same concentration. A lower signal in the matrix sample indicates the presence of ion suppression.[2] Another technique is the infusion experiment, where a constant flow of 11-KT solution is introduced into the mass spectrometer post-column. A blank sample extract is then injected into the LC system. Any dip in the constant baseline signal for 11-KT indicates the retention time at which matrix components are eluting and causing suppression.[2]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the LC-MS/MS analysis of this compound.
Issue 1: Low signal intensity or poor sensitivity for 11-KT.
This is a classic symptom of ion suppression. Here are steps to troubleshoot and mitigate this issue:
1. Improve Sample Preparation:
-
Rationale: Effective sample cleanup is the most critical step to remove interfering matrix components.[1]
-
Recommendations:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for selectively extracting analytes while removing a significant portion of the matrix.[5] C18 SPE cartridges are commonly used for steroid analysis.[5]
-
Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts, reducing ion suppression.[2] Solvents like diethyl ether or ethyl acetate (B1210297) are suitable for extracting 11-KT from serum or plasma.[6]
-
Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing all interfering components compared to SPE or LLE.[7] It can be a good first step before further cleanup.[5]
-
2. Optimize Chromatographic Separation:
-
Rationale: Separating the elution of 11-KT from co-eluting matrix components will minimize competition for ionization.[3]
-
Recommendations:
-
Adjust Mobile Phase Gradient: Modify the gradient profile to improve the resolution between 11-KT and interfering peaks.[5]
-
Change Mobile Phase Composition: Using a different organic solvent (e.g., methanol (B129727) vs. acetonitrile) can alter selectivity.[2] Additives like formic acid or ammonium (B1175870) fluoride (B91410) can improve peak shape and separation.[4][6]
-
Use a Different Column: Consider a column with a different chemistry or particle size to achieve better separation. A C18 reversed-phase column is a good starting point.[5] Utilizing UPLC or UHPLC systems can provide significantly better resolution and reduce ion suppression.[8]
-
3. Tune Mass Spectrometer Parameters:
-
Rationale: Optimization of the ion source parameters can enhance the ionization of 11-KT relative to interfering compounds.[6]
-
Recommendations:
-
Source Parameters: Adjust the gas flows (nebulizing and drying gas), temperature, and capillary voltage to find the optimal conditions for 11-KT ionization.[1]
-
Ionization Mode: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[2][3]
-
MS/MS Transitions: Ensure that the precursor and product ion masses (transitions) and the collision energy are optimized for 11-KT to maximize the signal-to-noise ratio.[5]
-
Issue 2: Poor reproducibility and accuracy in quantitative results.
Inconsistent ion suppression between samples is a likely cause for poor reproducibility.
1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Rationale: A SIL-IS, such as deuterated 11-KT, will co-elute with the analyte and experience the same degree of ion suppression.[5] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for.
-
Implementation: Add the SIL-IS to all samples, calibrators, and quality controls at the very beginning of the sample preparation process.[5][9]
2. Matrix-Matched Calibrators:
-
Rationale: Preparing calibration standards in the same matrix as the samples (e.g., charcoal-stripped serum) helps to account for matrix-induced changes in ionization efficiency.
-
Implementation: Prepare your calibration curve by spiking known concentrations of 11-KT into the same biological matrix as your unknown samples.
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Serum
This protocol is a generalized procedure based on common practices for steroid extraction.[5]
-
Sample Pre-treatment:
-
To 500 µL of serum, add a suitable internal standard (e.g., deuterated 11-KT).
-
Add 500 µL of a protein precipitation agent (e.g., acetonitrile) and vortex thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. Transfer the supernatant for SPE.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 2 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar impurities.
-
-
Elution:
-
Elute the 11-KT from the cartridge with 2 mL of a strong organic solvent (e.g., methanol or acetonitrile) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[5]
-
Quantitative Data Summary
The following table summarizes performance characteristics from a validated LC-MS/MS method for this compound.
| Parameter | Reported Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.24 nmol/L | [9] |
| Intra-assay Imprecision (%CV) | < 7.9% | [9] |
| Inter-assay Imprecision (%CV) | < 5.3% | [9] |
| Mean Recovery | 95.3% - 111.6% | [9] |
| Matrix Effects | Negligible | [9] |
Visualizations
Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity.
General Experimental Workflow for 11-KT Analysis
Caption: The general experimental workflow for 11-KT quantification.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. waters.com [waters.com]
- 9. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and this compound LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 11-Ketotestosterone (11-KT) Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their 11-Ketotestosterone (11-KT) assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive ELISA for 11-KT?
In a competitive ELISA for 11-KT, free 11-KT in your sample competes with a known amount of labeled 11-KT (e.g., conjugated to an enzyme like HRP) for a limited number of binding sites on an anti-11-KT antibody that is typically coated on a microplate.[1] Following an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme-labeled 11-KT. The resulting colorimetric signal is inversely proportional to the concentration of 11-KT in the sample; a stronger signal indicates a lower concentration of 11-KT and vice versa.[1]
Q2: Which sample types are suitable for 11-KT ELISA kits?
11-KT ELISA kits have been validated for a variety of biological samples, including extracted serum, plasma, urine, dried fecal extracts, and cell culture supernatants.[1] It is crucial to adhere to the recommended sample preparation and extraction protocols for each specific matrix to prevent interference.[1]
Q3: Is it necessary to extract 11-KT from serum and plasma samples?
Yes, for most competitive 11-KT ELISA kits, extraction of serum and plasma samples is highly recommended. This step removes interfering substances that can compromise the accuracy of the results.[1] Common extraction methods utilize organic solvents such as diethyl ether or ethyl acetate.[1] Failure to extract these samples may lead to matrix effects and inaccurate quantification.[1] To determine if extraction is necessary for your specific samples and kit, you can perform a serial dilution test. If the calculated concentrations from different dilutions show good correlation (e.g., differ by 20% or less), purification may not be required.[2]
Q4: What are the best practices for collecting and handling blood samples for 11-KT analysis?
For serum or plasma, it is critical to separate the serum or plasma from blood cells within 2 hours of collection to prevent a significant increase in 11-KT concentrations.[2] Grossly hemolyzed or lipemic samples should be avoided as they can interfere with the assay.[2][3] For long-term storage, it is recommended to aliquot samples and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q5: What is the "Hook Effect" and should I be concerned about it in a competitive 11-KT ELISA?
The high-dose "Hook Effect" is a phenomenon where extremely high concentrations of an analyte can result in a paradoxically low signal. While this is more prevalent in sandwich ELISAs, it can also affect some competitive assays.[1] If you suspect your samples contain very high levels of 11-KT, it is advisable to test them at several dilutions to ensure the results fall within the linear range of the standard curve.[1]
Troubleshooting Guides
Problem 1: Poor Standard Curve Fit (Low R² Value)
A low coefficient of determination (R²) suggests that the data points do not fit the regression model well, which can lead to inaccurate sample concentration calculations.[4]
| Possible Cause | Recommended Solution |
| Improper Standard Dilution | Ensure serial dilutions are performed correctly. Use calibrated pipettes and change tips for each dilution to prevent carryover. Prepare standards in fresh tubes.[4] |
| Inaccurate Pipetting | Verify pipette calibration. Ensure no air bubbles are present when aspirating or dispensing liquids. Pre-wet pipette tips before use.[1][4] |
| Incorrect Incubation Times or Temperatures | Strictly adhere to the incubation times and temperatures specified in the kit protocol. Allow all reagents to reach room temperature before use.[2][4] |
| Contaminated Reagents | Use fresh, properly stored reagents. Avoid cross-contamination between wells by using new pipette tips for each standard and sample.[4] |
| Expired Kit or Reagents | Check the expiration date on the kit and individual components. Do not use expired reagents.[1][4] |
| Incorrect Curve Fitting Model | Use a four-parameter logistic (4-PL) curve fit, as this model generally provides the best fit for competitive ELISA data.[1] |
Problem 2: High Background Signal
High background is indicated by high optical density (OD) readings in the blank or zero standard wells, which can reduce the dynamic range of the assay and mask the signal from your samples.[1][4]
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the soaking time during washes. Ensure complete aspiration of wash buffer after each step by tapping the plate on absorbent paper.[4] |
| Contaminated Wash Buffer or Substrate | Prepare fresh buffers for each experiment. Ensure the water used is deionized or distilled and free of contaminants.[4] |
| Substrate Solution Exposed to Light | The TMB substrate is light-sensitive. Store and incubate the substrate in the dark to prevent premature color development.[1][4] |
| Prolonged Incubation Times | Adhere strictly to the incubation times specified in the protocol for antibodies and substrate.[1] |
| Non-specific Binding | Ensure the blocking buffer is appropriate and that the blocking step is performed correctly.[4] |
Problem 3: Weak or No Signal
This issue is characterized by very low OD readings for both standards and samples.[4]
| Possible Cause | Recommended Solution |
| Reagents Not at Room Temperature | Allow all kit components to equilibrate to room temperature for at least 15-20 minutes before starting.[4] |
| Incorrect Reagent Preparation | Double-check all dilution calculations for antibodies, conjugates, and standards. Ensure all components are added in the correct order as specified in the protocol.[4] |
| Expired or Improperly Stored Reagents | Verify the expiration dates and storage conditions of all kit components. Avoid repeated freeze-thaw cycles.[1][4] |
| Inhibition of HRP Enzyme | Ensure that buffers used for sample preparation are free of sodium azide, as it can inhibit the HRP enzyme.[1][4] |
| Plate Read at Incorrect Wavelength | Confirm that the plate reader is set to the correct wavelength for the substrate used (typically 450 nm for TMB).[4] |
| Omission of a Key Reagent | Systematically review the assay steps to ensure no reagents were accidentally omitted.[1] |
Problem 4: High Variability (Poor Duplicates)
High variability between replicate wells leads to unreliable results and can be caused by inconsistencies in the assay procedure.[4]
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and maintain a consistent pipetting technique. Ensure tips are firmly seated and avoid touching the inside wall of the wells. A multichannel pipette can improve consistency.[1][4] |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the plate. Gently tap the plate after adding reagents to ensure proper mixing in the wells.[1][4] |
| Temperature Gradients ("Edge Effects") | Allow the plate to equilibrate to room temperature before adding reagents. Use a plate sealer during incubations to ensure uniform temperature across the plate.[1][4] |
| Inconsistent Timing | Maintain a consistent timing sequence for adding reagents and reading the plate to ensure equal incubation times for all wells.[4] |
| Evaporation of Solutions | Keep the plate covered with a plate sealer during all incubation steps to prevent evaporation.[4] |
Quantitative Data Summary
Table 1: Example 11-KT ELISA Standard Curve Data
This table illustrates typical data from a competitive 11-KT ELISA, demonstrating the inverse relationship between analyte concentration and optical density.
| Standard Concentration (pg/mL) | Average OD at 450 nm |
| 2000 | 0.215 |
| 800 | 0.348 |
| 320 | 0.562 |
| 128 | 0.811 |
| 51.2 | 1.054 |
| 20.5 | 1.289 |
| 8.19 | 1.453 |
| 0 (B0) | 1.680 |
| Data is illustrative and will vary between assays.[1] |
Table 2: Example Cross-Reactivity of an Anti-11-KT Antibody
Cross-reactivity is a critical parameter for understanding the specificity of the antibody used in the assay.
| Compound | Cross-Reactivity (%) |
| This compound | 100% |
| Adrenosterone | 2.9% |
| 4-Androsten-11β,17β-diol-3-one | 0.01% |
| Testosterone | <0.01% |
| 5α-Androstan-17β-ol-3-one | <0.01% |
| Data from a representative commercial kit. Specificity may vary by manufacturer.[1] |
Experimental Protocols
Protocol 1: Serum/Plasma Sample Extraction using Diethyl Ether
This protocol is a common method for extracting steroids from serum or plasma to remove interfering substances before analysis with a competitive ELISA.
-
Sample Preparation : Thaw frozen serum or plasma samples on ice. Vortex briefly to ensure homogeneity.
-
Solvent Addition : In a clean glass tube, add a 5:1 ratio of diethyl ether to the serum or plasma sample. For example, add 1 mL of diethyl ether to 200 µL of sample.
-
Vortexing : Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the steroids into the organic phase.
-
Phase Separation : Allow the layers to separate by letting the tube stand for 5 minutes. The aqueous layer (bottom) will contain proteins and other interfering substances, while the ether layer (top) will contain the steroids.
-
Freezing and Decanting : Freeze the aqueous (bottom) layer by placing the tube in a dry ice/ethanol bath. Carefully decant the ether (top) layer into a new clean tube.
-
Drying : Dry the ether extract completely using a speed vacuum or a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a specified volume of the Assay Buffer provided with the ELISA kit. The reconstituted sample is now ready for use in the assay.[1]
Protocol 2: Generalized Competitive ELISA for 11-KT
This protocol provides a general workflow for a typical 11-KT competitive ELISA. Note: Always refer to the specific instructions provided with your ELISA kit, as details may vary.
-
Reagent Preparation : Prepare all reagents, including wash buffer, standards, and controls, according to the kit manual. Allow all reagents to reach room temperature before use.
-
Standard and Sample Preparation :
-
Assay Procedure :
-
Add standards and prepared samples to the appropriate wells of the antibody-coated microplate.[5]
-
Add the 11-KT conjugate (e.g., HRP-linked 11-KT) to each well.[5]
-
Add the anti-11-KT antibody to each well to initiate the competitive binding reaction.[5]
-
Incubate the plate, typically for 1-2 hours at room temperature or 37°C.[5] A plate shaker may be required.[2]
-
-
Washing : Wash the plate multiple times (e.g., 4 times with 300 µL of wash buffer per well) to remove unbound reagents.[2][5]
-
Substrate Addition and Incubation : Add the substrate solution (e.g., TMB) to each well and incubate in the dark until color develops.[5]
-
Stopping the Reaction : Add the stop solution to each well to terminate the color development. The solution in the wells will typically change from blue to yellow.[6]
-
Plate Reading : Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm).[6]
-
Data Analysis : Calculate the 11-KT concentration in the samples by comparing their absorbance to the standard curve, typically using a four-parameter logistic (4-PL) curve fit.[1]
Visualizations
Caption: A logical workflow for diagnosing common issues in 11-KT ELISA experiments.
Caption: Workflow for blood sample collection, processing, and extraction for 11-KT analysis.
References
Validation & Comparative
11-Ketotestosterone vs. Testosterone: A Comparative Guide to Androgenic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the androgenic activity of 11-Ketotestosterone (11-KT) and Testosterone (B1683101) (T), focusing on their interaction with the androgen receptor (AR) and subsequent biological effects. The information is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Executive Summary
This compound, historically known as the primary androgen in fish, is now recognized as a potent androgen in mammals, including humans, with activity comparable to testosterone.[1] Both steroids act as agonists for the androgen receptor, a critical signaling pathway in the development and maintenance of male characteristics.[2] A key distinction lies in their metabolic fate: testosterone can be converted to the more potent dihydrotestosterone (B1667394) (DHT) and aromatized to estradiol (B170435), while 11-KT is a non-aromatizable androgen.[2][3] This property makes 11-KT a "pure" androgen, whose effects are not confounded by estrogenic activity.[2] Recent studies have highlighted the significant presence and potential role of 11-KT in conditions such as castration-resistant prostate cancer.[4][5][6]
Quantitative Comparison of Androgenic Activity
The androgenic potential of 11-KT and testosterone has been quantified through various in vitro assays. The following tables summarize key experimental data on their binding affinity to the androgen receptor and their ability to activate this receptor.
Table 1: Androgen Receptor Binding Affinity
This table compares the relative binding affinities of this compound and Testosterone to the human androgen receptor (AR). A lower inhibition constant (Ki) indicates a higher binding affinity.
| Compound | Inhibition Constant (Ki) [nM] | Relative Binding Affinity vs. Testosterone | Reference |
| This compound | 80.8 | Lower | [2][4] |
| Testosterone | 34.3 | Higher | [2][4] |
Table 2: Androgen Receptor Transactivation Potency
This table presents the half-maximal effective concentrations (EC50) required for this compound and Testosterone to activate the human androgen receptor in a transactivation assay. A lower EC50 value signifies higher potency.
| Compound | Assay System | EC50 (nmol/L) | Relative Potency | Reference |
| This compound | Human AR Transactivation | 0.74 | - | [1] |
| Testosterone | Human AR Transactivation | 0.22 | - | [1] |
| This compound | Human AR (COS-1 cells) | Approx. 1.0 | Comparable to T | [1] |
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Both this compound and testosterone exert their effects by binding to and activating the androgen receptor. This ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, initiating the transcription of target genes.[2]
Caption: Classical Androgen Receptor Signaling Pathway.
Metabolic Pathways of this compound and Testosterone
A significant difference between the two androgens is their metabolism. Testosterone can be converted into the more potent DHT by 5α-reductase and into estradiol by aromatase. In contrast, this compound is not a substrate for aromatase.[2]
Caption: Comparative Metabolic Fates.
Experimental Protocols
Competitive Whole-Cell Androgen Receptor Binding Assay
This assay determines the binding affinity of a compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Objective: To determine the inhibition constant (Ki) of this compound and testosterone for the human androgen receptor.
Methodology:
-
Cell Culture and Transfection: COS-1 cells are transiently transfected with an expression vector for the human androgen receptor (pSVARo).[7]
-
Incubation: Transfected cells are incubated with a constant concentration of a radiolabeled androgen (e.g., 0.2 nM [3H]-Mibolerone) and increasing concentrations of the unlabeled competitor (this compound or testosterone).[7]
-
Separation and Quantification: After incubation (typically 16 hours), unbound ligand is separated from the cells. The amount of bound radioactivity is then measured.[1]
-
Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of the competitor compound. This allows for the determination of the IC50 (half-maximal inhibitory concentration), which is then used to calculate the Ki value.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 5. JCI Insight - this compound is the predominant active androgen in prostate cancer patients after castration [insight.jci.org]
- 6. What is the role of this compound in Prostate cancer ? - Nederlandse Vereniging voor Endocrinologie [nve.nl]
- 7. researchgate.net [researchgate.net]
- 8. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]
11-Ketotestosterone vs. Dihydrotestosterone: A Comparative Guide to Androgen Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 11-Ketotestosterone (11-KT) and Dihydrotestosterone (DHT) in their ability to activate the androgen receptor (AR). The information presented is collated from experimental data to assist researchers and professionals in endocrinology, oncology, and drug development in understanding the nuanced differences between these two potent androgens.
Executive Summary
Dihydrotestosterone (DHT) is traditionally regarded as the most potent endogenous androgen.[1][2] However, recent research has highlighted the significant androgenic activity of this compound (11-KT), an adrenal-derived steroid.[1][3][4] Studies have shown that 11-KT and its 5α-reduced metabolite, 11-ketodihydrotestosterone (B1662675) (11KDHT), are potent agonists of the human androgen receptor, with activities comparable to testosterone (B1683101) (T) and DHT.[1][3] This guide delves into the comparative binding affinities, potencies, and metabolic stabilities of 11-KT and DHT, providing a comprehensive overview for researchers in the field.
Data Presentation: Quantitative Comparison of AR Activation
The following table summarizes the key quantitative data from comparative studies of 11-KT and DHT.
| Parameter | This compound (11-KT) | Dihydrotestosterone (DHT) | Reference Compound | Cell Line | Assay Type | Reference |
| Binding Affinity (Ki, nM) | 80.8 | 22.7 | Mibolerone (K_d = 0.38 nM) | COS-1 | Whole-cell competitive binding assay | [1] |
| Potency (EC50, nM) | ~1.0 | ~1.3 | Mibolerone | COS-1 | AR Transactivation (Luciferase Reporter) | |
| Efficacy (% of Mibolerone) | Comparable to Testosterone | Comparable to Mibolerone | Mibolerone | COS-1 | AR Transactivation (Luciferase Reporter) | [1] |
Signaling Pathways and Metabolic Differences
Both 11-KT and DHT are agonists of the androgen receptor, initiating the classical signaling cascade.[5][6] Upon binding to the AR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes.[5][6]
A key differentiator between the two androgens lies in their metabolic pathways and stability. Testosterone can be converted to the more potent DHT by the enzyme 5α-reductase.[6][7] In contrast, 11-KT can also be 5α-reduced to 11-ketodihydrotestosterone (11KDHT), which is also a potent androgen.[1] Importantly, in vitro studies have shown that 11-KT and 11KDHT are metabolized at a significantly lower rate compared to T and DHT, respectively, in prostate cancer cell lines.[1][3][2] This suggests that 11-KT and its metabolite may have a longer duration of action in target tissues.
Androgen Receptor Signaling Pathway
References
- 1. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]
- 2. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - this compound is the predominant active androgen in prostate cancer patients after castration [insight.jci.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Testosterone - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 11-Ketotestosterone and Androstenedione Levels for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 11-Ketotestosterone (B164220) (11-KT) and Androstenedione (B190577), two steroid hormones with significant implications in endocrinology and various pathological states. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their biochemical properties, physiological roles, and comparative levels, supported by experimental data and methodologies.
Introduction
Androstenedione is a well-established precursor in the biosynthesis of both androgens and estrogens, produced in the adrenal glands and gonads.[1][2][3] It is considered a weak androgen itself. In contrast, this compound, an 11-oxygenated C19 steroid, has emerged as a potent androgen with primarily adrenal origin in mammals.[4][5] Recent studies have highlighted its significant role in various physiological and pathophysiological conditions, including congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS), where it may serve as a more sensitive biomarker of androgen excess than traditional androgens.[5][6]
Biochemical and Physiological Comparison
| Feature | This compound (11-KT) | Androstenedione (A4) |
| Primary Origin | Primarily adrenal glands in mammals.[4][5] | Adrenal glands and gonads (testes and ovaries).[1][3] |
| Biochemical Nature | An oxidized form of testosterone (B1683101), potent androgen.[4][7] | A steroid hormone, precursor to testosterone and estrogens.[2][3] |
| Androgenic Potency | High, comparable to testosterone.[4][5] | Weak androgenic activity. |
| Primary Role | Active androgenic hormone.[4][7] | Prohormone for testosterone and estrone.[2][3] |
| Regulation | Production is influenced by ACTH.[8] | Adrenal production is governed by ACTH; gonadal production is controlled by gonadotropins.[2] |
Comparative Serum Levels in Healthy Adults
| Analyte | Typical Range in Adult Females (ng/dL) | Typical Range in Adult Males (ng/dL) |
| This compound | 0.3 - 1.5 | 0.3 - 1.5 |
| Androstenedione | 1.0 - 11.5 | 1.7 - 10.8 |
Note: These values can vary based on age, sex, and clinical condition. The provided ranges are compiled from various sources and should be considered as illustrative.[9]
Clinical Significance in Hyperandrogenic Disorders
Measuring both this compound and Androstenedione can provide a more complete picture of androgen excess, particularly in distinguishing the source of the androgens.
-
Congenital Adrenal Hyperplasia (CAH): In CAH due to 21-hydroxylase deficiency, levels of this compound are significantly elevated, making it a valuable biomarker. Conversely, in 11β-hydroxylase deficiency, 11-KT levels are expected to be low.[6][9]
-
Polycystic Ovary Syndrome (PCOS): this compound may be a better biomarker than testosterone or androstenedione for androgen excess in women with PCOS, as it more specifically reflects adrenal androgen production.[5]
-
Adrenarche: 11-KT is a major bioactive androgen during adrenarche, the period of adrenal maturation preceding puberty.[5][9]
Signaling and Biosynthetic Pathways
The following diagrams illustrate the key signaling and biosynthetic pathways for this compound and Androstenedione.
Caption: Canonical androgen receptor signaling pathway for this compound.
Caption: Simplified biosynthesis pathways of this compound and Androstenedione.
Experimental Protocols
The gold standard for the accurate quantification of this compound and Androstenedione is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]
Key Experimental Steps for LC-MS/MS Analysis:
-
Sample Collection and Preparation:
-
Serum or plasma is collected from subjects.
-
Internal standards (stable isotope-labeled versions of the analytes) are added to the samples.
-
Steroids are extracted from the serum/plasma using liquid-liquid extraction or solid-phase extraction.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
The different steroids are separated based on their physicochemical properties as they pass through a chromatography column.
-
-
Mass Spectrometric Detection:
-
The separated steroids are ionized (e.g., by atmospheric pressure chemical ionization - APCI, or electrospray ionization - ESI).
-
The ionized molecules are then passed into a tandem mass spectrometer.
-
The mass spectrometer selects the specific precursor ions for this compound and Androstenedione, fragments them, and then detects specific product ions. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity.
-
-
Quantification:
-
The concentration of each analyte is determined by comparing the ratio of the peak area of the endogenous steroid to its corresponding stable isotope-labeled internal standard against a calibration curve.
-
Caption: General experimental workflow for LC-MS/MS analysis of steroids.
Conclusion
The comparative analysis of this compound and Androstenedione reveals distinct physiological roles and origins, which are crucial for the accurate diagnosis and monitoring of androgen-related disorders. While Androstenedione serves as a key prohormone, this compound is a potent, primarily adrenal-derived androgen. The use of specific and sensitive analytical methods like LC-MS/MS is essential for distinguishing the contributions of these androgens to the overall androgenic state. This understanding is paramount for the development of targeted therapies and diagnostic tools in endocrinology and related fields.
References
- 1. Androstenedione (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androstenedione - Wikipedia [en.wikipedia.org]
- 3. Androstenedione | Rupa Health [rupahealth.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. labcorp.com [labcorp.com]
- 6. 11-Keto-Androsterone | Rupa Health [rupahealth.com]
- 7. apexbt.com [apexbt.com]
- 8. Frontiers | Adrenal gland involvement in this compound production analyzed using LC-MS/MS [frontiersin.org]
- 9. benchchem.com [benchchem.com]
11-Ketotestosterone: A Comparative Guide to its Validation as a Clinical Biomarker for Adrenal Androgens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 11-Ketotestosterone (B164220) (11-KT) against traditional androgens, validating its utility as a specific and sensitive clinical biomarker for adrenal androgen production. The information presented is supported by experimental data and detailed methodologies to aid in research and clinical assay development.
Introduction: The Rise of this compound
While testosterone (B1683101) has long been the primary focus in assessing androgen status, emerging evidence highlights this compound (11-KT), an 11-oxygenated C19 steroid, as a more precise indicator of adrenal androgen synthesis.[1] Unlike testosterone, which is primarily of gonadal origin in men and has mixed origins in women, 11-KT is produced almost exclusively by the adrenal glands.[2][3] This adrenal specificity makes it a valuable tool for diagnosing and managing a range of endocrine disorders where adrenal androgen excess is a key factor, including Polycystic Ovary Syndrome (PCOS) and Congenital Adrenal Hyperplasia (CAH).[1][4]
Adrenal Androgen Synthesis Pathway
The synthesis of androgens is a multi-step enzymatic process. A key distinction between adrenal and gonadal androgen production lies in the presence of the enzyme CYP11B1 (11β-hydroxylase) in the adrenal cortex.[1][5] This enzyme is responsible for the 11-hydroxylation of androstenedione (B190577) and testosterone, leading to the production of 11-KT.
Comparative Analysis of Adrenal Androgen Biomarkers
The following table summarizes the key characteristics of 11-KT in comparison to other commonly measured androgens.
| Biomarker | Primary Source(s) | Biological Activity | Key Clinical Insights |
| This compound (11-KT) | Adrenal Gland [1][2] | Potent Androgen [6][7] | Specific marker of adrenal androgen production.[3] Elevated in 21-hydroxylase deficiency CAH and a subset of PCOS.[4][8] Levels are similar between sexes, supporting a primary adrenal origin.[1] |
| Testosterone | Gonads, Adrenal Gland (minor), Peripheral Conversion[1][9] | Potent Androgen | Primary marker for gonadal androgen production; significantly higher in males.[1] Can be elevated in PCOS and CAH, but lacks specificity for the adrenal source.[10][11] |
| DHEA-S | Adrenal Gland[1] | Biologically Inactive Precursor[1] | A major adrenal androgen precursor.[12] Historically used as a marker of adrenarche.[6] |
| Androstenedione (A4) | Adrenal Gland, Gonads[1] | Weak Androgen Precursor[12] | Produced by both adrenal glands and gonads, limiting its specificity as a purely adrenal marker.[1] |
Clinical Applications of this compound
1. Polycystic Ovary Syndrome (PCOS)
PCOS is often characterized by hyperandrogenism, which can be of both ovarian and adrenal origin.[1] For a significant number of women with PCOS, traditional markers like testosterone may not be elevated.[4] In these cases, 11-KT can serve as a more sensitive biomarker, specifically identifying adrenal androgen excess.[3][10] Studies have consistently shown that women with PCOS have significantly higher levels of 11-KT compared to healthy controls.[10][13]
| Biomarker | PCOS Patients (Mean/Median Concentration) | Control Group (Mean/Median Concentration) | Key Findings | Reference |
| This compound (11-KT) | Significantly higher than controls | 5.0-60.6 ng/dL | A potentially more sensitive marker for hyperandrogenism in women.[10] | [10][14] |
| 11-Ketoandrostenedione | Significantly higher than controls | Not specified | Considered highly predictive of PCOS in some studies.[10][15] | [10] |
| Total Testosterone | Significantly higher than controls | Not specified | The classical biomarker for hyperandrogenism in PCOS.[10] | [10] |
| Androstenedione | Significantly higher than controls | Not specified | Another classical androgen used in PCOS diagnosis.[10] | [10] |
2. Congenital Adrenal Hyperplasia (CAH)
11-KT is a valuable biomarker for the diagnosis and management of CAH.[4]
-
21-Hydroxylase Deficiency: In this most common form of CAH, androgen precursors are shunted towards the 11-oxygenated pathway, leading to markedly elevated levels of 11-KT.[4][8] In patients with 21-hydroxylase deficiency, 11-KT levels can be three to four times higher than in control individuals.[8]
-
11β-Hydroxylase Deficiency: In contrast, this form of CAH results in low levels of 11-KT, making it a useful differential diagnostic marker.[4][16]
3. Adrenarche
During adrenarche, the maturation of the adrenal glands that precedes puberty, there is a rise in adrenal androgens.[1] Studies have shown that 11-KT is a major bioactive androgen during this developmental stage, with circulating concentrations exceeding those of testosterone.[6][17] This makes 11-KT a key biomarker for studying normal and premature adrenarche.[6]
Experimental Protocols: Quantification of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 11-KT due to its high specificity and sensitivity, which allows it to distinguish between structurally similar steroids.[2][18]
LC-MS/MS Protocol for Serum this compound
-
Sample Collection and Preparation:
-
Collect serum or plasma. It is crucial to standardize sample handling, as in-vitro increases in 11-KT concentrations have been observed.[1][19]
-
Add a stable isotope-labeled internal standard (e.g., deuterated 11-KT) to the sample to correct for analytical variability.[1][18]
-
Perform protein precipitation using a solvent such as methanol (B129727) or acetonitrile.[1][18]
-
Centrifuge the sample to separate the precipitated proteins from the supernatant containing the steroids.[1]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Data Analysis:
Logical Comparison of Androgen Biomarkers
This diagram illustrates the key differentiating features of 11-KT compared to traditional androgens.
Conclusion
The available evidence strongly supports the validation of this compound as a superior biomarker for adrenal androgen production.[1][3] Its adrenal specificity and potent androgenic activity provide a clearer picture of adrenal function than traditional, less specific markers.[1][7] For researchers and drug development professionals, the accurate measurement of 11-KT via LC-MS/MS can lead to more precise patient stratification in clinical trials and the development of targeted therapies for androgen-excess disorders like PCOS and CAH.[4][10] Further research to establish definitive clinical cutoffs will continue to enhance its utility in routine clinical practice.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. labcorp.com [labcorp.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Significance of 11-Oxygenated Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basics of androgen synthesis and action | GU Oncology Now [guoncologynow.com]
- 10. benchchem.com [benchchem.com]
- 11. Congenital adrenal hyperplasia due to 21-hydroxylase deficiency - Wikipedia [en.wikipedia.org]
- 12. endotext.org [endotext.org]
- 13. mdpi.com [mdpi.com]
- 14. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 15. Exploring the Predictive Role of 11‐Oxyandrogens in Diagnosing Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound|Potent Androgen|For Research [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. SAT-004 The Development And Application Of An Lc-ms/ms Method To Investigate The Stability Of 11β-hydroxyandrostenedione And this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of ELISA and LC-MS/MS for 11-Ketotestosterone Measurement
For researchers, scientists, and drug development professionals navigating the analytical landscape for steroid hormone quantification, the choice between an enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical decision. This guide provides an objective cross-validation of these two prominent methods for measuring 11-Ketotestosterone (B164220) (11-KT), a potent androgen of growing interest in various physiological and pathological contexts.[1][2]
This compound, an 11-oxygenated C19 steroid, is a significant bioactive androgen.[3] Its accurate measurement is crucial for research in endocrinology, including conditions like Polycystic Ovary Syndrome (PCOS) and Congenital Adrenal Hyperplasia.[1] This guide presents a detailed comparison of the performance, experimental protocols, and underlying principles of ELISA and LC-MS/MS for 11-KT quantification.
Method Comparison: A Tale of Two Techniques
The decision between ELISA and LC-MS/MS for 11-KT measurement involves a trade-off between throughput, cost, and analytical specificity. ELISA offers a high-throughput and cost-effective solution, while LC-MS/MS provides superior specificity and accuracy, which is crucial for distinguishing between structurally similar steroid hormones.[1]
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of ELISA and LC-MS/MS for the measurement of this compound and other steroid hormones.
| Performance Metric | ELISA | LC-MS/MS |
| Principle | Competitive binding of labeled and unlabeled antigen to a limited number of antibody binding sites. | Physicochemical detection based on mass-to-charge ratio after chromatographic separation. |
| Specificity | Can be prone to cross-reactivity with structurally similar androgens, potentially leading to overestimation.[4] | High specificity, allowing for the differentiation of isomeric and isobaric compounds.[5] |
| Sensitivity (LOQ) | Typically in the low ng/L to pg/mL range (e.g., LOQ 5 ng/L for some steroid hormones).[6] | Generally offers higher sensitivity, with LOQs for 11-KT reported as low as 0.24 nmol/L (approximately 72.6 pg/mL).[3][7] |
| Accuracy | Can be affected by matrix effects and cross-reactivity. Mean recovery for steroid hormones has been reported around 96%.[6] | Considered the "gold standard" for accuracy in steroid analysis.[2] Recovery for steroids typically ranges from 93% to 120%. |
| Precision (%CV) | Intra- and inter-assay coefficients of variation (CVs) are generally ≤15%.[8] For some steroid ELISAs, the RSD is reported to be 7-10%.[6] | Excellent precision, with intra- and inter-assay CVs for 11-KT not exceeding 7.9% and 5.3%, respectively.[3][7] |
| Throughput | High-throughput, suitable for screening large numbers of samples simultaneously in a 96-well plate format. | Lower throughput compared to ELISA, although automation can increase sample processing speed. The total run time for an LC-MS/MS assay for 11-KT can be as short as 4 minutes.[3][7] |
| Cost | Generally lower cost per sample. | Higher initial instrument cost and operational expenses. |
| Correlation | Measurements of steroid hormones by ELISA are often highly correlated with LC-MS/MS, particularly in samples with higher concentrations.[8] However, discrepancies can be significant at lower concentrations.[8] | N/A (Reference Method) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for measuring this compound using ELISA and LC-MS/MS.
Detailed Experimental Protocols
Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the measurement of 11-KT using a commercially available ELISA kit and a published LC-MS/MS method.[1]
This compound ELISA Protocol (Generalized)
This protocol is a generalized representation based on commercially available competitive ELISA kits.[1]
1. Sample Preparation:
-
Serum/Plasma: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether). Evaporate the solvent and reconstitute the dried extract in the provided assay buffer.[1]
-
Urine/Saliva: Dilute samples as required with the provided assay buffer.[1]
2. Assay Procedure:
-
Add standards, controls, and prepared samples to the appropriate wells of a microplate pre-coated with an anti-11-KT antibody.[1]
-
Add the 11-KT-horseradish peroxidase (HRP) conjugate to each well.[1]
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature to facilitate competitive binding.[1]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[1]
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development.[1]
-
Stop the enzymatic reaction by adding a stop solution.[1]
-
Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[1]
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.[1]
-
Determine the concentration of 11-KT in the samples by interpolating their absorbance values from the standard curve.[1]
This compound LC-MS/MS Protocol
This protocol is based on a published method for the analysis of 11-oxygenated androgens.[1][3][7]
1. Sample Preparation:
-
Add an internal standard (e.g., deuterated 11-KT) to the serum samples.[1][3][7]
-
Perform protein precipitation with a solvent like acetonitrile.[1]
-
Centrifuge the samples to pellet the precipitated proteins.[1]
-
Transfer the supernatant and evaporate it to dryness under a stream of nitrogen.[1]
-
Reconstitute the residue in a solvent compatible with the mobile phase.[1]
2. LC Separation:
-
Inject the reconstituted sample into a liquid chromatography system.[1]
-
Separate the analytes using a suitable analytical column (e.g., C18) with a specific gradient of mobile phases.
3. MS/MS Detection:
-
Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[1]
-
Monitor specific precursor-to-product ion transitions for 11-KT and its internal standard in multiple reaction monitoring (MRM) mode.[1]
4. Data Analysis:
-
Integrate the peak areas for 11-KT and the internal standard.[1]
-
Calculate the concentration of 11-KT in the samples using a calibration curve generated from standards of known concentrations.[1]
Conclusion
Both ELISA and LC-MS/MS are valuable techniques for the quantification of this compound. The choice of method should be guided by the specific requirements of the study. ELISA is a cost-effective and high-throughput method suitable for screening large numbers of samples. However, due to the potential for cross-reactivity, it is crucial to use a well-validated kit and be aware of its limitations.[4]
LC-MS/MS is the gold standard for the accurate and specific measurement of 11-KT and other steroid hormones.[2] Its superior specificity and sensitivity make it the preferred method for clinical research and applications where precise quantification is paramount. While the initial investment and sample throughput may be considerations, the reliability of the data generated by LC-MS/MS often justifies its use. For critical applications, it is recommended to confirm ELISA results with LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The current preference for the immuno-analytical ELISA method for quantitation of steroid hormones (endocrine disruptor compounds) in wastewater in South Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a total serum testosterone, androstenedione, 17-hydroxyprogesterone, 11β-hydroxyandrostenedione and this compound LC-MS/MS assay and its application to evaluate pre-analytical sample stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
11-Ketotestosterone: A Comparative Analysis with Other 11-Oxygenated Androgens
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of androgen research, 11-ketotestosterone (B164220) (11-KT) has emerged as a significant bioactive steroid, challenging the long-held paradigm that testosterone (B1683101) (T) and dihydrotestosterone (B1667394) (DHT) are the sole potent androgens in human physiology.[1][2] As an 11-oxygenated androgen, 11-KT is primarily derived from adrenal precursors and has demonstrated comparable androgenic activity to testosterone.[3][4] This guide provides a comprehensive comparison of this compound with other 11-oxygenated androgens, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support further research and therapeutic development.
Biochemical Properties and Physiological Roles
11-oxygenated androgens are a class of C19 steroids characterized by an oxygen function at the C11 position.[5] Their biosynthesis originates predominantly from the adrenal glands, with peripheral tissues playing a crucial role in their activation.[6][7] Unlike testosterone, which is primarily of gonadal origin, 11-oxygenated androgens contribute significantly to the circulating androgen pool, particularly in women and children.[8]
This compound is recognized as a potent androgen, exhibiting a binding affinity for the androgen receptor (AR) and a capacity to activate androgen-dependent gene transcription at levels comparable to testosterone.[4][9] Its 5α-reduced metabolite, 11-ketodihydrotestosterone (B1662675) (11-KDHT), is, in turn, equipotent to DHT.[10] Other 11-oxygenated androgens, such as 11β-hydroxytestosterone (11-OHT) and 11-ketoandrostenedione (11-KA4), are generally considered to have weaker androgenic activity and primarily function as precursors.[4]
A key differentiator of 11-KT is that it is a non-aromatizable androgen, meaning it cannot be converted to estrogens, making it a "pure" androgen.[9] This property is of significant interest in research and drug development, as its effects are not confounded by estrogenic activity. The physiological roles of 11-oxygenated androgens are expanding beyond reproduction, with involvement in the stress response, immune modulation, metabolism, and growth and development being actively investigated.[8]
Data Presentation: Quantitative Comparison of Androgenic Activity
The following tables summarize the quantitative data on the androgenic potency of this compound and other 11-oxygenated androgens in comparison to classical androgens.
Table 1: Comparative Binding Affinity to the Human Androgen Receptor (AR)
| Compound | Inhibition Constant (Ki) [nM] | Relative Binding Affinity vs. Testosterone |
| This compound (11-KT) | 80.8[9] | Lower |
| Testosterone (T) | 34.3[9] | Higher |
| 11-Ketodihydrotestosterone (11-KDHT) | 20.4[11] | Higher |
| Dihydrotestosterone (DHT) | 22.7 | Higher |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparative Androgen Receptor Activation (Transactivation)
| Compound | EC50 [nM] | Relative Potency vs. Testosterone |
| This compound (11-KT) | 0.74[12] | Similar |
| Testosterone (T) | 0.22[12] | Higher |
| 11-Ketodihydrotestosterone (11-KDHT) | 1.35[11] | Similar |
| 11β-Hydroxytestosterone (11-OHT) | Weaker than T and 11-KT | Lower |
| 11-Ketoandrostenedione (11-KA4) | Minimal Activity | Negligible |
Note: EC50 represents the concentration of a ligand that induces a response halfway between the baseline and maximum response. A lower EC50 value indicates greater potency.
Experimental Protocols
Competitive Androgen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound to the androgen receptor by measuring its ability to compete with a radiolabeled androgen.
Materials:
-
Cell Line: COS-1 cells transiently transfected with a human androgen receptor expression vector.
-
Radioligand: [³H]-Mibolerone or [³H]-Dihydrotestosterone.
-
Test Compounds: this compound and other androgens of interest.
-
Assay Buffer: e.g., TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
Wash Buffer: e.g., Tris-HCl buffer.
-
Scintillation Cocktail.
-
96-well Plates.
-
Hydroxyapatite (HAP) slurry (for separation of bound and unbound ligand).
-
Liquid Scintillation Counter.
Procedure:
-
Cell Culture and Transfection: Culture and transfect COS-1 cells with the human androgen receptor expression vector.
-
Assay Setup:
-
Total Binding Wells: Add assay buffer, radioligand, and the androgen receptor preparation.
-
Non-specific Binding Wells: Add assay buffer, radioligand, a saturating concentration of unlabeled androgen (e.g., cold DHT), and the androgen receptor preparation.
-
Test Compound Wells: Add assay buffer, radioligand, the androgen receptor preparation, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Unbound Ligand:
-
Add ice-cold HAP slurry to each well and incubate on ice.
-
Centrifuge the plate to pellet the HAP.
-
Aspirate the supernatant and wash the pellet with ice-cold wash buffer.
-
-
Detection: Add scintillation cocktail to each well and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value for each test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
Androgen Receptor Reporter Gene Assay
This assay measures the ability of a compound to activate the androgen receptor and induce the transcription of a reporter gene (e.g., luciferase).[5]
Materials:
-
Cell Line: A suitable cell line (e.g., PC-3, HEK293) co-transfected with an androgen receptor expression vector and a reporter plasmid containing an androgen response element (ARE) linked to a luciferase gene.
-
Test Compounds: this compound and other androgens of interest.
-
Cell Culture Medium.
-
Luciferase Assay Reagent.
-
96-well Plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control and a positive control (e.g., DHT).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates.
-
Detection: Measure the luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 value for each compound.
Mandatory Visualization
Caption: Simplified overview of the classical and 11-oxygenated androgen synthesis pathways.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. 11-oxygenated C19 steroids as circulating androgens in women with polycystic ovary syndrome [jstage.jst.go.jp]
- 10. Frontiers | 24-Hour Profiles of 11-Oxygenated C19 Steroids and Δ5-Steroid Sulfates during Oral and Continuous Subcutaneous Glucocorticoids in 21-Hydroxylase Deficiency [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. HTRF Human Androgen Receptor Detection Kit, 500 Assay Points | Revvity [revvity.com]
The Emerging Role of the 11-Ketotestosterone to Testosterone Ratio in the Clinical Assessment of Polycystic Ovary Syndrome
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Novel Biomarker in Hyperandrogenism
The diagnosis and management of Polycystic Ovary Syndrome (PCOS), a prevalent and complex endocrine disorder, have long been guided by the assessment of hyperandrogenism, traditionally focusing on testosterone (B1683101) levels. However, recent scientific inquiry has illuminated the significant contribution of adrenal androgens, particularly 11-oxygenated C19 steroids, to the hyperandrogenic state in PCOS. This guide provides a comprehensive comparison of 11-ketotestosterone (B164220) (11-KT), a potent adrenal-derived androgen, and testosterone (T), exploring the clinical relevance of their ratio as a potentially more sensitive and specific biomarker for PCOS.
Comparative Analysis of Androgen Biomarkers in PCOS
Recent studies have consistently demonstrated that women with PCOS exhibit significantly elevated serum concentrations of 11-KT and other 11-oxygenated androgens compared to healthy controls.[1][2] This elevation points to a crucial role of the adrenal glands in the pathophysiology of hyperandrogenism in PCOS.[3][4] While testosterone has been the classical biomarker, emerging evidence suggests that 11-oxygenated androgens, either individually or in combination, may serve as better predictors of PCOS.[2]
The following tables summarize quantitative data from key studies, comparing the levels of 11-KT, testosterone, and their calculated ratio in women with PCOS and control subjects.
Table 1: Serum Androgen Concentrations in Women with PCOS and Healthy Controls
| Biomarker | PCOS Patients (Mean/Median Concentration) | Control Group (Mean/Median Concentration) | Key Findings | Reference |
| This compound (11-KT) | Significantly higher than controls.[1] | 5.0-60.6 ng/dL | A potentially more sensitive marker for hyperandrogenism in women.[5] Weakly associated with hirsutism score.[2] | [1][2][5] |
| Total Testosterone (T) | Significantly higher than controls.[1] | - | The classical biomarker for hyperandrogenism in PCOS.[5] | [1][5] |
| 11-Ketoandrostenedione (11-KA4) | Significantly higher than controls. | - | Considered the most predictive of PCOS among several androgens in one study.[2] | [2] |
| Androstenedione (A4) | Significantly higher than controls. | - | Another classical androgen used in PCOS diagnosis.[5] | [5] |
Table 2: Diagnostic Performance of Androgens in PCOS
| Androgen Biomarker | Area Under the Curve (AUC) from ROC Analysis | Key Findings | Reference |
| 11-Ketoandrostenedione (11-KA4) | 0.95 | Out-performed a combination of testosterone and androstenedione. | [2][6] |
| Testosterone + Androstenedione | 0.83 | - | [2][6] |
| This compound (11-KT) | 0.754 | - | [2][6] |
| Testosterone | 0.840 | Better predicted PCOS status compared to 11-oxyandrogens in a study on adolescents. | [7] |
| 11-Hydroxyandrostenedione (11-OHA4) | 0.771 | - | [2][6] |
| 11-Hydroxytestosterone (11-OHT) | 0.706 | - | [2][6] |
While direct studies on the diagnostic accuracy of the 11-KT/T ratio are still emerging, the consistently higher levels of 11-KT in PCOS suggest that this ratio could provide a more nuanced assessment of androgen excess, particularly in identifying the adrenal contribution. A higher 11-KT/T ratio may signify a greater adrenal component to the hyperandrogenism in a subset of PCOS patients.
Experimental Protocols
Accurate quantification of 11-KT and testosterone is paramount for their clinical and research application. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard methodology, offering high sensitivity and specificity.
Protocol for Steroid Quantification by LC-MS/MS
1. Sample Preparation:
-
An isotopically labeled internal standard (e.g., d3-11-ketotestosterone, d3-testosterone) is added to serum samples.
-
Proteins are precipitated using a solvent such as acetonitrile.
-
The supernatant is collected after centrifugation.
-
Supported liquid extraction (SLE) is performed to isolate the steroids.
-
The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
2. Chromatographic Separation:
-
The reconstituted sample is injected into a liquid chromatography system.
-
Analytes are separated on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of water with 0.1% formic acid (Solvent A) and methanol (B129727) with 0.1% formic acid (Solvent B).
3. Mass Spectrometric Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Specific precursor-to-product ion transitions for 11-KT, testosterone, and their internal standards are monitored in multiple reaction monitoring (MRM) mode to ensure accurate identification and quantification.
4. Data Analysis:
-
The concentration of each steroid is calculated by comparing the peak area ratio of the analyte to its internal standard against a calibration curve generated from standards of known concentrations.
Visualizing Androgen Signaling and Experimental Workflow
To elucidate the complex biological context and experimental procedures, the following diagrams are provided.
Caption: Adrenal androgen synthesis pathway leading to this compound.
Caption: A typical experimental workflow for androgen biomarker validation.
Conclusion
The investigation into this compound and the broader family of 11-oxygenated androgens is reshaping our understanding of hyperandrogenism in PCOS. The available evidence strongly indicates that women with PCOS have elevated levels of these adrenal-derived androgens. While testosterone remains a cornerstone of PCOS diagnosis, the measurement of 11-KT, and potentially the 11-KT/T ratio, offers a more comprehensive assessment of the androgen profile, particularly in elucidating the adrenal contribution to the disorder. For researchers and professionals in drug development, focusing on 11-KT and its ratio to testosterone could lead to more precise patient stratification in clinical trials and the development of more targeted therapeutic strategies for the diverse phenotypes of PCOS. Further research is warranted to establish definitive clinical cutoffs for the 11-KT/T ratio and to fully elucidate its role in the metabolic and reproductive consequences of PCOS.
References
- 1. 11-Oxygenated C19 Steroids Are the Predominant Androgens in Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Predictive Role of 11‐Oxyandrogens in Diagnosing Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Significance of Functional Adrenal Hyperandrogenism in Polycystic Ovary Syndrome across the Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rep.bioscientifica.com [rep.bioscientifica.com]
- 5. benchchem.com [benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. academic.oup.com [academic.oup.com]
Comparative Analysis of 11-Ketotestosterone Levels in Teleost Fish: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of 11-Ketotestosterone (B164220) (11-KT), the primary androgen in most male teleost fish, across various species. It is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of fish endocrinology and to provide a baseline for future studies. This document summarizes quantitative data, details common experimental protocols for 11-KT measurement, and visualizes the key steroidogenic pathway.
Quantitative Comparison of this compound Levels
Circulating levels of 11-KT in fish can vary significantly based on species, sex, reproductive stage, and environmental conditions. The following table summarizes reported 11-KT concentrations from various studies. It is important to note the different methodologies and units used in the original research.
| Fish Species | Sex | Reproductive Stage | 11-KT Concentration | Measurement Method | Reference |
| Atlantic Salmon (Salmo salar) | Male | Maturing | ~20 - 180 ng/mL | Not Specified | [1][2] |
| Atlantic Salmon (Salmo salar) | Male | Immature | < 20 ng/mL | Not Specified | [3] |
| Giant Sturgeon (Huso huso) | Male | Maturing | ~15 - 45 ng/mL | Radioimmunoassay (RIA) | [4] |
| Giant Sturgeon (Huso huso) | Female | Maturing | ~2 - 10 ng/mL | Radioimmunoassay (RIA) | [4] |
| Russian Sturgeon (Acipenser gueldenstaedtii) | Male | Maturing | ~10 - 35 ng/mL | Radioimmunoassay (RIA) | [4] |
| Russian Sturgeon (Acipenser gueldenstaedtii) | Female | Maturing | ~1 - 8 ng/mL | Radioimmunoassay (RIA) | [4] |
| Stellate Sturgeon (Acipenser stellatus) | Male | Maturing | ~20 - 70 ng/mL | Radioimmunoassay (RIA) | [4] |
| Stellate Sturgeon (Acipenser stellatus) | Female | Maturing | ~5 - 15 ng/mL | Radioimmunoassay (RIA) | [4] |
| Koi Carp (B13450389) (Cyprinus carpio) | Male | Mature | ~2.09 - 3.00 ng/mL | Radioimmunoassay (RIA) | [5] |
| Koi Carp (Cyprinus carpio) | Not Specified | Not Specified | ~0.5 - 4.5 ng/mL | Not Specified | [6] |
| Convict Cichlid (Amatitlania nigrofasciata) | Male | Courting (Lab) | 2.53 ± 0.77 ng/mL | Not Specified | [7] |
| Convict Cichlid (Amatitlania nigrofasciata) | Male | Parental (Lab) | 0.44 ± 0.10 ng/mL | Not Specified | [7] |
| Convict Cichlid (Amatitlania nigrofasciata) | Male | Courting (Field) | 2.61 ± 0.850 ng/mL | Not Specified | [7] |
| Convict Cichlid (Amatitlania nigrofasciata) | Male | Parental (Field) | 0.387 ± 0.097 ng/mL | Not Specified | [7] |
| Blue Tang (Paracanthurus hepatus) | Female | Vitellogenic/Atretic | Not significantly different from males | Not Specified | [8] |
| Yellowtail (Seriola quinqueradiata) | Male | Spawning | ~4 - 12 ng/mL | Not Specified | [9] |
| Yellowtail (Seriola quinqueradiata) | Female | Spawning | ~0.5 - 2 ng/mL | Not Specified | [9] |
| White Bass (Morone chrysops) | Male | Spawning | 0.11 to 40.67 pg/mg protein (plasma) | Not Specified | [10] |
| Oyster Toadfish (Opsanus tau) | Male | Reproductive | 0.01 - 4.0 ng/mL | Not Specified | [11] |
| Siamese Fighting Fish (Betta splendens) | Male | Aggressive Encounter | Levels vary with social context | Water sample analysis | [12][13] |
Experimental Protocols for this compound Quantification
The accurate measurement of 11-KT is crucial for endocrine studies. The two most common methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, high-throughput method for quantifying steroid hormones.
Principle: Competitive ELISA is a common format for 11-KT. In this assay, 11-KT in the sample competes with a labeled 11-KT (e.g., conjugated to an enzyme) for binding to a limited amount of anti-11-KT antibody. The amount of labeled 11-KT that binds to the antibody is inversely proportional to the concentration of 11-KT in the sample.
Generalized Protocol:
-
Sample Preparation: Plasma or serum samples are typically extracted using an organic solvent like diethyl ether to separate steroids from other plasma components. The solvent is then evaporated, and the residue is reconstituted in an assay buffer.
-
Assay Procedure:
-
Standards and extracted samples are added to microplate wells coated with a capture antibody (e.g., goat anti-rabbit IgG).
-
An 11-KT-specific rabbit polyclonal antibody and an 11-KT-enzyme conjugate (e.g., peroxidase conjugate) are added to the wells.
-
The plate is incubated to allow for competitive binding.
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme conjugate to produce a colored product.
-
A stop solution is added to terminate the reaction.
-
The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of 11-KT in the samples is then determined by interpolating their absorbance values on the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity.
Principle: This method combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.
Generalized Protocol:
-
Sample Preparation:
-
Protein Precipitation: An organic solvent (e.g., acetonitrile) is added to the plasma or serum sample to precipitate proteins.
-
Extraction: The supernatant is subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the steroids.
-
Derivatization (Optional): In some cases, derivatization may be used to improve the ionization efficiency and chromatographic properties of the analytes.
-
-
LC Separation: The extracted sample is injected into a liquid chromatography system. A C18 column is commonly used to separate the steroids based on their hydrophobicity using a gradient elution with a mobile phase typically consisting of water with an additive (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
MS/MS Detection:
-
The separated compounds are ionized, typically using electrospray ionization (ESI).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for 11-KT and then monitoring for a specific product ion after fragmentation. This highly specific detection method minimizes interference from other compounds in the sample.
-
-
Quantification: The concentration of 11-KT is determined by comparing the peak area of the analyte in the sample to that of a known concentration of an internal standard.
Steroidogenic Pathway of this compound in Teleost Fish
The synthesis of 11-KT in teleost fish follows a specific steroidogenic pathway, primarily occurring in the testes. The following diagram illustrates the key steps in this pathway.
Caption: Simplified steroidogenic pathway for this compound synthesis in teleost fish.
Experimental Workflow for 11-KT Quantification
The following diagram outlines a typical experimental workflow for the quantification of 11-KT from fish plasma or serum samples.
Caption: General experimental workflow for this compound quantification from fish plasma/serum.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Daily changes in blood serum levels of 17 beta-estradiol and this compound in the mature carp Cyprinus carpio L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Male convict cichlid this compound levels throughout the reproductive cycle: an exploratory profile study in laboratory and field populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in Plasma and Ovarian Steroid Hormone Level in Wild Female Blue Tang Fish Paracanthurus hepatus during a Reproductive Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. faculty.lsu.edu [faculty.lsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Male this compound levels change as a result of being watched in Siamese fighting fish, Betta splendens - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Prominence of 11-Ketotestosterone in Polycystic Ovary Syndrome: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 11-Ketotestosterone (11-KT) with classical androgens in the context of Polycystic Ovary Syndrome (PCOS). It includes supporting experimental data, detailed methodologies, and visual pathways to validate the growing role of this potent androgen in the diagnosis and understanding of PCOS.
Polycystic Ovary Syndrome (PCOS) is a common endocrine disorder in women, characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology.[1] While testosterone (B1683101) has long been the primary biomarker for hyperandrogenism in PCOS, recent evidence highlights the significance of 11-oxygenated C19 steroids, particularly this compound (11-KT), as potentially more sensitive and specific indicators of androgen excess.[2] This guide delves into the comparative analysis of 11-KT, its measurement, and its metabolic pathways in relation to PCOS.
Comparative Analysis of Androgen Biomarkers in PCOS
Studies have consistently demonstrated that women with PCOS exhibit significantly elevated levels of 11-oxygenated androgens, including 11-KT, compared to healthy controls.[2][3] In some instances, these androgens may serve as better predictors of PCOS than testosterone and androstenedione.[2][4]
Table 1: Comparison of Androgen Levels in Women with PCOS and Healthy Controls
| Biomarker | Finding in PCOS Patients | Key Insights | References |
| This compound (11-KT) | Significantly higher than controls. | A potentially more sensitive marker for hyperandrogenism in women. Weakly associated with hirsutism score.[2][3] | [2][3][5][6][7] |
| 11-Ketoandrostenedione (11-KA4) | Significantly higher than controls. | Considered highly predictive of PCOS in some studies.[3][8] | [3][8] |
| 11β-hydroxyandrostenedione (11OHA4) | Significantly higher in untreated girls with PCOS. | Elevated levels remained significant after controlling for obesity in adolescents. | [2] |
| 11β-hydroxytestosterone (11OHT) | Higher in women with PCOS than in controls. | Elevated levels were found in 28.5% of women with PCOS in one study.[2][6] | [2][6] |
| Total Testosterone | Significantly higher than controls. | The classical biomarker for hyperandrogenism in PCOS. | [2] |
| Androstenedione | Significantly higher than controls. | Another classical androgen used in PCOS diagnosis. | [2] |
Note: Direct comparison of absolute concentrations between studies may be misleading due to variations in patient cohorts and analytical methods.
Experimental Protocols for this compound Measurement
Accurate quantification of 11-KT is crucial for its validation as a clinical biomarker. The two primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for steroid analysis due to its high specificity and sensitivity.[9][10]
Protocol for LC-MS/MS Quantification of 11-KT in Human Serum:
-
Sample Preparation:
-
LC Separation:
-
The reconstituted sample is injected into a liquid chromatography system.[10]
-
Analytes are separated on a C18 reverse-phase column using a gradient elution with a mobile phase typically consisting of water with 0.1% formic acid (Solvent A) and methanol (B129727) with 0.1% formic acid (Solvent B).[10]
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[10]
-
Specific precursor-to-product ion transitions for 11-KT and its internal standard are monitored in multiple reaction monitoring (MRM) mode.[10]
-
-
Data Analysis:
-
Peak areas for 11-KT and the internal standard are integrated.
-
The concentration of 11-KT is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[11]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a high-throughput and cost-effective alternative for 11-KT measurement, though it may have limitations in specificity compared to LC-MS/MS.[10]
Protocol for this compound ELISA:
-
Sample Preparation:
-
Assay Procedure (Competitive ELISA):
-
Standards, controls, and prepared samples are added to the wells of a microplate pre-coated with an anti-11-KT antibody.[10]
-
An 11-KT-horseradish peroxidase (HRP) conjugate is added to each well, initiating a competitive binding reaction.[10]
-
The plate is incubated to allow for binding.[10]
-
The plate is washed to remove unbound reagents.[10]
-
A substrate solution is added, leading to color development in proportion to the amount of bound HRP conjugate.[10]
-
The reaction is stopped, and the absorbance is read using a microplate reader.[10]
-
-
Data Analysis:
Visualizing the Pathways
To better understand the context of 11-KT in PCOS, the following diagrams illustrate its biosynthesis and the typical experimental workflows for its measurement.
The Role of Insulin (B600854) Resistance
Emerging research suggests a link between insulin resistance, a common feature of PCOS, and the regulation of 11-oxygenated androgens.[1][12] Heightened adrenal insulin signaling may trigger excess production of these androgens.[1] Specifically, insulin has been shown to upregulate the transcription of CYP11B1, a key enzyme in the 11-oxygenated androgen synthesis pathway.[12] This connection underscores the intricate interplay between metabolic and endocrine dysfunction in PCOS.
Conclusion
The evidence strongly suggests that this compound and other 11-oxygenated androgens are significantly elevated in women with PCOS and may offer improved diagnostic utility over classical androgens.[2][3] Their measurement, primarily through the robust and specific LC-MS/MS method, can provide a more comprehensive assessment of hyperandrogenism.[9] For researchers and professionals in drug development, focusing on 11-KT could lead to more accurate patient stratification in clinical trials and the development of novel, targeted therapies for PCOS. Further investigation into the mechanisms regulating 11-oxygenated androgen production and action will be critical in fully elucidating the pathophysiology of PCOS.
References
- 1. Frontiers | Androgen excess: a hallmark of polycystic ovary syndrome [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Exploring the Predictive Role of 11-Oxyandrogens in Diagnosing Polycystic Ovary Syndrome. [escholarship.org]
- 4. Exploring the Predictive Role of 11-Oxyandrogens in Diagnosing Polycystic Ovary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Case–Control Study of the Association of Novel Androgens (11-KT and DHT), Classical Androgens (Testosterone and DHEAS), Hormones (LH, FSH, 17-OHP, Insulin, and SHBG), Insulin Resistance (HOMA-IR), and Dyslipidemia in Polycystic Ovarian Syndrome (PCOS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Predictive Role of 11‐Oxyandrogens in Diagnosing Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
The Adrenal Androgen Showdown: 11-Ketotestosterone vs. DHEA-S in Assessing Adrenal Function
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of adrenal steroidogenesis, the precise evaluation of adrenal androgen production is paramount for diagnosing and managing a spectrum of endocrine disorders. For decades, dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S) has been a cornerstone biomarker for assessing adrenal function. However, emerging evidence champions 11-ketotestosterone (B164220) (11-KT), a potent androgen of primarily adrenal origin, as a more specific and informative indicator. This guide provides an objective, data-driven comparison of this compound and DHEA-S, offering insights into their respective utilities, supported by experimental data and detailed methodologies.
At a Glance: Key Differences and Clinical Significance
While both 11-KT and DHEA-S are products of the adrenal cortex, their positions in the steroidogenic pathway and their biological activities diverge significantly, influencing their clinical utility. DHEA-S is a sulfated, inactive precursor to more potent androgens, produced in large quantities by the adrenal glands.[1] In contrast, 11-KT is a potent androgen, with activity comparable to testosterone, and its synthesis is more indicative of a specific adrenal enzymatic pathway.[2]
The measurement of these androgens is particularly relevant in the differential diagnosis of conditions characterized by androgen excess or adrenal dysfunction, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and adrenal insufficiency.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and reported diagnostic performance of this compound and DHEA-S in various clinical contexts.
Table 1: General Characteristics of this compound and DHEA-S
| Feature | This compound | DHEA-S |
| Primary Source | Adrenal Glands[3] | Adrenal Glands[1] |
| Androgenic Activity | Potent, comparable to testosterone[2] | Inactive precursor[2] |
| Regulation | Primarily ACTH-dependent[4] | Primarily ACTH-dependent |
| Circulating Half-life | Shorter | Longer, more stable concentrations |
| Measurement Method | LC-MS/MS[3][5] | Immunoassay, LC-MS/MS[6][7] |
Table 2: Clinical Utility and Diagnostic Performance
| Condition | This compound | DHEA-S |
| Congenital Adrenal Hyperplasia (21-hydroxylase deficiency) | Markedly elevated, highly specific. Can be 3-4 fold higher than in controls.[8][9] | Elevated, but less specific. |
| Congenital Adrenal Hyperplasia (11β-hydroxylase deficiency) | Low or undetectable.[8] | May be elevated due to precursor accumulation. |
| Polycystic Ovary Syndrome (PCOS) | Elevated levels specifically indicate an adrenal source of hyperandrogenism.[10] | Often elevated (in 20-30% of cases), but does not distinguish between adrenal and ovarian sources.[11] |
| Adrenal Insufficiency | Low levels are expected, but less established as a primary marker. | Low levels are a sensitive indicator; normal levels have a high negative predictive value.[12][13] |
| Adrenal Tumors | Can be elevated in androgen-producing tumors. | Can be significantly elevated in adrenal carcinomas. |
| Premature Adrenarche | Significantly higher in children with premature adrenarche compared to controls.[14][15] | A key diagnostic marker, with elevated levels indicating premature adrenal maturation.[15] |
Experimental Protocols: Methodologies for Quantification
The accurate quantification of this compound and DHEA-S is critical for their clinical application. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid hormone analysis, offering superior specificity and sensitivity compared to immunoassays.[3]
Protocol 1: Quantification of this compound in Human Serum by LC-MS/MS
This protocol is a representative example and may require optimization based on specific instrumentation and laboratory conditions.
1. Sample Preparation:
- To 100 µL of serum, add an internal standard (e.g., deuterated this compound).
- Perform protein precipitation by adding 300 µL of acetonitrile.
- Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of 50% methanol (B129727).
2. LC Separation:
- LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Methanol with 0.1% formic acid.
- Gradient: A linear gradient from 50% to 95% Mobile Phase B over 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 µL.
3. MS/MS Detection:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. (e.g., 11-KT: m/z 303.2 -> 121.1).
- Data Analysis: Quantify this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: Quantification of DHEA-S in Human Serum by LC-MS/MS
This protocol outlines a common approach for DHEA-S measurement.
1. Sample Preparation:
- To 50 µL of serum, add an internal standard (e.g., deuterated DHEA-S).
- Perform protein precipitation with 150 µL of methanol containing zinc sulfate.
- Vortex mix and centrifuge.
- The supernatant can be directly injected or further purified using solid-phase extraction (SPE) if necessary.
2. LC Separation:
- LC System: HPLC or UHPLC system.
- Column: A C18 reversed-phase column.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate DHEA-S from other endogenous steroids.
- Flow Rate: 0.4 mL/min.
3. MS/MS Detection:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: ESI in negative mode.
- MRM: Monitor specific precursor-to-product ion transitions for DHEA-S and its internal standard (e.g., DHEA-S: m/z 367.2 -> 97.0).
- Data Analysis: Quantify DHEA-S concentration using a calibration curve based on the peak area ratio of the analyte to the internal standard.
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental processes is crucial for a comprehensive understanding.
Caption: Simplified adrenal androgen biosynthesis pathway leading to DHEA-S and this compound.
Caption: General experimental workflow for steroid quantification by LC-MS/MS.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and DHEA-S as an indicator of adrenal function is context-dependent.
-
DHEA-S remains a valuable, widely available, and cost-effective first-line test for assessing overall adrenal androgen production, particularly in the workup of adrenal insufficiency. Its stability and high concentration make it a robust screening tool.
-
This compound emerges as a superior, more specific biomarker when the goal is to pinpoint the adrenal contribution to hyperandrogenism, especially in complex cases like PCOS and for the differential diagnosis of CAH. [10][16] Its direct androgenic activity also provides a more functional assessment of the androgen excess.
For researchers and drug development professionals, the simultaneous measurement of both this compound and DHEA-S, alongside other key androgens, using LC-MS/MS, offers the most comprehensive picture of adrenal steroidogenesis. This multi-analyte approach can provide crucial insights into the pathophysiology of adrenal disorders and facilitate the development of targeted therapies. As research continues to unravel the nuances of adrenal androgen synthesis and action, the clinical utility of 11-oxygenated androgens, with this compound at the forefront, is poised to expand, refining our diagnostic and therapeutic strategies for a range of endocrine conditions.
References
- 1. Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Rise, Fall, and Resurrection of 11-Oxygenated Androgens in Human Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An isotope dilution-liquid chromatography-tandem mass spectrometry-based candidate reference measurement procedure for the quantification of dehydroepiandrosterone sulfate in human serum and plasma | CoLab [colab.ws]
- 8. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11-Oxygenated Androgens Useful in the Setting of Discrepant Conventional Biomarkers in 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. This compound Is the Dominant Circulating Bioactive Androgen During Normal and Premature Adrenarche - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Correlation of 11-Ketotestosterone with Other Steroid Hormones in Circulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the circulating levels of 11-Ketotestosterone (B164220) (11-KT) and its correlation with other significant steroid hormones. The information is supported by experimental data from various studies, with a focus on quantitative analysis and detailed methodologies.
Introduction
This compound is an active androgen that has gained increasing attention for its significant role in various physiological and pathological conditions. Unlike testosterone (B1683101), which is primarily of gonadal origin in males, 11-KT is predominantly synthesized in the adrenal glands, making it a key biomarker for adrenal androgen production.[1][2][3] Its potency is comparable to that of testosterone, and in certain populations, such as prepubertal children and postmenopausal women, its circulating concentrations can exceed those of testosterone.[1][3] Understanding the correlation between 11-KT and other steroid hormones is crucial for diagnosing and managing conditions like congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer (CRPC).[1][2][4]
Quantitative Data Summary
The correlation of this compound with other steroid hormones varies depending on the population studied and the specific physiological or pathological state. The following tables summarize the quantitative data from several key studies.
Table 1: Correlation of this compound with 11-Oxygenated Androgens
| Steroid Hormone | Correlation with 11-KT | Population | Reference |
| 11β-hydroxytestosterone (11OHT) | r = 0.94 (Pearson) | Prepubertal children with Kawasaki disease | [5][6] |
| 11β-hydroxyandrostenedione (11OHA4) | R² = 0.87 | Patients with castration-resistant prostate cancer | [7] |
| Other 11-oxygenated androgens | R² = 0.71–0.87 | Patients with castration-resistant prostate cancer | [7] |
Table 2: Correlation of this compound with Other Androgens and Precursors
| Steroid Hormone | Correlation with 11-KT | Population/Condition | Notes | Reference |
| Testosterone | Negative correlation | Boys in Tanner stage five of puberty | Indicates a shift from adrenal to gonadal androgen dominance. | [8] |
| Testosterone | Positive correlation | Guppies (Small Crayfish River population) | Study in a non-human species. | [9][10] |
| 17α-hydroxyprogesterone (17OHP) | Stronger positive correlation than with testosterone | Patients with Congenital Adrenal Hyperplasia | [8] | |
| Androstenedione | Stronger positive correlation than with testosterone | Patients with Congenital Adrenal Hyperplasia | [8] | |
| Cortisol | Positive correlation | Guppies (Small Crayfish River population) | Study in a non-human species. | [9][10] |
Experimental Protocols
The accurate quantification of this compound and other steroid hormones is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its high specificity and sensitivity.[4]
Key Experimental Steps for LC-MS/MS Analysis:
-
Sample Collection and Preparation:
-
Serum or plasma is collected from subjects. It is recommended to draw blood in the morning to account for the circadian rhythm of 11-oxygenated androgens.[8]
-
Samples should be kept on ice and centrifuged promptly to separate plasma/serum from blood cells. This is crucial as certain blood cells can metabolize steroid precursors, leading to inaccurate measurements.[8]
-
For long-term storage, samples are typically kept at -70°C or lower.[11]
-
-
Extraction:
-
Steroids are extracted from the serum or plasma matrix. Common methods include liquid-liquid extraction or solid-phase extraction (SPE).[11][12]
-
Internal standards, which are deuterated versions of the analytes, are added to the sample before extraction to account for any loss during sample processing and to ensure accurate quantification.[13]
-
-
Derivatization (Optional):
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The separated hormones are introduced into a tandem mass spectrometer.
-
The analytes are ionized, typically using electrospray ionization (ESI).
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each steroid and its internal standard, ensuring high specificity.[13]
-
-
Quantification:
-
The concentration of each steroid hormone is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve generated from standards of known concentrations.
-
While LC-MS/MS is the preferred method, Enzyme-Linked Immunosorbent Assays (ELISA) for 11-KT are also commercially available.[15][16][17][18][19] However, immunoassays may be prone to cross-reactivity with other structurally similar steroids, potentially leading to less accurate results.[13]
Signaling Pathways and Experimental Workflows
Adrenal Androgen Synthesis Pathway
The following diagram illustrates the primary pathway for the synthesis of this compound and other androgens in the adrenal gland.
Caption: Adrenal synthesis pathway of this compound.
General Workflow for Steroid Hormone Quantification by LC-MS/MS
This diagram outlines the typical experimental workflow for the analysis of steroid hormones in circulation.
Caption: General workflow for steroid hormone analysis.
Conclusion
This compound is a significant adrenal-derived androgen with strong correlations to other 11-oxygenated steroids. Its relationship with classic androgens like testosterone is more complex and varies with developmental stage and clinical condition. The accurate measurement of 11-KT, primarily through LC-MS/MS, is essential for its utility as a biomarker in various androgen-related disorders. This guide provides a foundational understanding for researchers and clinicians interested in the role of 11-KT in the broader context of the human steroid metabolome.
References
- 1. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labcorp.com [labcorp.com]
- 3. 11-Oxygenated androgens in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Adrenal gland involvement in this compound production analyzed using LC-MS/MS [frontiersin.org]
- 6. Adrenal gland involvement in this compound production analyzed using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is the predominant active androgen in prostate cancer patients after castration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 10. "The Relationship Between this compound, Cortisol, and Testostero" by Shelly Gupta and Brandy G. Kalbach [digitalcommons.calpoly.edu]
- 11. agilent.com [agilent.com]
- 12. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An LC-MS/MS Methodological Framework for Steroid Hormone Measurement from Human Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a Comprehensive Steroid Hormone Screening Method using Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) | NIST [nist.gov]
- 15. arborassays.com [arborassays.com]
- 16. 11-KT(11-keto Testosterone) ELISA Kit [elkbiotech.com]
- 17. caymanchem.com [caymanchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. mybiosource.com [mybiosource.com]
head-to-head comparison of different commercial 11-Ketotestosterone ELISA kits
For researchers, scientists, and drug development professionals, the accurate quantification of 11-Ketotestosterone (11-KT), a potent androgenic steroid, is crucial for a wide range of studies, from endocrinology and reproductive biology to clinical research in areas like Polycystic Ovary Syndrome (PCOS). The Enzyme-Linked Immunosorbent Assay (ELISA) remains a widely used method for its detection due to its high throughput and relatively low cost. However, the market offers a variety of commercial ELISA kits, each with its own performance characteristics. This guide provides an objective, head-to-head comparison of several commercially available this compound ELISA kits, based on manufacturer-provided data, to aid researchers in selecting the most suitable kit for their needs.
Performance Characteristics of Commercial 11-KT ELISA Kits
The following table summarizes the key quantitative performance characteristics of several commercial this compound ELISA kits. It is important to note that this data is sourced from the manufacturers' datasheets and has not been independently verified in a single head-to-head study. Researchers are strongly encouraged to perform their own in-house validation to ensure the chosen kit performs optimally with their specific sample types and experimental conditions.
| Feature | Thermo Fisher Scientific (Invitrogen) | Cayman Chemical | Arbor Assays | AFSBio Inc. | ELK Biotechnology | MyBioSource |
| Catalog Number | EIA11K | 582751 | K079-H | ELK8908 | ELK8908 | MBS701490 |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA | Competitive Inhibition | Competitive Inhibition | Quantitative Competitive |
| Sensitivity | 1.85 pg/mL[1] | 1.3 pg/mL[2] | 1.85 pg/mL[3] | 15.29 pg/mL | 44.42 pg/mL | 1.0 pg/mL |
| Assay Range | 8.2 - 2,000 pg/mL[4] | 0.78 - 100 pg/mL[2][5] | 8.19 - 2,000 pg/mL | 156.25 - 10,000 pg/mL | 156.25 - 10,000 pg/mL | Not Specified |
| Sample Types | Serum, Plasma, Urine, Fecal Extracts[1][4] | Plasma and other sample matrices[6] | Serum, Plasma, Urine, Fecal Extracts[3][7] | Serum, Plasma, Biological Fluids | Serum, Plasma, Biological Fluids | Serum, plasma, cell culture supernatants, body fluid and tissue homogenate |
| Incubation Time | 2 hours | 18 hours | 2 hours | 2 hours | Not Specified | 1 hour |
| Cross-Reactivity (Testosterone) | 2.03% | <0.01%[2] | Not Specified | Not Specified | Not Specified | Not Specified |
| Cross-Reactivity (Adrenosterone) | Not Specified | 2.9%[2] | Not Specified | Not Specified | Not Specified | Not Specified |
| Intra-Assay CV | <6% | Not Specified | Not Specified | Not Specified | Not Specified | Stated as assessed |
| Inter-Assay CV | <8% | Not Specified | Not Specified | Not Specified | Not Specified | Stated as assessed |
Experimental Protocols: A Generalized Approach to ELISA and Validation
While each kit comes with its own specific protocol, the fundamental steps of a competitive ELISA are conserved. Below is a generalized experimental workflow, followed by key validation experiments that researchers should consider performing.
General Competitive ELISA Workflow
Key Validation Experiments
To ensure the reliability of results within your specific experimental context, the following validation experiments are recommended:
-
Spike and Recovery: To assess for matrix effects, known concentrations of this compound standard are "spiked" into the sample matrix (e.g., serum, plasma) and the recovery percentage is calculated. An acceptable recovery is typically within 80-120%.
-
Linearity of Dilution: This experiment determines if the assay can linearly measure this compound in serially diluted samples. A high-concentration sample is diluted in a series, and the measured concentrations (corrected for dilution) should be consistent across the dilution range.
-
Precision (Intra- and Inter-Assay Variation): Intra-assay precision is determined by running the same samples multiple times on the same plate. Inter-assay precision is assessed by running the same samples on different plates on different days. The coefficient of variation (CV) should ideally be below 15%.
-
Specificity (Cross-Reactivity): While manufacturers provide some cross-reactivity data, it is advisable to test for cross-reactivity with other structurally similar steroids that are likely to be present in your samples at high concentrations.
Signaling Pathway of Androgens
The biological effects of this compound, like other androgens, are mediated through the androgen receptor. The following diagram illustrates a simplified signaling pathway.
Conclusion
The selection of an this compound ELISA kit should be guided by the specific requirements of the research, including the required sensitivity, the expected concentration range in the samples, and the sample matrix. While the data presented here provides a useful starting point for comparison, it is imperative that researchers conduct their own validation experiments to ensure the chosen kit is fit for their purpose. This will ultimately lead to more reliable and reproducible data in the quest to understand the multifaceted role of this compound in health and disease.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Competitive ELISA Kit (EIA11K) - Invitrogen [thermofisher.com]
- 5. 11-keto Testosterone ELISA Kit - Cayman Chemical [bioscience.co.uk]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. arborassays.com [arborassays.com]
Establishing Reference Ranges for 11-Ketotestosterone in Healthy Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Ketotestosterone (11-KT) is an active androgen primarily derived from the adrenal glands, distinguishing it from the predominantly gonadal origin of testosterone.[1] Its role in various physiological and pathological conditions, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer, is a subject of growing research interest.[1] Accurate quantification of 11-KT is crucial for understanding its clinical utility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its measurement due to high specificity and accuracy.[1] This guide provides a comparative overview of established reference ranges for 11-KT in healthy populations, details the experimental protocols used, and illustrates the key biological pathways.
Comparison of this compound Reference Ranges
Establishing accurate reference intervals is fundamental for the clinical interpretation of 11-KT measurements. Below is a summary of reference ranges from studies utilizing LC-MS/MS for quantification in healthy individuals.
| Population | Age Group | Sex | N | 90% Reference Range (ng/dL) | 2.5th - 97.5th Percentile (nmol/L) | Median (ng/dL) | Study |
| General | 0-2 years | Male | N/A | 1.2 - 48.2 | - | 8.0 | Walravens et al. (2024)[2] |
| 0-2 years | Female | N/A | 2.3 - 45.1 | - | 19.0 | Walravens et al. (2024)[2] | |
| 15-18 years | Male | N/A | 14.0 - 91.3 | - | 36.5 | Walravens et al. (2024)[2] | |
| 15-18 years | Female | N/A | 11.0 - 75.1 | - | 29.1 | Walravens et al. (2024)[2] | |
| 70-79 years | Male | N/A | 6.9 - 53.7 | - | 24.2 | Walravens et al. (2024)[2] | |
| 70-79 years | Female | N/A | 8.8 - 46.8 | - | 21.6 | Walravens et al. (2024)[2] | |
| Reproductive Age | N/A | Male | 10 | - | ~0.1 - 0.7 (estimated from graph) | - | Imamichi et al. (2016)[3] |
| N/A | Female | 10 | - | ~0.1 - 0.6 (estimated from graph) | - | Imamichi et al. (2016)[3] |
Note: Conversion factor used: 1 nmol/L ≈ 30.24 ng/dL. Data from Imamichi et al. (2016) is estimated from graphical representation and presented in nmol/L.
Experimental Protocols
The methodologies employed to establish these reference ranges are critical for interpreting and comparing the data.
Walravens et al. (2024)[2]
-
Study Population: 13,600 in- and outpatients.
-
Inclusion/Exclusion Criteria: Extreme outliers for testosterone, androstenedione, DHEA, and cortisol were removed per age and sex category to establish reference ranges for "apparently healthy individuals."
-
Sample Type: Serum.
-
Analytical Method: A steroid panel at Ghent University Hospital was used for quantification.
-
Data Analysis: Data was stratified by sex and age. 90% reference ranges were established using the refineR-package for RStudio, and LOESS-smoothed across age categories.
Imamichi et al. (2016)[3]
-
Study Population: 10 healthy men and 10 healthy women of reproductive age.
-
Inclusion/Exclusion Criteria: Not explicitly detailed in the provided information.
-
Sample Type: Plasma.
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific parameters of the assay were not detailed in the available text.
-
Data Analysis: Plasma concentrations of 11-KT were measured and compared between sexes.
Biological Pathways of this compound
Understanding the synthesis and action of 11-KT is essential for its application as a biomarker.
Biosynthesis of this compound
11-KT is primarily synthesized in the adrenal glands through a multi-step enzymatic process starting from cholesterol.[1]
This compound Signaling Pathway
11-KT exerts its biological effects by binding to the androgen receptor (AR), following the classical steroid hormone signaling pathway.
References
A Comparative Guide to the In Vivo Functional Differences of 11-Ketotestosterone and Testosterone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo functional differences between 11-Ketotestosterone (11-KT) and testosterone (B1683101). The information is curated from experimental data to assist in research, drug development, and endocrinological studies.
Executive Summary
This compound and testosterone are both potent androgens that activate the androgen receptor (AR) to elicit biological responses. However, they exhibit significant functional differences in vivo, primarily stemming from their distinct metabolic fates and potencies. While testosterone can be converted to the more potent dihydrotestosterone (B1667394) (DHT) and aromatized to estradiol (B170435), 11-KT is a non-aromatizable androgen, making it a "pure" androgen.[1] This fundamental difference has profound implications for their respective physiological and potential therapeutic effects. In vitro studies have shown that 11-KT has a lower binding affinity for the androgen receptor compared to testosterone, yet it is still a potent activator of the receptor.[2][3] While direct comparative in vivo studies on anabolic and androgenic effects using standardized assays in mammals are not extensively available, the existing evidence suggests distinct profiles for these two androgens.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing this compound and testosterone from in vitro studies, which provide insights into their potential in vivo activities.
Table 1: Comparative Androgen Receptor Binding Affinity
| Compound | Inhibition Constant (Ki) [nM] | Relative Binding Affinity vs. Testosterone | Reference |
| This compound | 80.8 | Lower | --INVALID-LINK-- |
| Testosterone | 34.3 | Higher | --INVALID-LINK-- |
Table 2: Comparative Androgen Receptor Transactivation Potency
| Compound | EC50 (nM) | Relative Potency vs. Mibolerone (%) | Reference |
| This compound | ~1.0 | Comparable to Testosterone | --INVALID-LINK-- |
| Testosterone | 0.74 | - | --INVALID-LINK-- |
Signaling Pathways
Both this compound and testosterone exert their effects by binding to and activating the androgen receptor, which then modulates gene expression.
Androgen Receptor Signaling Pathway
A key functional divergence arises from their metabolism. Testosterone can be converted to dihydrotestosterone (DHT) by 5α-reductase and to estradiol by aromatase. This compound is not a substrate for aromatase.
Metabolic Fates of Testosterone vs. This compound
Experimental Protocols
In Vitro Androgen Receptor Competitive Binding Assay
This assay is employed to determine the binding affinity of a compound to the androgen receptor.
Objective: To compare the relative binding affinities of this compound and testosterone for the human androgen receptor.
Materials:
-
Cell Line: COS-1 cells (or other suitable cell line) transiently transfected with a human androgen receptor (AR) expression vector.
-
Radioligand: ³H-labeled potent androgen (e.g., ³H-mibolerone).
-
Competitors: Unlabeled this compound, testosterone, and a reference compound (e.g., unlabeled mibolerone).
-
Reagents: Cell culture media, transfection reagents, buffers, scintillation cocktail.
Procedure:
-
Cell Culture and Transfection: Culture COS-1 cells and transfect with the AR expression vector.
-
Competition Binding: Incubate the transfected cells with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor steroids (11-KT, testosterone).
-
Incubation: Allow the binding to reach equilibrium.
-
Washing: Wash the cells to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 (concentration that inhibits 50% of radioligand binding). The Ki (inhibition constant) is then calculated from the IC50 value.
Workflow of a Competitive AR Binding Assay
In Vivo Hershberger Bioassay
The Hershberger bioassay is a standardized in vivo method to assess the androgenic and anti-androgenic properties of a substance. While direct comparative data for 11-KT and testosterone from this assay is limited in publicly available literature, the protocol is crucial for such an evaluation.
Objective: To determine and compare the anabolic and androgenic activities of this compound and testosterone in a mammalian model.
Animal Model: Immature, castrated male rats.
Procedure:
-
Acclimatization and Castration: Peripubertal male rats are acclimatized and then surgically castrated.
-
Dosing: After a post-castration recovery period, the animals are randomly assigned to treatment groups and dosed daily for 10 consecutive days with the test compounds (11-KT, testosterone) or a vehicle control.
-
Necropsy and Tissue Collection: On day 11, the animals are euthanized, and key androgen-sensitive tissues are dissected and weighed. These include:
-
Anabolic indicator: Levator ani muscle.
-
Androgenic indicators: Ventral prostate, seminal vesicles (with coagulating glands).
-
-
Data Analysis: The weights of the tissues from the treated groups are compared to the vehicle control group. The ratio of the increase in the weight of the levator ani muscle to the increase in the weight of the ventral prostate or seminal vesicles can be used to determine the anabolic-to-androgenic ratio.
Workflow of the Hershberger Bioassay
Conclusion
This compound and testosterone, while both androgens, present distinct profiles that are critical for researchers and drug developers to consider. The non-aromatizable nature of 11-KT makes it a valuable tool for studying androgen-specific effects in the absence of estrogenic confounding factors.[1] In contrast, testosterone's conversion to DHT and estradiol contributes to a broader spectrum of physiological activities. While in vitro data provides a foundation for understanding their relative potencies, further direct comparative in vivo studies using standardized assays like the Hershberger bioassay are necessary to fully elucidate their differential anabolic and androgenic effects in mammals. Such studies will be instrumental in exploring the therapeutic potential of 11-KT and its derivatives in various clinical applications.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 11-Ketotestosterone
For Immediate Implementation by Laboratory Personnel
The potent androgen, 11-Ketotestosterone, requires meticulous handling and disposal to ensure the safety of laboratory personnel and prevent environmental contamination. Adherence to these procedures is critical for maintaining experimental integrity and regulatory compliance. All personnel must review the complete Safety Data Sheet (SDS) provided by the supplier before handling this compound.[1] As a potent bioactive substance, this compound should be treated as hazardous waste.[1]
Operational Plan: From Use to Disposal
This protocol outlines the essential steps for the safe disposal of this compound and associated materials.
1. Waste Identification and Segregation:
-
Hazardous Waste Classification: All this compound waste, including pure compounds, solutions, and contaminated materials, must be classified as hazardous chemical waste.[2]
-
Source Segregation: Do not mix this compound waste with non-hazardous waste streams or other incompatible chemical waste.[2] It is crucial to keep it separate to avoid unintended reactions.
2. Waste Collection and Container Management:
-
Solid Waste:
-
Contaminated consumables such as gloves, absorbent bench pads, and pipette tips must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]
-
Empty vials that contained the solid compound should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous liquid waste. After triple-rinsing, the empty container can be disposed of as regular laboratory glass waste.[1]
-
-
Liquid Waste:
-
Unused solutions of this compound and contaminated liquid media are to be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.[1]
-
-
Sharps Waste:
3. Labeling and Storage:
-
Clear Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard warnings (e.g., "Toxic").[2]
-
Secure Storage: Store hazardous waste containers in a designated and secure area, away from incompatible materials.[1] This area should be accessible only to authorized personnel.
4. Final Disposal:
-
Licensed Disposal Service: Arrange for the collection of all hazardous waste by a licensed hazardous waste disposal service.[1] Disposal must be carried out in accordance with all national and local regulations.[5]
-
Regulatory Compliance: The disposal of hormonal waste must strictly adhere to international and national legislation.[6]
Quantitative Data Summary
| Waste Type | Container Requirement | Disposal Procedure |
| Solid Waste | Dedicated, sealed, and labeled hazardous waste container.[1] | Collect all contaminated consumables. Triple-rinse empty vials, collect rinsate as liquid hazardous waste, then dispose of vials as lab glass.[1] |
| Liquid Waste | Separate, sealed, and labeled hazardous liquid waste container.[1] | Collect all unused solutions and contaminated media. |
| Sharps Waste | Puncture-resistant sharps container.[3][4] | Dispose of entire syringe and needle assembly immediately after use. Do not overfill the container.[4] |
| Decontamination | N/A | All non-disposable equipment must be decontaminated. Work surfaces should be wiped down with a suitable cleaning agent (e.g., 70% ethanol).[1] |
Experimental Protocols
Decontamination of Non-Disposable Equipment:
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., 70% ethanol) to remove the bulk of the this compound residue. Collect this rinsate as hazardous liquid waste.
-
Wash: Wash the equipment with laboratory detergent and warm water.
-
Final Rinse: Rinse the equipment thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 11-Ketotestosterone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like 11-Ketotestosterone. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling such substances.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal absorption, inhalation, and eye contact. The following table summarizes the required PPE for various stages of handling.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard). | Provides a robust barrier against skin contact with the potent androgen. The outer glove should be removed and disposed of immediately after handling the compound. |
| Lab Coat/Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Protects the body from contamination. Gowns should be changed regularly and immediately if contaminated. |
| Eye Protection | Chemical splash goggles. | Safeguards the eyes from accidental splashes of liquids or airborne particles of the compound. |
| Respiratory Protection | For handling powders outside of a containment system, a fit-tested N95 or higher respirator is required. | Minimizes the risk of inhaling the potent compound, which can have systemic effects. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contamination outside of the designated handling area. |
Operational Plan for Handling this compound
A structured, step-by-step approach is crucial for minimizing exposure and ensuring the integrity of the research.
1. Receiving and Unpacking:
-
Designate a specific area for receiving and unpacking shipments of this compound.
-
Wear all required PPE before handling the package.
-
Carefully inspect the package for any signs of damage or leakage.
-
If the package is compromised, follow established spill procedures.
-
Open the package within a chemical fume hood or other ventilated enclosure.
-
Verify the contents against the shipping documents.
2. Storage:
-
Store this compound in a clearly labeled, sealed container.
-
Keep the container in a secure, well-ventilated, and access-restricted area.
-
Follow the manufacturer's recommendations for storage temperature.
3. Preparation and Use:
-
All handling of open containers of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood, biological safety cabinet, or a glove box.
-
Use dedicated equipment (e.g., spatulas, weighing paper, glassware) for handling the compound. If not disposable, decontaminate equipment thoroughly after use.
-
Work on a disposable, absorbent bench liner to contain any potential spills.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid generating dust.
4. Spill Management:
-
In the event of a spill, immediately alert others in the area and restrict access.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for the solvent used (if applicable).
-
For solid spills, gently cover with a damp paper towel to avoid raising dust, then use absorbent pads.
-
Clean the area with a suitable decontaminating solution, followed by a thorough rinse.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
Occupational Exposure Banding for Potent Compounds
| Occupational Exposure Band (OEB) | Exposure Range (8-hr TWA) | Description | Recommended Containment |
| OEB 1 | >1000 µg/m³ | Low potency, low toxicity. | General ventilation. |
| OEB 2 | 100 - 1000 µg/m³ | Moderately potent/toxic. | Local exhaust ventilation (e.g., fume hood). |
| OEB 3 | 10 - 100 µg/m³ | Potent, moderately toxic. | Contained systems (e.g., ventilated laminar flow enclosure). |
| OEB 4 | 1 - 10 µg/m³ | Highly potent, toxic. | High-containment systems (e.g., glove box, isolator). |
| OEB 5 | <1 µg/m³ | Extremely potent, highly toxic. | Full isolation and closed-system transfers. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, shoe covers, weighing paper, bench liners, contaminated absorbent materials) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions, contaminated solvents, and rinseates should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous materials.
2. Waste Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure all waste containers are properly labeled with the contents, including "Hazardous Waste" and the specific chemical name.
3. Final Disposal:
-
Arrange for the disposal of all hazardous waste through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its contaminated materials down the drain or in the regular trash.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
By adhering to these rigorous safety protocols, research institutions can ensure the well-being of their personnel and the integrity of their scientific endeavors while working with potent androgens like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
